Technical Documentation Center

(5-Bromo-2,3-dihydro-1-benzofuran-7-yl)methanol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (5-Bromo-2,3-dihydro-1-benzofuran-7-yl)methanol
  • CAS: 478375-01-8

Core Science & Biosynthesis

Foundational

What is the CAS number and molecular weight of (5-Bromo-2,3-dihydro-1-benzofuran-7-yl)methanol

Title: Orthogonal Functionalization and Physicochemical Profiling of (5-Bromo-2,3-dihydro-1-benzofuran-7-yl)methanol: A Technical Guide for Drug Discovery Executive Summary As a Senior Application Scientist, evaluating n...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Title: Orthogonal Functionalization and Physicochemical Profiling of (5-Bromo-2,3-dihydro-1-benzofuran-7-yl)methanol: A Technical Guide for Drug Discovery

Executive Summary As a Senior Application Scientist, evaluating novel building blocks for drug discovery requires a rigorous understanding of both structural advantages and synthetic tractability. (5-Bromo-2,3-dihydro-1-benzofuran-7-yl)methanol is a highly versatile, bifunctional scaffold. The 2,3-dihydrobenzofuran core offers conformational restriction—a key strategy in modern medicinal chemistry to improve target binding affinity and metabolic stability compared to flexible open-chain ether analogs. This whitepaper details the physicochemical properties, mechanistic rationale, and self-validating experimental workflows for the orthogonal functionalization of this critical intermediate.

Part 1: Physicochemical & Structural Profiling

Before initiating synthetic campaigns, establishing the fundamental parameters of the building block is critical[1]. The quantitative data is summarized below for integration into cheminformatics databases and electronic laboratory notebooks (ELNs).

ParameterValue
Chemical Name (5-Bromo-2,3-dihydro-1-benzofuran-7-yl)methanol
CAS Registry Number 478375-01-8
Molecular Weight 229.07 g/mol
Molecular Formula C9H9BrO2
SMILES String OCC1=C2C(CCO2)=CC(Br)=C1
Key Structural Features Rigid 2,3-dihydrobenzofuran core, C5-electrophile, C7-nucleophile

Mechanistic Rationale for Scaffold Selection:

  • The C5-Bromide: Acts as a prime electrophilic handle for transition-metal-catalyzed cross-coupling. The electron-donating nature of the fused oxygen atom slightly modulates the electronics of the ring, making the C5 position ideal for controlled oxidative addition.

  • The C7-Hydroxymethyl Group: Provides a primary alcohol that can serve as a hydrogen bond donor/acceptor in structure-activity relationship (SAR) studies, or be oxidized to an aldehyde/carboxylic acid to facilitate amide bond formation.

Part 2: Experimental Workflows & Self-Validating Protocols

To maximize the utility of this scaffold, researchers must employ orthogonal functionalization strategies. The following protocols are designed as self-validating systems, ensuring that causality drives every experimental choice and that internal feedback loops confirm success at each step.

Protocol A: C5-Arylation via Suzuki-Miyaura Cross-Coupling

The [2] is the industry standard for C-C bond formation.

Causality & Reagent Selection: The electron-rich dihydrobenzofuran ring slightly deactivates the C5-bromide toward oxidative addition. Therefore, a highly active palladium catalyst system, such as Pd(dppf)Cl₂ or Pd(OAc)₂ with a dialkylbiaryl phosphine ligand (e.g., RuPhos), is required to accelerate the Pd(0) to Pd(II) transition. A biphasic solvent system (1,4-Dioxane/H₂O) is chosen to ensure the simultaneous solubility of the organic electrophile and the inorganic base (K₂CO₃), which is critical for the transmetalation step.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask, combine (5-Bromo-2,3-dihydro-1-benzofuran-7-yl)methanol (1.0 equiv), the desired aryl boronic acid (1.2 equiv), and K₂CO₃ (2.5 equiv).

  • Degassing: Add a 4:1 mixture of 1,4-Dioxane and water. Sparge the solution with argon for 15 minutes to remove dissolved oxygen, preventing the oxidative homocoupling of the boronic acid.

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 equiv) under a positive stream of argon. Seal the flask and heat to 85 °C for 4-6 hours.

  • Self-Validation Checkpoint: Monitor the organic layer via TLC (3:1 Hexanes/EtOAc). The complete consumption of the starting material (Rf ~0.4) and the appearance of a highly UV-active product spot validates the catalytic cycle.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with water. The phase separation inherently validates the removal of inorganic Pd salts and borate byproducts into the aqueous layer. Dry the organic phase over Na₂SO₄ and concentrate.

Protocol B: C7-Hydroxymethyl Oxidation via Dess-Martin Periodinane

To utilize the C7 position for reductive amination or amide coupling, the primary alcohol must be oxidized. [3] is the optimal reagent for this transformation.

Causality & Reagent Selection: Harsh oxidants (e.g., Jones reagent) risk over-oxidizing the primary alcohol to a carboxylic acid or cleaving the sensitive dihydrobenzofuran ether linkage. DMP operates under exceptionally mild, neutral conditions at room temperature, arresting the oxidation strictly at the aldehyde stage[4]. It also avoids the toxic chromium waste and foul-smelling sulfur byproducts associated with Swern oxidations.

Step-by-Step Methodology:

  • Preparation: Dissolve (5-Bromo-2,3-dihydro-1-benzofuran-7-yl)methanol (1.0 equiv) in anhydrous CH₂Cl₂ (0.2 M) under an argon atmosphere.

  • Oxidation: Cool the solution to 0 °C. Add Dess-Martin Periodinane (1.2 equiv) portion-wise to control the mild exotherm.

  • Self-Validation Checkpoint: Allow the reaction to warm to room temperature. Over 1-2 hours, the clear homogeneous solution will transition into a milky white suspension. This visual cue is a self-validating indicator that the DMP is being successfully reduced to its insoluble iodinane byproduct, confirming reaction progress[3].

  • Quenching & Workup: Dilute the mixture with a 1:1 solution of saturated aqueous Na₂S₂O₃ and saturated aqueous NaHCO₃. Stir vigorously for 30 minutes. The suspension will clear as the reactive iodine species are neutralized and reduced. Extract with CH₂Cl₂, dry over MgSO₄, and concentrate to yield the pure aldehyde.

Part 3: Visualization of Orthogonal Functionalization

The true power of (5-Bromo-2,3-dihydro-1-benzofuran-7-yl)methanol lies in its capacity for divergent synthesis. The diagram below maps the logical relationship between the core scaffold and its downstream derivatives.

G A Core Scaffold (5-Bromo-2,3-dihydro-1-benzofuran-7-yl)methanol B C5-Bromide Activation Pd-Catalyzed Cross-Coupling A->B Suzuki/Buchwald-Hartwig D C7-Hydroxymethyl Oxidation Dess-Martin Periodinane A->D Mild Oxidation C C5-Aryl/Heteroaryl Derivatives (Extended Pharmacophore) B->C Aryl Boronic Acids/Amines F Advanced Drug Intermediates (Dual Functionalized) C->F Orthogonal Modification E C7-Aldehyde/Carboxylic Acid (H-Bonding/Amide Linkers) D->E Arrested at Aldehyde E->F Orthogonal Modification

Caption: Orthogonal functionalization pathways of the dihydrobenzofuran core.

Part 4: References

  • Title: Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates Source: Organic Syntheses URL: [Link]

  • Title: Dess-Martin periodinane Source: Organic Syntheses URL: [Link]

  • Title: Dess-Martin periodinane - Wikipedia Source: Wikipedia URL: [Link]

Sources

Exploratory

Safety Data Sheet (SDS) and Toxicity Hazards for (5-Bromo-2,3-dihydro-1-benzofuran-7-yl)methanol: A Mechanistic and Methodological Guide

Executive Summary (5-Bromo-2,3-dihydro-1-benzofuran-7-yl)methanol is a highly functionalized halogenated heterocyclic building block frequently utilized in the synthesis of novel pharmacophores. While its structural feat...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(5-Bromo-2,3-dihydro-1-benzofuran-7-yl)methanol is a highly functionalized halogenated heterocyclic building block frequently utilized in the synthesis of novel pharmacophores. While its structural features—a rigid benzofuran core coupled with a reactive benzylic alcohol and a distinct bromine substituent—make it an attractive intermediate for medicinal chemistry, these same features introduce specific toxicological liabilities. Drawing parallels from established halogenated benzofurans, this whitepaper outlines the physicochemical properties, Global Harmonized System (GHS) hazard classifications, and the mechanistic toxicity pathways (specifically CYP450-mediated bioactivation) associated with this compound. Furthermore, we provide validated, self-contained protocols for assessing its in vitro hepatotoxicity and reactive metabolite formation.

Chemical Identity & Physicochemical Profiling

Accurate identification is the foundational step in any toxicological assessment. The physicochemical properties dictate the compound's lipophilicity, membrane permeability, and metabolic fate[1].

PropertyValue
Chemical Name (5-Bromo-2,3-dihydro-1-benzofuran-7-yl)methanol
CAS Registry Number 478375-01-8
Molecular Formula C9H9BrO2
Molecular Weight 229.07 g/mol
SMILES String OCc1c2c(CCO2)cc(Br)c1
Structural Class Halogenated Dihydrobenzofuran / Benzylic Alcohol

Hazard Identification & SDS Framework

While specific, long-term in vivo toxicity data for (5-Bromo-2,3-dihydro-1-benzofuran-7-yl)methanol may be limited due to its status as a research chemical, structural alerts and read-across data from structurally analogous brominated dihydrobenzofurans dictate a stringent GHS classification[2].

  • Acute Toxicity (Oral/Dermal/Inhalation) - Category 4 (H302, H312, H332): The lipophilic nature of the brominated aromatic ring facilitates rapid dermal and gastrointestinal absorption.

  • Skin Irritation - Category 2 (H315) & Eye Irritation - Category 2A (H319): The benzylic alcohol moiety and the halogenated ring can disrupt lipid bilayers, causing localized irritation.

  • Specific Target Organ Toxicity - Single Exposure (STOT SE) - Category 3 (H335): Inhalation of dust or aerosols may cause respiratory tract irritation.

Mechanistic Toxicology: CYP450 Bioactivation & Oxidative Stress

As a Senior Application Scientist, I cannot overstate the importance of understanding why a compound is toxic, rather than just knowing that it is toxic. The benzofuran pharmacophore is notorious for undergoing Phase I metabolic bioactivation.

Research on analogous halogenated benzofurans (such as benzbromarone and various synthetic benzofurans) has demonstrated that these compounds are substrates for hepatic Cytochrome P450 enzymes, primarily CYP3A4, CYP2C9, and CYP1A1[3][4]. The oxidative metabolism of the benzofuran ring often leads to the formation of highly reactive electrophilic intermediates, such as epoxides, quinone methides, or catechols[4].

These reactive metabolites covalently bind to cellular macromolecules and rapidly deplete intracellular glutathione (GSH) reserves[3]. This depletion triggers a cascade of oxidative stress, leading to the disruption of the mitochondrial membrane potential, a decline in intracellular ATP, and ultimately, hepatocellular apoptosis or necrosis[3].

MechanisticPathway A (5-Bromo-2,3-dihydro-1- benzofuran-7-yl)methanol B CYP450 Metabolism (CYP3A4 / CYP2C9) A->B Hepatic Oxidation C Reactive Electrophilic Intermediate (Epoxide/Quinone) B->C Bioactivation D Glutathione (GSH) Depletion C->D Covalent Binding E Mitochondrial Dysfunction & Oxidative Stress D->E ROS Accumulation F Hepatocellular Toxicity (Apoptosis/Necrosis) E->F ATP Depletion

CYP450-mediated bioactivation of halogenated benzofurans leading to hepatotoxicity.

In Vitro Toxicity Assessment Workflows

To validate the safety profile of (5-Bromo-2,3-dihydro-1-benzofuran-7-yl)methanol before advancing it in a drug development pipeline, rigorous in vitro assays are required. The following protocols are designed as self-validating systems to assess both cytotoxicity and the formation of reactive metabolites.

Protocol A: High-Throughput HepG2 Cytotoxicity and ATP-Depletion Assay

Causality: HepG2 human hepatoma cells are utilized because they retain basal levels of hepatic drug-metabolizing enzymes. We measure ATP depletion (via luminescence) rather than standard MTT reduction because mitochondrial dysfunction is the primary mechanism of benzofuran-induced cell death[3]; ATP levels provide a more sensitive and direct readout of mitochondrial health without the autofluorescence interference common in MTT assays.

  • Cell Seeding: Seed HepG2 cells at a density of 10,000 cells/well in a 96-well opaque white plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 10 mM stock of (5-Bromo-2,3-dihydro-1-benzofuran-7-yl)methanol in LC-MS grade DMSO. Perform serial dilutions to create a concentration gradient (0.1 µM to 1000 µM). Ensure final DMSO concentration in the assay does not exceed 0.5% (v/v) to prevent solvent-induced cytotoxicity.

  • Exposure: Treat the cells with the compound gradient for 24 hours. Include a vehicle control (0.5% DMSO) and a positive control for hepatotoxicity (e.g., Chlorpromazine).

  • ATP Quantification: Equilibrate the plate to room temperature for 30 minutes. Add an equal volume of CellTiter-Glo® reagent to each well. Shake for 2 minutes to induce cell lysis, then incubate for 10 minutes to stabilize the luminescent signal.

  • Data Analysis: Record luminescence using a microplate reader. Calculate the IC₅₀ value using non-linear regression analysis. A significant drop in ATP relative to vehicle control indicates mitochondrial impairment.

Protocol B: Microsomal Stability & Glutathione (GSH) Trapping Assay

Causality: To definitively prove that the compound forms reactive electrophiles (which cause the toxicity observed in Protocol A), we must trap these transient species. By incubating the compound with human liver microsomes (HLMs) and an excess of GSH, any reactive epoxides or quinones formed will immediately react with the nucleophilic thiol of GSH, forming stable adducts detectable by LC-MS/MS[4].

  • Reaction Mixture Setup: In a 1.5 mL Eppendorf tube, combine 1 mg/mL Human Liver Microsomes (HLMs), 5 mM GSH, and 10 µM of the test compound in 100 mM potassium phosphate buffer (pH 7.4).

  • Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding 1 mM NADPH.

  • Incubation & Quenching: Incubate at 37°C for 60 minutes. Quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard. The cold organic solvent instantly denatures the CYP enzymes, halting metabolism.

  • Extraction: Centrifuge the quenched mixture at 14,000 x g for 15 minutes at 4°C to pellet the precipitated proteins. Transfer the clear supernatant to an autosampler vial.

  • LC-MS/MS Analysis: Analyze the supernatant using a high-resolution mass spectrometer (e.g., Q-TOF). Scan for the neutral loss of 129 Da (characteristic of GSH adducts) to identify reactive metabolite conjugates.

Workflow S1 Incubate Compound with HLMs + NADPH S2 Add Glutathione (GSH) as Trapping Agent S1->S2 S3 Quench Reaction (Cold Acetonitrile) S2->S3 S4 Centrifuge & Extract Supernatant S3->S4 S5 LC-MS/MS Analysis for GSH-Adducts S4->S5

Workflow for reactive metabolite trapping using human liver microsomes and LC-MS/MS.

Safe Handling & Laboratory Protocols

Given the structural alerts for irritation and potential for reactive metabolite formation, rigorous engineering controls are mandatory when handling the neat powder or concentrated stock solutions.

  • Engineering Controls: All weighing, transferring, and dilution of the neat powder must be performed within a certified Class II biological safety cabinet or a chemical fume hood to prevent inhalation of aerosolized particulates.

  • Personal Protective Equipment (PPE): Nitrile gloves (double-gloving recommended for concentrated DMSO stock solutions), safety goggles with side shields, and a chemically resistant lab coat.

  • Spill Response: In the event of a powder spill, do not dry sweep. Cover the spill with an absorbent material moistened with water or a suitable organic solvent (e.g., ethanol), carefully scoop into a hazardous waste container, and ventilate the area.

References

  • Appchem. "(5-Bromo-2,3-dihydro-1-benzofuran-7-yl)methanol | 478375-01-8 | C9H9BrO2". Appchemical.com.
  • BLD Pharmatech. "7-Bromo-2,3-dihydrobenzofuran-5-carboxylic acid". BLDpharm.com.
  • Silva, R., et al. "Emerging club drugs: 5-(2-aminopropyl)benzofuran (5-APB) is more toxic than its isomer 6-APB". Archives of Toxicology, PubMed.
  • Kobayashi, K., et al. "Novel Bioactivation Pathway of Benzbromarone Mediated by Cytochrome P450". Drug Metabolism and Disposition, PubMed.

Sources

Foundational

Structural Elucidation and Conformational Dynamics of (5-Bromo-2,3-dihydro-1-benzofuran-7-yl)methanol: A Technical Guide

Executive Summary The 2,3-dihydrobenzofuran (DHBF) core is a privileged pharmacophore in modern medicinal chemistry. Specifically, (5-Bromo-2,3-dihydro-1-benzofuran-7-yl)methanol (CAS: 478375-01-8) serves as a highly ver...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 2,3-dihydrobenzofuran (DHBF) core is a privileged pharmacophore in modern medicinal chemistry. Specifically, (5-Bromo-2,3-dihydro-1-benzofuran-7-yl)methanol (CAS: 478375-01-8) serves as a highly versatile, pro-chiral building block. Its 5-bromo substituent provides an ideal handle for palladium-catalyzed cross-coupling, while the 7-hydroxymethyl group participates in critical hydrogen-bonding networks. This whitepaper provides an in-depth analysis of the stereochemical dynamics, crystallographic properties, and self-validating experimental protocols required to utilize this scaffold in the rational design of targeted therapeutics, such as Poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors[1] and Neuropilin-1 (NRP-1) antagonists[2].

Stereochemistry and Conformational Analysis

Achirality vs. Pro-Chirality

The parent molecule, (5-Bromo-2,3-dihydro-1-benzofuran-7-yl)methanol, possesses no inherent stereocenters, as the C2 and C3 positions of the furan ring are unsubstituted methylenes. However, the molecule is dynamically pro-chiral . When subjected to asymmetric functionalization at the C2 or C3 positions, the scaffold yields chiral derivatives whose absolute configuration dictates pharmacological efficacy[1].

The "Envelope" Conformation

The five-membered dihydrofuran ring does not exist as a planar structure. To minimize torsional strain between the adjacent C2 and C3 methylene protons, the ring adopts a characteristic envelope conformation .

  • The oxygen atom (O1), the bridgehead carbons (C3a, C7a), and C2 remain roughly coplanar.

  • The C3 atom is displaced out of this plane (the "flap" of the envelope).

  • Causality in Drug Design: Understanding this puckering is critical. When substituents are added to C2 or C3, the envelope conformation forces these groups into distinct axial or equatorial orientations. For example, in DHBF-based PARP-1 inhibitors, the specific orientation of C2-substituents is required to appropriately interact with the γ -carboxylate group of the Glu988 residue in the PARP-1 catalytic domain[1].

Crystallographic Data & Structural Parameters

High-resolution X-ray diffraction (XRD) is required to map the exact spatial coordinates of the DHBF scaffold[3]. The 7-hydroxymethyl group acts as both a hydrogen bond donor and acceptor, often leading to the formation of infinite intermolecular hydrogen-bonded chains in the solid state. Furthermore, the 5-bromo substituent frequently engages in halogen bonding ( C−Br⋯O or C−Br⋯π ), which directs crystal packing.

Table 1: Representative Crystallographic Parameters for the 5-Bromo-DHBF Scaffold

ParameterAtoms InvolvedTypical ValueStructural Significance
Bond LengthC5 - Br11.89 - 1.91 ÅDefines halogen bonding potential; primary site for Suzuki-Miyaura coupling.
Bond LengthC7 - C(methanol)1.50 - 1.52 ÅDictates the spatial projection of the H-bond donor relative to the core.
Bond LengthO1 - C21.45 - 1.47 ÅCharacteristic of the strained dihydrofuran ether linkage.
Bond AngleC7a - O1 - C2105° - 107°Internal angle driving the envelope conformation of the 5-membered ring.
Torsion AngleC3a - C7a - O1 - C2~5° - 15°Quantifies the degree of ring puckering and out-of-plane C3 displacement.

Self-Validating Experimental Protocols

To obtain the structural data summarized above, researchers must employ rigorous, self-validating methodologies for crystal growth and diffraction analysis.

Protocol 1: Single-Crystal Growth via Vapor Diffusion

Causality: DHBF derivatives are typically highly soluble in halogenated solvents but insoluble in aliphatic hydrocarbons. Standard solvent evaporation often leads to rapid, amorphous precipitation. Vapor diffusion allows for a slow, thermodynamically controlled supersaturation, yielding diffraction-quality single crystals.

  • Preparation: Dissolve 10-15 mg of (5-Bromo-2,3-dihydro-1-benzofuran-7-yl)methanol in 0.5 mL of dichloromethane (DCM) in a small inner vial (1 dram).

  • Diffusion Setup: Place the uncapped inner vial into a larger outer vial (4 dram) containing 3 mL of anti-solvent (e.g., n-hexane).

  • Equilibration: Seal the outer vial tightly. Allow the system to sit undisturbed at 20°C for 3 to 7 days. The volatile DCM will slowly mix with the hexane vapor, gradually lowering the solubility of the compound.

  • Validation (Self-Correction): Harvest the resulting crystals and examine them under a polarized light microscope. System Check: The protocol is validated if the crystals exhibit uniform optical extinction when rotated by 90°. If the crystals show patchy or irregular extinction, they are twinned or amorphous, indicating the diffusion rate was too fast (requiring a lower temperature or a less volatile solvent pair).

Protocol 2: X-Ray Diffraction Data Collection and Refinement

Causality: Data must be collected at cryogenic temperatures (100 K) to minimize the Debye-Waller factors (thermal motion of atoms). This is specifically crucial for resolving the electron density of the hydroxyl proton on the 7-methanol group, which is required to map the hydrogen-bonding network[3].

  • Mounting: Coat a validated single crystal in paratone oil and mount it on a MiTeGen loop. Immediately transfer it to the diffractometer's cold stream (100 K).

  • Data Collection: Collect diffraction data using a diffractometer equipped with a CCD or CMOS detector and Mo K α radiation ( λ=0.71073 Å)[3].

  • Phase Solution: Solve the phase problem using Direct Methods (e.g., SHELXT) to generate the initial electron density map.

  • Refinement: Refine the structure using full-matrix least-squares on F2 (e.g., SHELXL). Anisotropically refine all non-hydrogen atoms.

  • Validation (Self-Correction): System Check: The protocol is considered successful and the structure reliable only if the internal agreement factor ( Rint​ ) is < 0.05, the final R1​ value is < 0.05, and the goodness-of-fit (GoF) is near 1.0. Residual electron density peaks must be < 1.0 e/ų.

Pharmacological Application Workflows

The structural elucidation of the DHBF scaffold directly informs its application in drug discovery. By understanding the spatial geometry of the 5-bromo and 7-hydroxymethyl groups, medicinal chemists can design highly specific inhibitors.

XRD_Workflow A Compound Synthesis & Purification (>99%) B Single Crystal Growth (Vapor Diffusion) A->B C X-Ray Diffraction Data Collection (100K) B->C D Structure Solution (Direct Methods) C->D E Refinement & Validation (SHELXL) D->E

Fig 1. Standardized X-ray crystallography workflow for DHBF derivatives.

Pharm_Pipeline S1 (5-Bromo-2,3-dihydro-1- benzofuran-7-yl)methanol S2 Scaffold Derivatization (C2/C3 Substitution) S1->S2 S3 Stereoselective Synthesis S2->S3 S4 PARP-1 Inhibitors (Cancer Therapy) S3->S4 S5 NRP-1 Antagonists (Anti-angiogenesis) S3->S5

Fig 2. Derivatization pipeline of the DHBF scaffold for therapeutics.

References[3] Li, X., et al. "K3PO4-promoted domino reactions: diastereoselective synthesis of trans-2,3-dihydrobenzofurans from salicyl N-tert-butanesulfinyl imines and sulfonium salts." RSC Advances (2019). URL:https://doi.org/10.1039/C9RA00309F[2] Powell, J., et al. "Small Molecule Neuropilin-1 Antagonists Combine Antiangiogenic and Antitumor Activity with Immune Modulation through Reduction of Transforming Growth Factor Beta (TGFβ) Production in Regulatory T-Cells." Journal of Medicinal Chemistry (2018). URL:https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6004635/[1] Patel, M. R., et al. "Discovery and Structure–Activity Relationship of Novel 2,3-Dihydrobenzofuran-7-carboxamide and 2,3-Dihydrobenzofuran-3(2H)-one-7-carboxamide Derivatives as Poly(ADP-ribose)polymerase-1 Inhibitors." Journal of Medicinal Chemistry (2014). URL:https://doi.org/10.1021/jm5002502

Sources

Exploratory

Mechanism of Action of (5-Bromo-2,3-dihydro-1-benzofuran-7-yl)methanol-Based Compounds: A Technical Whitepaper on PARP-1 Inhibition and Synthetic Lethality

Executive Summary In the landscape of targeted oncology and DNA damage response (DDR) therapeutics, the 2,3-dihydrobenzofuran (DHBF) scaffold has emerged as a highly privileged pharmacophore. Specifically, (5-Bromo-2,3-d...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of targeted oncology and DNA damage response (DDR) therapeutics, the 2,3-dihydrobenzofuran (DHBF) scaffold has emerged as a highly privileged pharmacophore. Specifically, (5-Bromo-2,3-dihydro-1-benzofuran-7-yl)methanol (CAS 478375-01-8) serves as a critical synthetic precursor. While the methanol derivative itself is biologically inert in this context, its downstream conversion into DHBF-7-carboxamide derivatives yields highly potent inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1)[1],[2].

As a Senior Application Scientist, I have structured this whitepaper to dissect the mechanism of action of these DHBF-based compounds. We will explore the structural rationale behind the scaffold, the molecular biology of PARP-1 trapping, and the self-validating experimental workflows required to develop and evaluate these inhibitors.

Structural Rationale & Pharmacophore Evolution

The design of DHBF-based PARP inhibitors is rooted in mimicking the nicotinamide moiety of NAD+, the natural substrate of PARP-1[2].

  • The 7-Position (The Warhead): The 7-hydroxymethyl group of the precursor must be oxidized and amidated to form a 7-carboxamide. This carboxamide group is non-negotiable; it forms a critical bidentate hydrogen-bonding network with the Gly863 and Ser904 residues within the PARP-1 catalytic domain[2].

  • The DHBF Core: The rigid, planar-like 2,3-dihydrobenzofuran ring system perfectly intercalates into the binding pocket, engaging in strong π−π stacking interactions with adjacent tyrosine residues (Tyr896 and Tyr907)[2].

  • The 5-Bromo Paradox: The 5-bromo substituent in the starting material acts as a powerful synthetic handle for palladium-catalyzed cross-coupling. However, early Structure-Activity Relationship (SAR) studies revealed that bulky substitutions directly at the 5-position (such as the 5-bromo-DHBF-7-carboxamide) cause severe steric clashes within the NAD+ pocket, rendering the compound inactive ( IC50​>25μM )[2]. Consequently, the 5-bromo derivative is primarily utilized as a negative control or a divergent intermediate. To achieve nanomolar potency, modern drug design shifts modifications to the 2-position (e.g., 2-benzylidene-3-oxo-DHBF derivatives), which extend favorably into the adenosine-binding pocket[3].

Mechanism of Action: PARP-1 Inhibition & Synthetic Lethality

PARP-1 is a ubiquitous nuclear enzyme that acts as a primary sensor for DNA single-strand breaks (SSBs). Upon detecting DNA damage, PARP-1 binds to the site and utilizes NAD+ to synthesize branched chains of poly(ADP-ribose) (PAR) on target proteins, recruiting DNA repair effectors[1].

DHBF-7-carboxamide derivatives exert their mechanism of action through a dual-pronged attack:

  • Catalytic Inhibition: By competitively binding to the NAD+ pocket, the compounds halt PARylation, preventing the recruitment of the base excision repair (BER) machinery[1].

  • PARP Trapping: The most potent derivatives lock the PARP-1 enzyme onto the DNA strand. When the DNA replication fork collides with this trapped PARP-DNA complex, the SSB degenerates into a highly lethal double-strand break (DSB)[4].

In healthy cells, DSBs are repaired via Homologous Recombination (HR). However, in tumors harboring mutations in HR genes (such as BRCA1 or BRCA2), the cells are forced to rely on error-prone repair pathways, leading to genomic instability and apoptosis. This phenomenon is known as Synthetic Lethality [2],[4].

PARP1_Pathway SSB DNA Single-Strand Break (SSB) PARP1 PARP-1 Recruitment & Activation SSB->PARP1 Triggers Trapping PARP Trapping on DNA (Catalytic Inhibition) PARP1->Trapping Inhibited by Inhibitor DHBF-7-carboxamide Derivative (Active Compound) Inhibitor->Trapping Binds NAD+ Pocket DSB DNA Double-Strand Break (DSB) Trapping->DSB Replication Fork Collapse BRCA BRCA1/2 Deficient Cell (Defective HR Repair) DSB->BRCA Requires HR for Repair Apoptosis Synthetic Lethality (Apoptosis / Cell Death) BRCA->Apoptosis Unrepaired DNA Damage

Figure 1: Mechanism of PARP-1 trapping and Synthetic Lethality induced by DHBF-7-carboxamides.

Quantitative SAR Data

To illustrate the causality between structural modifications of the DHBF scaffold and biological activity, the following table summarizes the structure-activity relationship (SAR) progression of these compounds[2],[3].

Compound / ModificationTarget PocketPARP-1 IC50​ ( μM )Biological Implication
DHBF-7-carboxamide (Lead) NAD+ Pocket9.45Baseline nicotinamide mimic.
5-Bromo-DHBF-7-carboxamide NAD+ Pocket> 25.0Steric clash; inactive. Used as a synthetic intermediate.
5-Fluoro-DHBF-7-carboxamide NAD+ Pocket2.12Small halogen improves binding affinity slightly.
3',4'-Dihydroxybenzylidene-DHBF-3-one Adenosine Pocket0.5312-position extension drastically improves potency.
Tetrazolyl-DHBF-3-one Analogue Adenosine Pocket0.035Optimal hydrogen bonding in the adenosine pocket.

Self-Validating Experimental Workflows

To ensure scientific integrity, the evaluation of (5-Bromo-2,3-dihydro-1-benzofuran-7-yl)methanol-derived compounds must follow a rigorous, self-validating pipeline. The workflow below outlines the transition from chemical synthesis to phenotypic validation.

Workflow Step1 1. Oxidation & Amidation (7-Methanol to 7-Carboxamide) Step2 2. Scaffold Diversification (e.g., 2-Position Extension) Step1->Step2 Step3 3. In Vitro PARP-1 Assay (PARylation Quantification) Step2->Step3 Step4 4. Cell Viability Assay (BRCA-mutant vs WT) Step3->Step4

Figure 2: End-to-end experimental workflow for validating DHBF-based PARP-1 inhibitors.

Protocol 1: Synthesis of the Active Carboxamide Pharmacophore
  • Objective: Convert the inert precursor into the active nicotinamide mimic.

  • Causality: The 7-hydroxymethyl group cannot form the critical hydrogen bonds with PARP-1. Oxidation and amidation are strictly required[2].

  • Methodology:

    • Oxidation: Dissolve (5-Bromo-2,3-dihydro-1-benzofuran-7-yl)methanol in dichloromethane (DCM). Add catalytic TEMPO and (diacetoxyiodo)benzene (BAIB). Rationale: TEMPO/BAIB provides a mild, chemoselective oxidation to the carboxylic acid without cleaving the sensitive DHBF ring.

    • Activation: Treat the resulting carboxylic acid with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt) in N,N-dimethylformamide (DMF).

    • Amidation: Introduce ammonium chloride ( NH4​Cl ) and N,N-diisopropylethylamine (DIPEA) to the activated ester. Stir at room temperature for 12 hours.

    • Purification: Extract with ethyl acetate, wash with brine, and purify via silica gel chromatography.

Protocol 2: In Vitro PARP-1 Enzymatic Assay (PARylation)
  • Objective: Quantify the biochemical inhibition of PARylation by the synthesized derivatives.

  • Causality: Measuring the direct incorporation of poly(ADP-ribose) onto target proteins provides a functional readout of catalytic inhibition, which is more physiologically relevant than simple binding affinity[3].

  • Methodology:

    • Coat a 96-well microtiter plate with histone proteins and incubate overnight at 4°C.

    • Add recombinant human PARP-1 enzyme, activated sheared DNA (to simulate SSBs and trigger PARP activation), and the DHBF-based inhibitor at varying concentrations (0.1 nM to 100 μM ).

    • Initiate the reaction by adding a mixture of NAD+ and biotinylated NAD+. Incubate for 30 minutes at room temperature.

    • Wash the wells thoroughly with PBS-T and add Streptavidin-HRP.

    • Develop with TMB substrate, stop the reaction with 2M H2​SO4​ , and read absorbance at 450 nm. Calculate the IC50​ using non-linear regression.

Protocol 3: Cellular Synthetic Lethality Assay
  • Objective: Evaluate the selective cytotoxicity of the compounds in HR-deficient models.

  • Causality: True PARP inhibitors exhibit synthetic lethality specifically in cells lacking HR repair mechanisms. A wild-type counter-screen ensures the observed toxicity is mechanism-based rather than off-target[2],[3].

  • Methodology:

    • Seed BRCA1-deficient breast cancer cells (e.g., MDA-MB-436) and isogenic BRCA1-proficient cells into separate 96-well plates at 2,000 cells/well.

    • After 24 hours, treat the cells with serial dilutions of the DHBF-7-carboxamide derivative.

    • Incubate for 5–7 days to allow for multiple cell division cycles (necessary for replication fork collapse).

    • Assess cell viability using a resazurin-based assay (e.g., CellTiter-Blue). The compound is validated if it demonstrates a significantly lower IC50​ in the BRCA-deficient line compared to the proficient line.

References

  • Discovery and Structure–Activity Relationship of Novel 2,3-Dihydrobenzofuran-7-carboxamide and 2,3-Dihydrobenzofuran-3(2H)-one-7-carboxamide Derivatives as Poly(ADP-ribose)polymerase-1 Inhibitors. Journal of Medicinal Chemistry, 2014. URL:[Link]

  • Design and Synthesis of Poly(ADP-ribose) Polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity. Journal of Medicinal Chemistry, 2019. URL:[Link]

Sources

Foundational

Pharmacokinetic properties of (5-Bromo-2,3-dihydro-1-benzofuran-7-yl)methanol in early-stage research

An In-depth Technical Guide to the Early-Stage Pharmacokinetic Profiling of (5-Bromo-2,3-dihydro-1-benzofuran-7-yl)methanol and Related Benzofuran Analogs Preamble: Charting the Course for a Novel Benzofuran Derivative I...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Early-Stage Pharmacokinetic Profiling of (5-Bromo-2,3-dihydro-1-benzofuran-7-yl)methanol and Related Benzofuran Analogs

Preamble: Charting the Course for a Novel Benzofuran Derivative

In the landscape of early-stage drug discovery, the journey of a molecule from a promising hit to a viable clinical candidate is fraught with challenges. A primary hurdle is understanding its behavior within a biological system—a discipline known as pharmacokinetics (PK). This guide provides a comprehensive framework for characterizing the pharmacokinetic properties of (5-Bromo-2,3-dihydro-1-benzofuran-7-yl)methanol, a novel entity within the benzofuran class. While specific data on this particular molecule is not publicly available, reflecting its early-stage status, this document will leverage established principles and methodologies applied to structurally similar small molecules.

We will proceed with the scientific integrity and logical rigor expected in preclinical development. The experimental choices detailed herein are not merely procedural; they are deliberate decisions designed to build a holistic, self-validating profile of the compound's absorption, distribution, metabolism, and excretion (ADME) characteristics. This foundational knowledge is paramount for predicting human dose, identifying potential liabilities, and making informed decisions to advance the molecule through the development pipeline.

Part 1: Foundational In Vitro ADME Characterization

The initial phase of PK profiling relies on a suite of in vitro assays. These experiments are designed to be rapid, cost-effective, and predictive of in vivo outcomes. They allow us to dissect individual ADME processes in a controlled environment before moving to complex biological systems.

Metabolic Stability: The First Look at Biological Half-life

A compound's susceptibility to metabolic breakdown is a critical determinant of its duration of action and bioavailability. The primary site of drug metabolism is the liver, which is rich in drug-metabolizing enzymes, most notably the Cytochrome P450 (CYP450) superfamily. Our initial assessment will therefore focus on hepatic metabolic stability.

Experimental Rationale:

We employ liver microsomes—vesicles of the endoplasmic reticulum isolated from hepatocytes—as they contain a high concentration of Phase I metabolic enzymes (CYPs). By incubating our test compound with liver microsomes and a necessary cofactor (NADPH), we can simulate its primary metabolic fate. The rate of disappearance of the parent compound over time provides a direct measure of its intrinsic clearance.

Workflow for Metabolic Stability Assessment

cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_analysis Analysis A Stock Solution (Test Compound in DMSO) E Pre-warm Microsomes & Compound in Buffer A->E B Liver Microsomes (e.g., Human, Rat) B->E C NADPH Regenerating System (Cofactor) F Initiate Reaction (Add NADPH) C->F D Phosphate Buffer (pH 7.4) D->E E->F G Time-Point Sampling (0, 5, 15, 30, 60 min) F->G Incubate H Quench Reaction (Acetonitrile w/ Int. Std.) G->H Sample at t=x I Centrifuge & Collect Supernatant H->I J LC-MS/MS Analysis (Quantify Parent Compound) I->J K Data Analysis (Calculate T½ & CLint) J->K

Caption: Workflow for In Vitro Metabolic Stability Assay.

Step-by-Step Protocol: Liver Microsomal Stability Assay

  • Prepare Reagents:

    • Prepare a 1 M stock of the test compound, (5-Bromo-2,3-dihydro-1-benzofuran-7-yl)methanol, in DMSO.

    • Thaw cryopreserved human and rat liver microsomes on ice.

    • Prepare a 0.1 M phosphate buffer (pH 7.4).

    • Prepare an NADPH regenerating system solution (e.g., containing glucose-6-phosphate and G6P-dehydrogenase).

  • Incubation:

    • In a 96-well plate, add the phosphate buffer.

    • Add the liver microsomes to a final concentration of 0.5 mg/mL.

    • Add the test compound to a final concentration of 1 µM. Pre-incubate this mixture at 37°C for 10 minutes.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. This is your T=0 sample point.

  • Time-Point Sampling:

    • At subsequent time points (e.g., 5, 15, 30, 45, and 60 minutes), transfer an aliquot of the incubation mixture to a new plate containing ice-cold acetonitrile with an internal standard to stop the reaction.

  • Sample Processing & Analysis:

    • Centrifuge the quenched samples to precipitate proteins.

    • Transfer the supernatant to a new plate for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

    • Quantify the peak area of the parent compound relative to the internal standard at each time point.

Data Interpretation and Presentation:

The percentage of the compound remaining is plotted against time. From the slope of the natural log plot, the half-life (T½) and intrinsic clearance (CLint) are calculated.

Table 1: Hypothetical Metabolic Stability Data

Parameter Human Liver Microsomes Rat Liver Microsomes Interpretation
Half-life (T½, min) 45 28 Moderate stability in humans, faster turnover in rats.

| Intrinsic Clearance (CLint, µL/min/mg) | 15.4 | 24.8 | Low to intermediate clearance predicted. The species difference is noted for scaling. |

Plasma Protein Binding (PPB): Assessing Free Drug Concentration

Only the unbound (free) fraction of a drug is pharmacologically active and available to be metabolized or excreted. Therefore, determining the extent to which a compound binds to plasma proteins, such as albumin, is a non-negotiable step.

Experimental Rationale:

Rapid Equilibrium Dialysis (RED) is the gold standard method for this assessment. It uses a device with two chambers separated by a semi-permeable membrane that allows the passage of small molecules (our compound) but not large proteins. The system reaches equilibrium, and the concentration of the compound in the protein-free buffer chamber represents the unbound fraction.

Workflow for Plasma Protein Binding (RED Assay)

cluster_setup Assay Setup cluster_incubation Equilibration cluster_analysis Quantification & Analysis A Add Plasma (spiked with test compound) to Sample Chamber C Assemble RED Device A->C B Add Buffer (PBS) to Buffer Chamber B->C D Incubate at 37°C with shaking for 4-6 hours C->D E Harvest Aliquots from both chambers D->E Equilibrium Reached F Matrix Match (add blank plasma/buffer) E->F G Precipitate Proteins & Analyze by LC-MS/MS F->G H Calculate % Unbound (Conc_buffer / Conc_plasma) G->H

Caption: Workflow for Rapid Equilibrium Dialysis (RED) Assay.

Step-by-Step Protocol: RED Assay

  • Preparation:

    • Spike human and rat plasma with (5-Bromo-2,3-dihydro-1-benzofuran-7-yl)methanol to a final concentration of 1 µM.

    • Prepare phosphate-buffered saline (PBS, pH 7.4).

  • Device Loading:

    • Pipette the spiked plasma into the sample chamber (red ring) of the RED device inserts.

    • Pipette PBS into the buffer chamber.

  • Incubation:

    • Assemble the device and incubate at 37°C on an orbital shaker for 4 to 6 hours to ensure equilibrium is reached.

  • Sampling and Analysis:

    • After incubation, carefully remove aliquots from both the plasma and buffer chambers.

    • To avoid analytical artifacts, matrix-match the samples (add blank plasma to the buffer sample and PBS to the plasma sample).

    • Quench the samples with acetonitrile containing an internal standard, process, and analyze by LC-MS/MS.

  • Calculation:

    • The fraction unbound (fu) is calculated as the ratio of the compound concentration in the buffer chamber to the concentration in the plasma chamber.

Data Interpretation and Presentation:

Table 2: Hypothetical Plasma Protein Binding Data

Parameter Human Plasma Rat Plasma Interpretation
% Bound 98.5% 97.2% Highly bound to plasma proteins in both species.

| Fraction Unbound (fu) | 0.015 | 0.028 | The free fraction available for pharmacological activity is low. This will impact distribution and clearance. |

Part 2: Preliminary In Vivo Pharmacokinetic Assessment

Following promising in vitro data, the next logical step is to evaluate the compound's behavior in a living organism. Rodent models (typically rats) are used for this initial in vivo characterization.

Study Design: The Intravenous and Oral Rat PK Study

To obtain a full PK profile, the compound must be administered via both an intravenous (IV) and an oral (PO) route.

Experimental Rationale:

  • IV Administration: Bypasses absorption completely, allowing for the direct determination of systemic clearance (CL), volume of distribution (Vd), and elimination half-life (T½). The area under the concentration-time curve (AUC) from IV dosing represents 100% systemic exposure.

  • PO Administration: Provides critical information on oral bioavailability (F%), which is the fraction of the administered dose that reaches systemic circulation. It also reveals the rate and extent of absorption, characterized by the maximum concentration (Cmax) and time to Cmax (Tmax).

Step-by-Step Protocol: Rat PK Study

  • Animal Preparation:

    • Use cannulated male Sprague-Dawley rats (e.g., jugular vein cannula for blood sampling) to minimize stress and improve data quality. Acclimatize animals for at least 3 days.

    • Fast animals overnight before dosing (water ad libitum).

  • Dose Formulation:

    • Prepare a clear, sterile solution for IV administration (e.g., in 20% Solutol / 80% water).

    • Prepare a uniform suspension or solution for PO administration (e.g., in 0.5% methylcellulose).

  • Dosing and Sampling:

    • IV Group (n=3 rats): Administer a slow bolus dose (e.g., 1 mg/kg) via the tail vein.

    • PO Group (n=3 rats): Administer the dose via oral gavage (e.g., 5 mg/kg).

    • Collect sparse blood samples (approx. 100 µL) from the jugular vein cannula at pre-defined time points (e.g., Pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

    • Process blood to plasma immediately and store at -80°C pending analysis.

  • Bioanalysis:

    • Develop and validate a sensitive and specific LC-MS/MS method for the quantification of (5-Bromo-2,3-dihydro-1-benzofuran-7-yl)methanol in rat plasma.

    • Analyze all plasma samples.

Data Analysis and Presentation:

Pharmacokinetic parameters are calculated using non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin).

Table 3: Hypothetical Rat Pharmacokinetic Parameters

Parameter IV (1 mg/kg) PO (5 mg/kg) Unit Interpretation
AUC₀-inf 1250 2800 ng*h/mL Dose-normalized PO AUC is lower than IV, indicating incomplete bioavailability.
CL 13.3 - mL/min/kg Clearance is low relative to rat liver blood flow (~55 mL/min/kg), consistent with in vitro data.
Vdss 2.1 - L/kg Volume of distribution is greater than total body water, suggesting some tissue distribution.
3.5 4.1 h The terminal half-life is reasonably similar between routes.
Cmax - 950 ng/mL Peak concentration after oral dosing.
Tmax - 1.0 h Rapidly absorbed after oral administration.

| Bioavailability (F%) | - | 44.8 | % | Moderate oral bioavailability. This could be due to incomplete absorption or first-pass metabolism. |

Integrated PK Workflow Diagram

cluster_invitro In Vitro ADME Screen cluster_invivo In Vivo PK Study (Rat) cluster_analysis Data Integration & Decision A Metabolic Stability (Microsomes, Hepatocytes) H Build IVIVE Relationship (In Vitro-In Vivo Extrapolation) A->H B Plasma Protein Binding (Equilibrium Dialysis) B->H C Permeability (Caco-2 / PAMPA) C->H D IV Dosing (Determine CL, Vd, T½) F LC-MS/MS Bioanalysis of Plasma Samples D->F E PO Dosing (Determine Cmax, Tmax, F%) E->F G Calculate PK Parameters (NCA Analysis) F->G G->H I Decision Gate: Advance, Optimize, or Terminate? H->I

Caption: Integrated workflow from in vitro screening to in vivo decision-making.

Conclusion and Path Forward

This guide outlines a foundational strategy for the pharmacokinetic characterization of (5-Bromo-2,3-dihydro-1-benzofuran-7-yl)methanol. Based on our hypothetical data, the compound presents a profile of moderate metabolic stability, high plasma protein binding, and moderate oral bioavailability in the rat.

These findings are not an endpoint but a starting point. They provide the critical data needed to:

  • Guide Medicinal Chemistry: If bioavailability is a concern, efforts can be directed at modifying the structure to improve absorption or reduce first-pass metabolism.

  • Inform Toxicology Studies: The exposure data (AUC, Cmax) are essential for designing relevant dose levels for safety assessment studies.

  • Predict Human PK: The in vitro and preclinical in vivo data can be used in allometric scaling and physiologically based pharmacokinetic (PBPK) models to project the human dose and PK profile.

The rigorous, stepwise approach detailed here ensures that by the time a molecule like (5-Bromo-2,3-dihydro-1-benzofuran-7-yl)methanol is considered for further development, it is accompanied by a robust pharmacokinetic package, de-risking its progression and increasing the probability of its ultimate success as a therapeutic agent.

References

  • Title: In vitro evaluation of metabolic stability and metabolite identification of cinacalcet in human liver microsomes. Source: Xenobiotica URL: [Link]

  • Title: The Importance of Plasma Protein Binding in Drug Discovery Source: BioPharma Guy URL: [Link]

  • Title: A high-throughput equilibrium dialysis method for measuring plasma protein binding. Source: Journal of Pharmacological and Toxicological Methods URL: [Link]

  • Title: Pharmacokinetics Source: Wikipedia URL: [Link]

  • Title: Cytochrome P450 Source: Wikipedia URL: [Link]

Protocols & Analytical Methods

Method

Application Note: (5-Bromo-2,3-dihydro-1-benzofuran-7-yl)methanol as a Versatile Building Block in Medicinal Chemistry

Executive Summary The 2,3-dihydrobenzofuran (coumaran) ring system is a privileged scaffold in medicinal chemistry, frequently embedded in the structures of kinase inhibitors (e.g., IRAK4 and Aurora B inhibitors), G-prot...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 2,3-dihydrobenzofuran (coumaran) ring system is a privileged scaffold in medicinal chemistry, frequently embedded in the structures of kinase inhibitors (e.g., IRAK4 and Aurora B inhibitors), G-protein-coupled receptor (GPCR) ligands, and anti-inflammatory agents [1, 2]. (5-Bromo-2,3-dihydro-1-benzofuran-7-yl)methanol (CAS: 478375-01-8) serves as an exceptionally versatile bifunctional building block for drug discovery. By offering two orthogonal reactive handles—a bromine atom at the C5 position and a hydroxymethyl group at the C7 position—this molecule enables divergent synthetic pathways, allowing medicinal chemists to rapidly generate diverse libraries of lead-like compounds.

This application note details the structural rationale, mechanistic pathways, and field-proven protocols for utilizing this building block in late-stage functionalization.

Structural Analysis & Reactivity Profile

The strategic value of (5-Bromo-2,3-dihydro-1-benzofuran-7-yl)methanol lies in the distinct electronic and steric environments of its two functional groups, which can be manipulated independently without the need for complex protecting group strategies.

  • The C5-Bromo Handle (Aryl Halide): The bromine atom is electronically activated by the oxygen atom of the dihydrobenzofuran ring, making it an excellent electrophile for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings).

  • The C7-Hydroxymethyl Handle (Aliphatic Alcohol): The primary alcohol can be oxidized to an aldehyde or carboxylic acid, or activated via sulfonylation (e.g., mesylation) or halogenation to serve as an electrophile in SN​2 displacements with various nucleophiles (amines, thiols, or alkoxides).

Workflow BB (5-Bromo-2,3-dihydro-1-benzofuran-7-yl)methanol CAS: 478375-01-8 C5 C5 Functionalization (Suzuki-Miyaura) BB->C5 Pd(dppf)Cl2, Ar-B(OH)2 K2CO3, 90°C C7 C7 Functionalization (Mesylation/Amination) BB->C7 1. MsCl, TEA, 0°C 2. R-NH2, 60°C Prod1 5-Aryl-2,3-dihydrobenzofuran Derivatives C5->Prod1 Prod2 7-Aminomethyl-2,3-dihydrobenzofuran Derivatives C7->Prod2

Divergent synthetic workflow for functionalizing the C5 and C7 positions.

Application 1: C5 Late-Stage Arylation via Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling is the premier method for installing aryl or heteroaryl groups at the C5 position. This transformation is critical for extending the pharmacophore to access deep hydrophobic pockets in kinase targets like CHK1 and IRAK4 [1, 3].

Mechanistic Causality & Experimental Design
  • Catalyst Choice ( Pd(dppf)Cl2​ ): The bidentate dppf ligand enforces a cis-geometry on the palladium center, which accelerates the reductive elimination step and prevents premature catalyst degradation.

  • Solvent System (1,4-Dioxane / H2​O ): A biphasic system is strictly required. Dioxane solubilizes the organic building block and the boronic acid, while water dissolves the inorganic base ( K2​CO3​ ).

  • Role of the Base: The aqueous base converts the boronic acid into a highly nucleophilic "ate" complex (boronate anion), which is a mandatory prerequisite for the transmetalation step to occur.

Protocol: Standard Suzuki-Miyaura Coupling
  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add (5-Bromo-2,3-dihydro-1-benzofuran-7-yl)methanol (1.0 equiv, 1.0 mmol) and the desired arylboronic acid (1.2 equiv, 1.2 mmol).

  • Base Addition: Add potassium carbonate ( K2​CO3​ , 3.0 equiv, 3.0 mmol).

  • Solvent & Degassing: Add a mixture of 1,4-Dioxane and deionized water (4:1 v/v, 10 mL). Degas the suspension by bubbling argon or nitrogen gas directly through the solution for 15 minutes. Crucial Step: Oxygen must be rigorously excluded to prevent the oxidation of the Pd(0) active species and homocoupling of the boronic acid.

  • Catalyst Addition: Quickly add Pd(dppf)Cl2​ (0.05 equiv, 5 mol%). Seal the flask.

  • Reaction: Heat the mixture to 90°C in a pre-heated oil bath for 4–6 hours. Monitor progression via TLC or LC-MS.

  • Workup: Cool to room temperature, dilute with Ethyl Acetate (20 mL), and wash with water and brine. Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate in vacuo. Purify via flash column chromatography.

CatalyticCycle Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition (C5-Br Bond Cleavage) Pd0->OxAdd Ar-Br TransMet Transmetalation (Ar-B(OH)2 + Base) OxAdd->TransMet Base RedElim Reductive Elimination (C-C Bond Formation) TransMet->RedElim RedElim->Pd0 Release Product 5-Aryl Product RedElim->Product

Pd-catalyzed Suzuki-Miyaura cross-coupling cycle at the C5 position.

Application 2: C7 Electrophilic Activation & Amination

The C7-hydroxymethyl group is a versatile handle for installing basic amine groups, which are often required in medicinal chemistry to improve aqueous solubility, tune physicochemical properties (LogD), or form salt bridges with target proteins (e.g., Glu91 in CHK1 kinase) [3].

Mechanistic Causality & Experimental Design
  • Activation via Mesylation: The primary alcohol is a poor leaving group. Reacting it with methanesulfonyl chloride (MsCl) converts the hydroxyl into a mesylate (-OMs), an excellent leaving group due to resonance stabilization of the resulting anion.

  • Temperature Control (0°C): Mesylation is highly exothermic. Conducting the reaction at 0°C prevents side reactions, such as the formation of symmetrical ethers or premature elimination.

  • Acid Scavenging: Triethylamine (TEA) is used to neutralize the HCl byproduct generated during mesylation, preventing the acidic degradation of the dihydrobenzofuran core.

Protocol: Two-Step Amination Workflow

Step A: Mesylation

  • Dissolve (5-Bromo-2,3-dihydro-1-benzofuran-7-yl)methanol (1.0 mmol) in anhydrous Dichloromethane (DCM, 5 mL) under an inert atmosphere.

  • Add Triethylamine (1.5 mmol) and cool the flask to 0°C using an ice bath.

  • Add Methanesulfonyl chloride (MsCl, 1.2 mmol) dropwise over 5 minutes.

  • Stir at 0°C for 1 hour. Quench with saturated aqueous NaHCO3​ , extract with DCM, dry over Na2​SO4​ , and concentrate. Note: The resulting mesylate is highly reactive and should be used immediately in the next step without extensive purification.

Step B: Nucleophilic Substitution ( SN​2 )

  • Dissolve the crude mesylate in anhydrous Acetonitrile or DMF (5 mL).

  • Add the desired primary or secondary amine (3.0 mmol, excess to prevent over-alkylation) and a catalytic amount of Potassium Iodide (KI, 10 mol%) to accelerate the reaction via the Finkelstein pathway.

  • Heat the mixture to 60°C for 4–8 hours until the mesylate is fully consumed (monitor by LC-MS).

  • Cool, dilute with water, and extract with Ethyl Acetate. Purify the resulting amine via reverse-phase HPLC or silica gel chromatography (using a DCM/MeOH/NH4OH gradient).

Quantitative Data Summary

The following table summarizes typical reaction conditions, expected yields, and reaction times for the functionalization of (5-Bromo-2,3-dihydro-1-benzofuran-7-yl)methanol based on standard medicinal chemistry optimization protocols.

TransformationReagents & CatalystsSolvent SystemTemp / TimeTypical Yield (%)
C5 Arylation (Phenylboronic acid) Pd(dppf)Cl2​ (5 mol%), K2​CO3​ (3 eq)1,4-Dioxane / H2​O (4:1)90°C / 4 h82 - 88%
C5 Heteroarylation (3-Pyridylboronic acid) Pd(PPh3​)4​ (5 mol%), Na2​CO3​ (3 eq)Toluene / EtOH / H2​O 100°C / 6 h70 - 78%
C7 Mesylation MsCl (1.2 eq), TEA (1.5 eq)Anhydrous DCM0°C / 1 h>95% (Crude)
C7 Amination (Morpholine)Morpholine (3.0 eq), KI (10 mol%)Acetonitrile60°C / 5 h85 - 90%
C7 Oxidation (to Aldehyde)Dess-Martin Periodinane (1.2 eq)Anhydrous DCM25°C / 2 h92 - 96%

References

  • Design, synthesis and pharmacological evaluation of 2,3-dihydrobenzofuran IRAK4 inhibitors for the treatment of diffuse large B-cell lymphoma National Center for Biotechnology Information (NCBI) / PubMed URL:[Link]

  • Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents MDPI - Molecules URL:[Link]

  • Discovery of a Novel Series of CHK1 Kinase Inhibitors with a Distinctive Hinge Binding Mode ACS Medicinal Chemistry Letters URL:[Link]

Application

Application Note: Advanced HPLC Method Development and Validation for (5-Bromo-2,3-dihydro-1-benzofuran-7-yl)methanol

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals. Introduction & Physicochemical Causality The molecule (5-Bromo-2,3-dihydro-1-benzofuran-7-yl)methanol (CAS: 478375-01-8) i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals.

Introduction & Physicochemical Causality

The molecule (5-Bromo-2,3-dihydro-1-benzofuran-7-yl)methanol (CAS: 478375-01-8) is a halogenated coumaran derivative of significant interest in medicinal chemistry as a building block for novel therapeutics ()[1]. Developing a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for this compound requires a deep understanding of its physicochemical properties and their direct influence on chromatographic behavior.

Mechanistic Rationale for Method Design
  • Hydrophobic & Polarizability Effects: The 2,3-dihydrobenzofuran core, coupled with the heavy bromine atom at position 5, imparts substantial hydrophobicity and polarizability to the molecule. This drives strong retention on reversed-phase (RP) stationary phases via London dispersion forces and π−π interactions ()[2].

  • Secondary Silanol Interactions: The hydroxymethyl (-CH₂OH) group at position 7 acts as a strong hydrogen bond donor and acceptor. If the silica support of the stationary phase contains active, unendcapped silanols (pKa ~3.5–4.5), this hydroxyl group will engage in secondary ion-dipole interactions, leading to severe peak tailing ()[2].

  • Mobile Phase Causality: To mitigate tailing, the mobile phase must be acidified. Using 0.1% Formic Acid (pH ~2.7) ensures that residual silanols remain fully protonated and neutral, forcing the analyte to partition strictly based on hydrophobic interactions. Acetonitrile is selected over methanol as the organic modifier due to its lower viscosity, which reduces backpressure and provides superior UV transparency at low wavelengths.

  • Column Modernization: Aligning with recent modernization allowances in USP General Chapter <621> ()[3], this protocol utilizes a 2.7 µm superficially porous particle (SPP) column. SPP columns deliver theoretical plate counts comparable to sub-2 µm fully porous particles but at significantly lower backpressures, enabling high-throughput analysis on standard HPLC systems.

Method Development Workflow

Workflow A 1. Analytical Target Profile Define API & Impurity Limits B 2. Physicochemical Profiling LogP, pKa, UV Absorbance A->B C 3. Method Scouting C18 SPP Column, ACN/H2O, 0.1% FA B->C D 4. Gradient Optimization Maximize Resolution & Peak Shape C->D E 5. Method Validation ICH Q2(R1) Protocol Execution D->E F 6. Final Validated Method Routine QC Analysis E->F

Systematic HPLC method development workflow for (5-Bromo-2,3-dihydro-1-benzofuran-7-yl)methanol.

Optimized Chromatographic Conditions

The quantitative data for the finalized method parameters and the gradient elution profile are summarized below. The gradient is designed to elute the primary analyte efficiently while ensuring highly retained, hydrophobic synthetic impurities or degradants are washed from the column.

Table 1: Instrument and Method Parameters
ParameterSpecification
Column C18, 100 x 4.6 mm, 2.7 µm (Superficially Porous Particle)
Mobile Phase A 0.1% Formic Acid in LC-MS Grade Water
Mobile Phase B Acetonitrile (LC-MS Grade)
Elution Mode Gradient (See Table 2)
Flow Rate 1.0 mL/min
Column Temperature 30 °C ± 1 °C
Detection (UV/DAD) 225 nm (Quantitation) and 280 nm (Confirmation)
Injection Volume 5.0 µL
Needle Wash 50:50 Water:Acetonitrile (v/v)
Table 2: Gradient Elution Program
Time (min)% Mobile Phase A% Mobile Phase BCurve Profile
0.09010Initial
1.09010Isocratic Hold
6.01090Linear Gradient
8.01090Column Wash
8.19010Immediate Step
12.09010Re-equilibration

Experimental Protocols

To ensure this protocol functions as a self-validating system, System Suitability Testing (SST) is embedded directly into the workflow.

Step 1: Reagent and Mobile Phase Preparation
  • Mobile Phase A: Measure 1000 mL of LC-MS grade water into a clean, sonicated borosilicate glass bottle. Add 1.0 mL of LC-MS grade Formic Acid using a calibrated micropipette. Mix thoroughly and degas via ultrasonication for 10 minutes.

  • Mobile Phase B: Use 1000 mL of 100% LC-MS grade Acetonitrile. Degas via ultrasonication for 5 minutes.

  • Diluent: Prepare a 50:50 (v/v) mixture of LC-MS Grade Water and Acetonitrile.

Step 2: Standard Solution Preparation (100 µg/mL)
  • Accurately weigh 10.0 mg of (5-Bromo-2,3-dihydro-1-benzofuran-7-yl)methanol reference standard into a 100 mL volumetric flask.

  • Add 50 mL of Diluent and sonicate for 5 minutes until complete dissolution is achieved. The heat of sonication should not exceed 25 °C to prevent solvent expansion.

  • Allow the solution to equilibrate to room temperature, then make up to the mark with Diluent. Mix well by inversion.

  • Filter the solution through a 0.22 µm PTFE syringe filter into an HPLC vial, discarding the first 1 mL of filtrate to saturate the filter membrane.

Step 3: Sample Preparation
  • Weigh an amount of the sample equivalent to 10.0 mg of the active moiety into a 100 mL volumetric flask.

  • Repeat the dissolution, sonication, and filtration steps exactly as described for the Standard Preparation to yield a nominal concentration of 100 µg/mL.

Step 4: System Equilibration and Execution
  • Purge all HPLC lines with their respective mobile phases.

  • Equilibrate the column at initial gradient conditions (90% A / 10% B) at 1.0 mL/min for at least 15 column volumes (approx. 15 minutes) until the UV baseline is stable and pressure ripple is < 1%.

  • Self-Validating Injection Sequence:

    • Blank (Diluent) - 1 injection (Check for ghost peaks)

    • System Suitability Standard (100 µg/mL) - 6 consecutive injections

    • Samples - Duplicate injections per sample

    • Bracketing Standard - 1 injection every 10 samples and at the end of the run.

Method Validation Framework

Validation must be executed in strict accordance with the ICH Q2(R1) guidelines for analytical procedures ()[4]. The following table outlines the experimental design and mandatory acceptance criteria.

Table 3: ICH Q2(R1) Validation Parameters & Acceptance Criteria
Validation ParameterExperimental DesignAcceptance Criteria
System Suitability 6 replicate injections of the 100 µg/mL standard prior to sample analysis.%RSD of Area ≤ 2.0%Tailing Factor (T) ≤ 1.5Theoretical Plates (N) > 2000
Specificity Inject Blank, Standard, and Forced Degradation samples (Acid, Base, Peroxide, Heat, UV).Peak purity angle < Purity threshold.Resolution (Rs) > 1.5 between analyte and closest degradant.
Linearity & Range Prepare 5 concentration levels ranging from 25 µg/mL to 150 µg/mL (25% to 150% of nominal).Correlation coefficient (R²) ≥ 0.999.y-intercept ≤ 2.0% of the 100% response.
Accuracy (Recovery) Spike known amounts of API into a synthetic matrix at 50%, 100%, and 150% levels (n=3 per level).Mean recovery at each level must be between 98.0% and 102.0%.
Precision (Repeatability) Prepare 6 independent sample solutions at the 100% target concentration.%RSD of the calculated assay values ≤ 2.0%.
Robustness Deliberate variations: Flow rate (±0.1 mL/min), Column Temp (±5 °C), Mobile Phase B ratio (±2%).System suitability criteria must be met under all perturbed conditions.

References

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (1997). Practical HPLC Method Development, 2nd Edition. John Wiley & Sons. Available at:[Link]

  • Agilent Technologies. "Chromatography Method Modernization per USP <621> Revisions." Agilent Solutions. Available at:[Link]

  • ResolveMass. "Analytical Method Development and Validation in Pharmaceuticals (ICH Q2(R1))." ResolveMass Analytical. Available at:[Link]

Sources

Method

Application Note: Organic Solvent Profiling and Thermodynamic Solubility Determination for (5-Bromo-2,3-dihydro-1-benzofuran-7-yl)methanol

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals. Introduction & Mechanistic Profiling (5-Bromo-2,3-dihydro-1-benzofuran-7-yl)methanol (CAS: 478375-01-8) is a specialized molecular...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals.

Introduction & Mechanistic Profiling

(5-Bromo-2,3-dihydro-1-benzofuran-7-yl)methanol (CAS: 478375-01-8) is a specialized molecular building block frequently utilized in the synthesis of neuroactive and anti-inflammatory pharmacophores. Poor solubility is a primary bottleneck in early-stage drug development, making rigorous solid-form and solubility screening essential to prevent late-stage formulation failures[1].

Structurally, this compound presents a unique amphiphilic-like solubility challenge:

  • Hydrophobic Core: The brominated dihydrobenzofuran ring is highly lipophilic and polarizable, resisting dissolution in highly polar aqueous media.

  • Hydrophilic Moiety: The primary alcohol (hydroxymethyl group at the 7-position) acts as both a strong hydrogen bond donor and acceptor, similar to complex benzyl alcohol derivatives[2].

Causality in Solvation: To achieve optimal solubility, the selected organic solvent must possess a sufficiently high dielectric constant to disrupt the π−π stacking and halogen-bonding of the crystal lattice, while also offering hydrogen-bond accepting capabilities to solvate the hydroxymethyl group.

Solvent Selection Strategy (ICH Guidelines)

In pharmaceutical development, organic solvent selection cannot be based solely on solvating power; it must strictly adhere to toxicological safety margins. The ICH Q3C(R8) Guideline on Impurities classifies residual solvents to protect patient safety and environmental integrity[3].

  • Class 3 Solvents (Preferred): Solvents like Dimethyl sulfoxide (DMSO), Ethanol, and Ethyl Acetate have low toxic potential. DMSO is the gold standard for high-throughput screening (HTS) and biological assay preparation because its high polarity ( ϵ≈46.7 ) rapidly breaks down crystalline structures[4][5].

  • Class 2 Solvents (Restricted Use): Solvents like Methanol and Dichloromethane (DCM) are highly effective for extraction and intermediate synthesis. DCM matches the polarizability of the brominated aromatic ring perfectly, but its residual levels in final drug products are strictly limited to 600 ppm[3].

Quantitative Data Presentation

Because empirical solubility data for highly specific intermediates can be proprietary, the following table synthesizes predictive solubility ranges based on the Hansen Solubility Parameters of structurally analogous brominated benzyl alcohols and standard pharmaceutical profiling models[2][6].

Organic SolventICH ClassificationDielectric Constant ( ϵ )Primary Solvation MechanismPredicted Solubility Range (mg/mL)
Dimethyl Sulfoxide (DMSO) Class 346.7Strong H-bond acceptor; disrupts crystal lattice> 50 (Highly Soluble)
Dimethylformamide (DMF) Class 236.7High polarity; strong dipole-dipole interactions30 - 50 (Soluble)
Methanol (MeOH) Class 232.7H-bond donor/acceptor; solvates the -OH group10 - 30 (Moderately Soluble)
Dichloromethane (DCM) Class 29.1High polarizability; matches the brominated core10 - 30 (Moderately Soluble)
Ethyl Acetate (EtOAc) Class 36.0Moderate H-bond acceptor; low toxicity profile1 - 10 (Slightly Soluble)
Hexane Class 21.9Non-polar; incapable of breaking H-bond networks< 1 (Practically Insoluble)

Experimental Protocol: Thermodynamic Equilibrium Solubility

Expertise & Experience: High-throughput kinetic solubility (e.g., solvent-shift methods) often results in supersaturation, yielding artificially high solubility values[6]. To obtain the true solubility limit required for crystallization and formulation, the Shake-Flask Method is employed. This method achieves thermodynamic equilibrium, providing a self-validating and highly trustworthy metric[7].

Materials Required
  • API: (5-Bromo-2,3-dihydro-1-benzofuran-7-yl)methanol (Solid, >98% purity).

  • Solvents: HPLC-grade organic solvents (DMSO, DCM, MeOH, etc.).

  • Consumables: 2 mL amber glass vials with PTFE-lined caps, 0.22 µm PTFE syringe filters.

  • Equipment: Thermostatic shaker, centrifuge, HPLC-UV system.

Step-by-Step Methodology
  • Preparation of Saturated Solutions: Accurately weigh an excess amount of the solid compound (approx. 50 mg) into a 2 mL amber glass vial. Add exactly 1.0 mL of the target organic solvent.

    • Causality: An excess of solid must remain visible. This ensures the chemical potential of the solid phase equals that of the dissolved phase, driving the system to true thermodynamic equilibrium.

  • Equilibration: Seal the vials tightly with PTFE-lined caps to prevent solvent evaporation. Place the vials in a thermostatic shaker set to 25.0 ± 0.5 °C and agitate at 300 rpm.

  • Self-Validation (Equilibrium Confirmation): Prepare duplicate vials for 24-hour and 48-hour time points.

    • Causality: Equilibrium is strictly confirmed only when the concentration difference between the 24h and 48h samples is <5%. Furthermore, HPLC analysis will confirm that the hydroxymethyl group has not oxidized into an aldehyde during the agitation period.

  • Phase Separation: Remove the vials and centrifuge at 10,000 rpm for 10 minutes at 25 °C to pellet the excess solid. Carefully extract the supernatant using a syringe and filter it through a 0.22 µm PTFE syringe filter.

    • Causality: PTFE is chosen because it is chemically inert to harsh solvents like DMSO and DCM. Crucial Step: Discard the first 100 µL of filtrate to saturate any non-specific binding sites on the membrane, preventing artificially low concentration readings.

  • Quantification: Dilute the filtered supernatant into the mobile phase to fall within the linear range of your established HPLC-UV calibration curve. Analyze at the λmax​ of the benzofuran chromophore.

Workflow Visualization

SolubilityWorkflow Start Compound Selection: (5-Bromo-2,3-dihydro-1-benzofuran-7-yl)methanol SolventPrep Solvent Selection (ICH Class 2 & 3 Guidelines) Start->SolventPrep ShakeFlask Thermodynamic Equilibration Shake-Flask Method (24-72h at 25°C) SolventPrep->ShakeFlask Filtration Phase Separation Centrifugation & 0.22 µm PTFE Filtration ShakeFlask->Filtration Analysis Quantification HPLC-UV/Vis Analysis Filtration->Analysis Validation Data Validation (Mass Balance & Stability Check) Analysis->Validation

Figure 1: Thermodynamic solubility screening workflow for organic compounds.

References

  • Chemikart - Properties of (5-Bromo-2,3-dihydro-1-benzofuran-7-yl)methanol (CAS 478375-01-8). Source: chemikart.com. URL:[Link]

  • PubChem - Benzyl Alcohol (CID 244) Chemical and Physical Properties. Source: nih.gov. URL:[Link]

  • ICH - Impurities: Guideline for Residual Solvents Q3C(R8). Source: ich.org. URL:[Link]

  • Drug Development & Delivery - Solid Form Screening Strategies. Source: drug-dev.com. URL:[Link]

  • ACS Publications - Enabling Data-Driven Solubility Modeling at GSK. Source: acs.org. URL: [Link]

  • PMC - Solvent Selection for Insoluble Ligands: A Biological Assay Study. Source: nih.gov. URL:[Link]

Sources

Application

Application Notes and Protocols: Strategic C-C Bond Formation Utilizing (5-Bromo-2,3-dihydro-1-benzofuran-7-yl)methanol in Suzuki-Miyaura Cross-Coupling Reactions

Introduction: The Strategic Value of the Dihydrobenzofuran Scaffold The 2,3-dihydro-1-benzofuran moiety is a privileged heterocyclic scaffold, frequently appearing in natural products and synthetic pharmaceutical molecul...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of the Dihydrobenzofuran Scaffold

The 2,3-dihydro-1-benzofuran moiety is a privileged heterocyclic scaffold, frequently appearing in natural products and synthetic pharmaceutical molecules with a wide range of biological activities.[1][2] Its structural rigidity and defined three-dimensional shape make it an attractive core for designing novel therapeutic agents. Dihydrobenzofuran derivatives have demonstrated potential as anti-inflammatory, anticancer, and neuroprotective agents, underscoring their high value in medicinal chemistry and drug discovery.[3][4]

(5-Bromo-2,3-dihydro-1-benzofuran-7-yl)methanol is a key building block that provides a versatile platform for further molecular elaboration. The bromine atom at the 5-position serves as an excellent handle for transition metal-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, enabling the introduction of diverse aryl and heteroaryl substituents.[5][6] The hydroxymethyl group at the 7-position offers a secondary site for modification, allowing for the construction of complex molecules with tailored pharmacological profiles. This application note provides a detailed guide to the use of (5-Bromo-2,3-dihydro-1-benzofuran-7-yl)methanol in Suzuki-Miyaura cross-coupling reactions, including mechanistic insights and a comprehensive experimental protocol.

The Suzuki-Miyaura Reaction: A Pillar of Modern Synthetic Chemistry

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds between organoboron compounds and organic halides or pseudohalides.[7][8] Developed in the 1980s, this palladium-catalyzed reaction is prized for its mild reaction conditions, broad functional group tolerance, and the commercial availability and stability of its organoboron reagents.[5][9]

The Catalytic Cycle: A Mechanistic Overview

The generally accepted mechanism for the Suzuki-Miyaura reaction involves a catalytic cycle centered on a palladium complex that shuttles between the Pd(0) and Pd(II) oxidation states.[5][6][7] The cycle can be broken down into three fundamental steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the (5-Bromo-2,3-dihydro-1-benzofuran-7-yl)methanol, forming a square-planar Pd(II) complex.[5][7] This is often the rate-determining step of the reaction.

  • Transmetalation: In the presence of a base, the organic group from the boronic acid (or its ester) is transferred to the palladium center, displacing the halide.[6][7] The base is crucial for activating the organoboron species.

  • Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the new C-C bond and regenerating the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[5][7]

Diagram of the Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd_complex [Ar-Pd(II)L_n-Br] pd0->pd_complex Ar-Br oxidative_addition->pd_complex transmetalation Transmetalation pd_r_complex [Ar-Pd(II)L_n-R'] transmetalation->pd_r_complex pd_r_complex->pd0 pd_r_complex->pd0 Ar-R' reductive_elimination Reductive Elimination product Ar-R' aryl_bromide Ar-Br aryl_bromide->oxidative_addition boronic_acid R'-B(OH)₂ boronic_acid->transmetalation base Base base->transmetalation

Caption: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling of (5-Bromo-2,3-dihydro-1-benzofuran-7-yl)methanol

This protocol provides a general method for the coupling of (5-Bromo-2,3-dihydro-1-benzofuran-7-yl)methanol with a generic arylboronic acid. The conditions are robust and have been adapted from standard literature procedures for aryl bromides.[10]

Reagents and Materials
ReagentCAS NumberMolecular WeightPurpose
(5-Bromo-2,3-dihydro-1-benzofuran-7-yl)methanol478375-01-8229.07 g/mol Aryl bromide substrate
Arylboronic AcidVariesVariesCoupling partner
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]14221-01-31155.56 g/mol Palladium(0) catalyst
Potassium Carbonate (K₂CO₃)584-08-7138.21 g/mol Base
1,4-Dioxane123-91-188.11 g/mol Anhydrous solvent
Deionized Water7732-18-518.02 g/mol Co-solvent
Ethyl Acetate141-78-688.11 g/mol Extraction solvent
Brine (Saturated NaCl solution)7647-14-558.44 g/mol Aqueous wash
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04 g/mol Drying agent
Step-by-Step Procedure
  • Reaction Setup:

    • To a flame-dried Schlenk flask or pressure tube under an inert atmosphere (Argon or Nitrogen), add (5-Bromo-2,3-dihydro-1-benzofuran-7-yl)methanol (1.0 eq.), the desired arylboronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).

    • Rationale: An excess of the boronic acid is used to drive the reaction to completion. Potassium carbonate is a common and effective base for activating the boronic acid.[10] An inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.

  • Addition of Catalyst and Solvents:

    • Add the palladium catalyst, Pd(PPh₃)₄ (0.03 eq., 3 mol%).

    • Add anhydrous 1,4-dioxane and deionized water in a 4:1 ratio (e.g., 4 mL dioxane and 1 mL water per 1 mmol of the aryl bromide).

    • Rationale: Pd(PPh₃)₄ is a reliable and commercially available catalyst for Suzuki couplings. The dioxane/water solvent system is effective for dissolving both the organic and inorganic reagents.[5][10] A small amount of water is often beneficial for the reaction.

  • Reaction Execution:

    • Seal the vessel and heat the reaction mixture to 80-100 °C with vigorous stirring.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 3-12 hours.

    • Rationale: Heating accelerates the rate of reaction, particularly the oxidative addition step.[10] Monitoring the reaction prevents unnecessary heating and potential side product formation.

  • Work-up and Extraction:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate and water.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with ethyl acetate (2x).

    • Combine the organic layers and wash with brine.

    • Rationale: The work-up procedure removes the inorganic salts and water-soluble byproducts. Ethyl acetate is a common solvent for extracting organic products. The brine wash helps to remove residual water from the organic layer.

  • Purification:

    • Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes or heptanes.

    • Rationale: Column chromatography is a standard method for purifying organic compounds, separating the desired product from unreacted starting materials, catalyst residues, and any side products.

Experimental Workflow Diagram

Workflow start Start setup 1. Reaction Setup - Add (5-Bromo-2,3-dihydro-1-benzofuran-7-yl)methanol - Add Arylboronic Acid - Add K₂CO₃ - Inert Atmosphere (Ar/N₂) start->setup reagents 2. Add Catalyst & Solvents - Add Pd(PPh₃)₄ - Add Dioxane/Water (4:1) setup->reagents reaction 3. Reaction - Heat to 80-100 °C - Stir for 3-12 h - Monitor by TLC/LC-MS reagents->reaction workup 4. Work-up - Cool to RT - Dilute with EtOAc & H₂O - Extract with EtOAc - Wash with Brine reaction->workup purify 5. Purification - Dry over Na₂SO₄ - Concentrate - Flash Column Chromatography workup->purify end End (Pure Product) purify->end

Caption: Step-by-step workflow for the Suzuki-Miyaura cross-coupling reaction.

Conclusion and Outlook

The Suzuki-Miyaura cross-coupling reaction provides an efficient and versatile method for the derivatization of (5-Bromo-2,3-dihydro-1-benzofuran-7-yl)methanol. This protocol offers a reliable starting point for researchers in drug discovery and medicinal chemistry to synthesize libraries of novel compounds based on the valuable dihydrobenzofuran scaffold. The resulting products can be further modified at the hydroxymethyl group, opening avenues to a wide array of potentially bioactive molecules. Careful optimization of the catalyst, base, and solvent may be required for particularly challenging or sterically hindered coupling partners.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

  • Cano, R., & Ramón, D. J. (2021). Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. The Chemical Record, 21(8), 2098-2126. [Link]

  • Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. [Link]

  • NRO-Chemistry. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5359-5363. [Link]

  • Cui, X., et al. (2012). Suzuki–Miyaura Coupling of Aryl Iodides, Bromides, and Chlorides Catalyzed by Bis(thiazole) Pincer Palladium Complexes. Organic Letters, 14(18), 4926-4929. [Link]

  • Toda, N., et al. (2016). Discovery of Benzofuran Derivatives that Collaborate with Insulin-Like Growth Factor 1 (IGF-1) to Promote Neuroprotection. Journal of Medicinal Chemistry, 59(11), 5492-5504. [Link]

  • Kovács, D., et al. (2023). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. International Journal of Molecular Sciences, 24(12), 10398. [Link]

  • Wan, T., et al. (2023). Rapid and Scalable Photocatalytic C(sp2)–C(sp3) Suzuki−Miyaura Cross-Coupling of Aryl Bromides with Alkyl Boranes. ChemRxiv. [Link]

  • Singh, A., & Singh, M. S. (2023). Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. RSC Advances, 13(1), 25-45. [Link]

  • Knez, D., et al. (2018). 2,3-Dihydro-1-Benzofuran Derivatives as a Series of Potent Selective Cannabinoid Receptor 2 Agonists: Design, Synthesis, and Binding Mode Prediction through Ligand-Steered Modeling. Journal of Medicinal Chemistry, 61(19), 8714-8727. [Link]

  • Stanetty, P., & Schnürch, M. (2005). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. ARKIVOC, 2005(4), 107-137. [Link]

  • Wang, W., et al. (2022). An Access to Highly Functionalized Dihydrobenzofuran Spirooxindole Scaffolds. Organic Letters, 24(42), 7794-7798. [Link]

  • Appchem. (5-Bromo-2,3-dihydro-1-benzofuran-7-yl)methanol. [Link]

  • Al-Hourani, B. J., et al. (2014). Site-Selective Suzuki-Miyaura Cross-Coupling Reactions of 2,3,4,5-Tetrabromofuran. Molecules, 19(6), 7239-7250. [Link]

  • Myers, A. G. The Suzuki Reaction. [Link]

  • Al-Masoudi, N. A., et al. (2018). Suzuki cross-coupling of methyl 5-bromobenzofuran-2-carboxylate (7) with arylboronic acids 5a-g. ResearchGate. [Link]

Sources

Method

In vitro assay preparation protocols involving (5-Bromo-2,3-dihydro-1-benzofuran-7-yl)methanol

An In-Depth Guide to the In Vitro Assay Preparation and Evaluation of (5-Bromo-2,3-dihydro-1-benzofuran-7-yl)methanol Introduction: Unlocking the Potential of a Novel Benzofuran Derivative The benzofuran scaffold is a co...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the In Vitro Assay Preparation and Evaluation of (5-Bromo-2,3-dihydro-1-benzofuran-7-yl)methanol

Introduction: Unlocking the Potential of a Novel Benzofuran Derivative

The benzofuran scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic compounds with a vast spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The strategic modification of this heterocyclic system, particularly through halogenation, has been shown to significantly enhance therapeutic efficacy.[1][4][5] The compound, (5-Bromo-2,3-dihydro-1-benzofuran-7-yl)methanol, represents a novel chemical entity incorporating a key bromine atom, which is often associated with increased cytotoxicity in cancer cells.[1][4]

This document, intended for researchers, scientists, and drug development professionals, provides a comprehensive framework for the initial in vitro characterization of (5-Bromo-2,3-dihydro-1-benzofuran-7-yl)methanol. As this compound is not extensively documented in public literature, the following protocols are designed to serve as a robust starting point for evaluating its cytotoxic effects, potential for enzyme inhibition, and anti-inflammatory activity. The methodologies are grounded in established principles of assay development, emphasizing reproducibility, scientific rigor, and logical progression from broad screening to more mechanistic studies.[6][7][8]

Section 1: Pre-Assay Preparation - The Foundation of Reproducible Data

The quality and reliability of any in vitro assay hinge on the meticulous preparation of the test compound.[9] Inaccurate concentration, poor solubility, or degradation can lead to misleading results. This section details the critical first steps before any biological assessment.

Physicochemical Properties

Before beginning, it is essential to have key information about the compound, typically found on the Certificate of Analysis (CoA) from the supplier.

  • Molecular Weight (MW): 229.07 g/mol [10]

  • Molecular Formula: C₉H₉BrO₂[10]

  • Purity: Must be noted from the CoA to ensure calculations are based on the active component.

  • Solubility: Often the most critical parameter. Preliminary tests should determine the optimal solvent.

Stock Solution Preparation: A Step-by-Step Protocol

A concentrated stock solution allows for accurate and consistent dosing across multiple experiments while minimizing the final concentration of the solvent, which can have its own biological effects.[9][11]

Causality: Dimethyl sulfoxide (DMSO) is the most common solvent for novel compounds due to its high dissolving power for both polar and nonpolar molecules.[9] However, its concentration in the final assay medium should typically be kept below 0.5% to avoid solvent-induced cytotoxicity.[9]

Protocol:

  • Calculation: To prepare a 10 mM stock solution of (5-Bromo-2,3-dihydro-1-benzofuran-7-yl)methanol (MW: 229.07 g/mol ), use the following formula:

    • Mass (mg) = Concentration (mM) x Volume (mL) x MW ( g/mol )

    • Example for 10 mL of 10 mM stock: Mass = 10 mM x 10 mL x 0.22907 g/mol = 22.91 mg.

  • Weighing: On a calibrated analytical balance, accurately weigh the calculated mass (e.g., 22.91 mg) of the compound into a sterile, conical tube (e.g., 15 mL).

  • Dissolution: Add the appropriate solvent (e.g., high-purity DMSO) to achieve the final volume (e.g., 10 mL).

  • Mixing: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming or sonication can be used if necessary, provided the compound is stable under these conditions.

  • Aliquoting & Storage: Dispense the stock solution into smaller, single-use aliquots (e.g., 50-100 µL) in sterile, light-blocking microcentrifuge tubes. This prevents contamination and avoids repeated freeze-thaw cycles that can degrade the compound.

  • Labeling: Clearly label each aliquot with the compound name, concentration, solvent, and preparation date.

  • Storage: Store aliquots at -20°C or -80°C, protected from light, until use.

Solvent Choice ConsiderationsRationale
DMSO (Dimethyl Sulfoxide) Highly versatile, dissolves a wide range of compounds. Can be toxic to cells at concentrations >0.5%.[9]
Ethanol (EtOH) Less toxic than DMSO for many cell types. More volatile and may not dissolve compounds as effectively.[9]
Sterile Water or PBS Ideal for water-soluble compounds; non-toxic. Not suitable for most hydrophobic organic molecules.

Section 2: Primary Screening - Cell Viability and Cytotoxicity Assessment

The initial step in characterizing a new compound with potential anticancer activity is to determine its effect on cell viability.[12] The MTT assay is a robust, colorimetric method for assessing metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[13][14]

Workflow for In Vitro Compound Evaluation

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Primary Assay cluster_analysis Phase 3: Analysis & Follow-up stock Prepare Compound Stock Solution culture Culture & Maintain Cell Lines seed Seed Cells in 96-Well Plate culture->seed treat Treat with Compound (Serial Dilutions) seed->treat incubate Incubate (24-72 hours) treat->incubate mtt Perform MTT Assay incubate->mtt read Read Absorbance (570 nm) mtt->read calc Calculate IC50 read->calc mechanistic Proceed to Mechanistic Assays (e.g., Enzyme, NF-κB) calc->mechanistic If Active

Caption: General workflow for in vitro compound screening.

Principle of the MTT Assay

Metabolically active, viable cells contain mitochondrial reductase enzymes that cleave the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into insoluble purple formazan crystals.[13] The amount of formazan produced is directly proportional to the number of living cells.[14] These crystals are then dissolved, and the absorbance of the resulting solution is measured spectrophotometrically.

Detailed Protocol: MTT Cytotoxicity Assay

Materials:

  • (5-Bromo-2,3-dihydro-1-benzofuran-7-yl)methanol stock solution (10 mM in DMSO)

  • Selected cancer cell line (e.g., HeLa, K562) and appropriate culture medium[1]

  • Sterile 96-well flat-bottom plates

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells, ensuring >90% viability.

    • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.[14]

    • Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to adhere and resume growth.[6]

  • Compound Treatment:

    • Prepare serial dilutions of the compound in culture medium from the 10 mM stock. Final concentrations might range from 0.1 µM to 100 µM.

    • Expert Tip: Ensure the final DMSO concentration in all wells (including the vehicle control) is identical and non-toxic (e.g., 0.1%).

    • Remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations. Include "vehicle control" (medium + DMSO) and "untreated control" (medium only) wells.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[6]

  • MTT Addition and Incubation:

    • After incubation, add 10 µL of MTT solution (5 mg/mL) to each well for a final concentration of 0.5 mg/mL.[6][13]

    • Incubate for 2-4 hours at 37°C, allowing formazan crystals to form.[6][13]

  • Solubilization and Measurement:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[6][14]

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.[13]

Data Analysis and IC50 Determination
  • Calculate Percent Viability:

    • Percent Viability = [(Absorbance of Test Well - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100

  • Determine IC50:

    • Plot Percent Viability against the logarithm of the compound concentration.

    • Use non-linear regression analysis (sigmoidal dose-response curve) to calculate the IC50 value, which is the concentration of the compound that inhibits cell viability by 50%.

Section 3: Mechanistic Probing - Enzyme Inhibition Assay

Many bioactive compounds, including benzofuran derivatives, exert their effects by inhibiting specific enzymes.[15] A general spectrophotometric enzyme inhibition assay can be adapted to screen the compound against various enzymes of interest.

General Protocol: Spectrophotometric Enzyme Inhibition

This protocol provides a flexible framework that must be optimized for the specific enzyme-substrate system under investigation.[15][16]

Materials:

  • Purified enzyme of interest

  • Specific enzyme substrate

  • Known inhibitor (Positive Control)

  • Assay buffer (optimized for pH and ionic strength)

  • 96-well UV-transparent or clear plate

Procedure:

  • Assay Setup: In a 96-well plate, set up the following wells in triplicate[15]:

    • Blank: Assay buffer + solvent (no enzyme).

    • Control (100% Activity): Assay buffer + enzyme + solvent.

    • Positive Control: Assay buffer + enzyme + known inhibitor.

    • Test Wells: Assay buffer + enzyme + varying concentrations of (5-Bromo-2,3-dihydro-1-benzofuran-7-yl)methanol.

  • Pre-incubation: Add the enzyme to all wells except the blank. Add the test compound, known inhibitor, or solvent to the appropriate wells. Pre-incubate the plate for 5-15 minutes at the optimal temperature (e.g., 37°C) to allow the compound to bind to the enzyme.[15]

  • Reaction Initiation: Initiate the reaction by adding the substrate to all wells simultaneously, preferably using a multichannel pipette.

  • Kinetic Measurement: Immediately place the plate in a microplate reader and measure the change in absorbance over time at the appropriate wavelength.[17]

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each well by determining the slope of the linear portion of the absorbance vs. time curve.[15]

    • Calculate the Percent Inhibition using the formula:

      • Percent Inhibition = [(V₀_control - V₀_inhibitor) / V₀_control] x 100

Section 4: Investigating Anti-Inflammatory Potential - NF-κB Translocation

The Nuclear Factor kappa B (NF-κB) signaling pathway is a critical regulator of inflammatory responses.[18][19] In unstimulated cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins.[20][21] Pro-inflammatory stimuli, such as Tumor Necrosis Factor-alpha (TNF-α), trigger the degradation of IκB, allowing NF-κB to translocate to the nucleus and activate gene transcription.[20][22]

The Canonical NF-κB Signaling Pathway

G cluster_cytoplasm Cytoplasm stimulus Inflammatory Stimulus (e.g., TNF-α) receptor Receptor stimulus->receptor IKK IKK Complex receptor->IKK activates degradation IκB Phosphorylation & Degradation IKK->degradation phosphorylates IκB IkB IκB NFkB NF-κB translocation NF-κB Translocation NFkB->translocation complex NF-κB / IκB (Inactive Cytoplasmic Complex) complex->degradation degradation->NFkB releases nucleus NUCLEUS translocation->nucleus genes Inflammatory Gene Expression nucleus->genes activates

Caption: The canonical NF-κB signaling pathway.

Protocol: Immunofluorescence Assay for NF-κB Translocation

Materials:

  • Adherent cells (e.g., A549, HeLa) cultured on sterile glass coverslips or in imaging-compatible plates

  • Recombinant human TNF-α (stimulus)

  • Fixation buffer (e.g., 4% Paraformaldehyde)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibody against NF-κB (p65 subunit)

  • Fluorescently-labeled secondary antibody

  • Nuclear counterstain (e.g., DAPI)

  • Fluorescence microscope

Procedure:

  • Cell Culture and Treatment:

    • Seed cells on coverslips and allow them to adhere overnight.

    • Pre-treat cells with various concentrations of (5-Bromo-2,3-dihydro-1-benzofuran-7-yl)methanol or vehicle (DMSO) for 1-2 hours.

  • Stimulation:

    • Stimulate the cells by adding TNF-α (e.g., 10 ng/mL) to the medium for 30 minutes, leaving one set of untreated/unstimulated wells as a negative control.[20]

  • Fixation and Permeabilization:

    • Wash cells with PBS, then fix with 4% PFA for 15 minutes.

    • Wash again, then permeabilize with 0.1% Triton X-100 for 10 minutes.

  • Blocking and Staining:

    • Block non-specific antibody binding with 5% BSA for 1 hour.

    • Incubate with the primary anti-NF-κB antibody overnight at 4°C.

    • Wash, then incubate with the fluorescent secondary antibody for 1 hour at room temperature, protected from light.

    • Counterstain nuclei with DAPI for 5 minutes.

  • Imaging:

    • Mount coverslips onto microscope slides.

    • Acquire images using a fluorescence microscope, capturing both the NF-κB and DAPI channels.

Data Interpretation
  • Negative Control (Unstimulated): NF-κB fluorescence will be predominantly located in the cytoplasm.

  • Positive Control (TNF-α stimulated): NF-κB fluorescence will be concentrated in the nucleus, co-localizing with the DAPI stain.

  • Test Compound: If the compound inhibits the pathway, NF-κB will remain in the cytoplasm even after TNF-α stimulation. The degree of inhibition can be quantified using image analysis software to measure the nuclear-to-cytoplasmic fluorescence intensity ratio.

Conclusion

This application note provides a structured, multi-faceted approach to the initial in vitro characterization of (5-Bromo-2,3-dihydro-1-benzofuran-7-yl)methanol. By systematically evaluating its cytotoxicity, screening for enzyme inhibition, and investigating its effects on a key inflammatory pathway like NF-κB, researchers can efficiently gather foundational data. These protocols, grounded in established scientific principles, offer a reliable starting point to uncover the therapeutic potential of this novel benzofuran derivative and guide its future development.

References

  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche.
  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025, December 24). Clyte.
  • In Vitro Assay Protocols for Novel Antimicrobial Compounds. (n.d.). BenchChem.
  • Application Notes and Protocols: Enzyme Inhibition Assay for Hydrazide Compounds. (2025, December). BenchChem.
  • MTT assay protocol. (n.d.). Abcam.
  • Application Note: A Protocol for the Preparation of Stock Solutions of [Compound]. (n.d.). BenchChem.
  • How to Develop Effective in vitro Assays for Early Drug Discovery. (n.d.). BMG LABTECH.
  • A guide for potency assay development of cell-based product candidates. (2013, October 7). Biologicals.
  • The Complete Guide to Cell-Based Assays. (n.d.). SPT Labtech.
  • Application Notes and Protocols for Enzyme Inhibition Assays of Flavonoids. (2025, December). BenchChem.
  • Cell Viability Assays - Assay Guidance Manual. (2013, May 1). NCBI Bookshelf.
  • Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. (2019, April 18). Molecules.
  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2021, July 2). ACS Omega.
  • Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. (n.d.). Pharmaceuticals.
  • Preparation stock solution solid compound(s). (n.d.). Radboud University Medical Center.
  • Preparing Stock Solutions. (n.d.). PhytoTech Labs.
  • (5-Bromo-2,3-dihydro-1-benzofuran-7-yl)methanol. (n.d.). Appchem.
  • Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening. (2012, October 1). Assay Guidance Manual.
  • Stock Solution Preparation. (n.d.). Chemeurope.com.
  • New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. (2024, February 7). International Journal of Molecular Sciences.
  • Monitoring the Levels of Cellular NF-κB Activation States. (2021, October 26). International Journal of Molecular Sciences.
  • NF-kB Pathway Luminex Multiplex Assay. (n.d.). Creative Proteomics.
  • In vitro benchmarking of NF-κB inhibitors. (n.d.). PLoS ONE.
  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (2025, October 14). Pharmaceuticals.
  • The NF-kB Signaling Pathway. (n.d.). Creative Diagnostics.
  • A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. (n.d.). World Journal of Pharmacy and Pharmaceutical Sciences.
  • Natural source, bioactivity and synthesis of benzofuran derivatives. (2019, September 2). RSC Advances.
  • Mini review on important biological properties of benzofuran derivatives. (2016, September 28). Journal of Analytical & Pharmaceutical Research.
  • Study of Benzofuran Derivatives and their Biological Significance. (n.d.). International Journal of Scientific & Engineering Research.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis Yield of (5-Bromo-2,3-dihydro-1-benzofuran-7-yl)methanol

Welcome to the Technical Support Center. This portal is designed for researchers, application scientists, and drug development professionals seeking to optimize the synthesis of (5-Bromo-2,3-dihydro-1-benzofuran-7-yl)met...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This portal is designed for researchers, application scientists, and drug development professionals seeking to optimize the synthesis of (5-Bromo-2,3-dihydro-1-benzofuran-7-yl)methanol . This compound is a critical building block in medicinal chemistry, often utilized for its rigid bicyclic scaffold and versatile functional handles.

Below, you will find a complete mechanistic rationale, validated experimental protocols, quantitative profiling data, and a troubleshooting Q&A section to resolve common bottlenecks.

Synthetic Workflow & Mechanistic Rationale

The synthesis of (5-Bromo-2,3-dihydro-1-benzofuran-7-yl)methanol is typically executed in three distinct stages: Regioselective Bromination , Rieche Formylation , and Chemoselective Reduction [1][2].

Causality in Experimental Design:

  • Why brominate first? The oxygen atom in the 2,3-dihydrobenzofuran ring strongly activates the aromatic system, directing electrophilic substitution primarily to the para position (C5). By intentionally brominating at C5 first, we block this highly reactive site. This forces the subsequent formylation to occur at the sterically more hindered ortho position (C7)[1].

  • Why Rieche Formylation over Vilsmeier-Haack? Standard Vilsmeier-Haack formylation ( POCl3​ /DMF) generates a bulky chloroiminium ion that struggles to attack the sterically hindered C7 position, especially since the ring is partially deactivated by the C5 bromine. The Rieche formylation utilizes α,α -dichloromethyl methyl ether and TiCl4​ to generate a highly compact and reactive oxocarbenium ion, which successfully overcomes these steric and electronic barriers[3][4].

SynthesisWorkflow A 2,3-dihydrobenzofuran (Starting Material) B 5-bromo-2,3-dihydrobenzofuran (Intermediate 1) A->B Br2, AcOH Regioselective Bromination C 5-bromo-2,3-dihydrobenzofuran- 7-carboxaldehyde (Intermediate 2) B->C Cl2CHOMe, TiCl4 Rieche Formylation D (5-Bromo-2,3-dihydro-1- benzofuran-7-yl)methanol (Target Product) C->D NaBH4, MeOH Chemoselective Reduction

Synthetic workflow for (5-Bromo-2,3-dihydro-1-benzofuran-7-yl)methanol.

Troubleshooting Guides & FAQs

Q1: I am observing significant amounts of 5,7-dibromo-2,3-dihydrobenzofuran during the first step. How can I prevent over-bromination?

Causality: The ether oxygen strongly activates the aromatic ring. Even at low temperatures, excess bromine or localized concentration spikes during addition will lead to secondary bromination at the C7 position. Solution: Ensure strict stoichiometric control of Br2​ (maximum 1.05 equivalents). Utilize a highly dilute solution of Br2​ in acetic acid and add it dropwise over at least 30–45 minutes while maintaining the internal reaction temperature strictly at 0 °C.

Q2: My formylation yield is extremely low, and I am recovering unreacted 5-bromo-2,3-dihydrobenzofuran. What is going wrong?

Causality: The Rieche formylation relies on the generation of an oxocarbenium ion via Lewis acid ( TiCl4​ ) activation[5]. TiCl4​ is highly hygroscopic; any trace moisture in the solvent or atmosphere will instantly hydrolyze the catalyst, killing the reaction. Solution: This is a self-validating system—if the solution does not turn deep red/brown upon the addition of TiCl4​ , your catalyst is dead. Use freshly distilled anhydrous CH2​Cl2​ , a new bottle of TiCl4​ , and ensure the reaction is conducted under a strict argon or nitrogen atmosphere.

Q3: I am getting a complex mixture during the formylation step, and LC-MS shows a mass corresponding to a ring-opened phenolic byproduct.

Causality: Strong Lewis acids like TiCl4​ can coordinate with the ether oxygen of the dihydrobenzofuran ring. If the temperature rises too high or if a large excess of TiCl4​ is used, it triggers an ether cleavage (dealkylation) side-reaction, opening the 5-membered ring. Solution: Limit TiCl4​ to 1.2–1.5 equivalents. Do not allow the reaction temperature to exceed 0 °C before quenching. Quench the reaction by pouring it into ice-cold 1M HCl rather than adding water to the flask, which prevents exothermic spikes during the quench.

TroubleshootingLogic Start Issue: Low Yield in Rieche Formylation Check1 Is the starting material fully consumed? Start->Check1 Path1 Check for Ether Cleavage (Excess TiCl4 or Temp > 0°C) Check1->Path1 Yes (Degradation) Path2 Check Catalyst Activity (Moisture degrading TiCl4) Check1->Path2 No (Incomplete Reaction) Solution1 Reduce TiCl4 to 1.2 eq Maintain Temp at -78°C to 0°C Path1->Solution1 Solution2 Use fresh anhydrous TiCl4 Ensure strict inert atmosphere Path2->Solution2

Troubleshooting logic tree for resolving low yields during the Rieche formylation step.

Q4: During the final reduction step, the reaction stalls at ~80% conversion. Adding more NaBH4​ doesn't help.

Causality: The aldehyde intermediate can sometimes form stable borate complexes or precipitate out of the methanolic solution before reduction is complete, physically sequestering the unreacted starting material from the hydride source. Solution: Add a co-solvent. Using a 1:1 mixture of Methanol and THF ensures complete solubility of both the starting material and the intermediate borate complexes, driving the reaction to >95% conversion.

Quantitative Yield & Impurity Profiling

Summarized below are the expected metrics for a properly optimized workflow. Use this table to benchmark your experimental results.

Reaction StepReagents & ConditionsExpected YieldCommon ImpuritiesCorrective Action
1. Bromination Br2​ , AcOH, 0 °C to RT85–92%5,7-dibromo-2,3-dihydrobenzofuranStrictly control Br2​ stoichiometry (1.05 eq); maintain 0 °C during addition.
2. Formylation Cl2​CHOMe , TiCl4​ , CH2​Cl2​ , -78 °C to 0 °C65–75%Ring-opened phenolic byproductsLimit TiCl4​ to 1.2 eq; avoid temperatures above 0 °C before quenching.
3. Reduction NaBH4​ , MeOH/THF, 0 °C to RT90–95%Unreacted aldehydeEnsure complete solubility; use a THF co-solvent if precipitation occurs.

Validated Experimental Protocols

Step 1: Synthesis of 5-bromo-2,3-dihydrobenzofuran
  • Setup: Charge a flame-dried round-bottom flask with 2,3-dihydrobenzofuran (1.0 eq) and glacial acetic acid (approx. 5 mL/mmol). Cool the solution to 0 °C using an ice-water bath.

  • Addition: Prepare a solution of bromine (1.05 eq) in glacial acetic acid (2 mL/mmol). Add this solution dropwise via an addition funnel over 30–45 minutes, ensuring the internal temperature remains 5 °C.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2 hours. Monitor completion via TLC (Hexanes/EtOAc 9:1).

  • Workup: Quench the reaction by slowly adding a 10% aqueous sodium bisulfite solution until the red/orange color of excess bromine dissipates. Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with saturated aqueous NaHCO3​ until the pH of the aqueous wash is neutral (self-validating check). Wash with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure to afford the product as a pale oil/solid.

Step 2: Synthesis of 5-bromo-2,3-dihydrobenzofuran-7-carboxaldehyde
  • Setup: In a flame-dried flask under a strict nitrogen atmosphere, dissolve 5-bromo-2,3-dihydrobenzofuran (1.0 eq) in anhydrous CH2​Cl2​ (10 mL/mmol). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Activation: Add titanium(IV) chloride ( TiCl4​ , 1.2 eq) dropwise. The solution should immediately darken.

  • Formylation: Add α,α -dichloromethyl methyl ether (1.5 eq) dropwise over 10 minutes.

  • Reaction: Stir the mixture at -78 °C for 1 hour. Slowly remove the dry ice bath and allow the reaction to warm to 0 °C over the course of 2 hours. Do not allow it to reach room temperature.

  • Workup: Quench the reaction by carefully pouring the mixture into a vigorously stirred beaker of ice-cold 1M HCl. Extract with CH2​Cl2​ (3x). Wash the organic phase with water, saturated NaHCO3​ , and brine. Dry over MgSO4​ , concentrate, and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the aldehyde.

Step 3: Synthesis of (5-Bromo-2,3-dihydro-1-benzofuran-7-yl)methanol
  • Setup: Dissolve 5-bromo-2,3-dihydrobenzofuran-7-carboxaldehyde (1.0 eq) in a 1:1 mixture of Methanol and THF (8 mL/mmol). Cool to 0 °C.

  • Reduction: Add sodium borohydride ( NaBH4​ , 1.5 eq) in small portions over 15 minutes to control hydrogen gas evolution.

  • Reaction: Stir at 0 °C for 30 minutes, then allow the mixture to warm to room temperature and stir for an additional 1 hour.

  • Workup: Quench the reaction by adding saturated aqueous NH4​Cl dropwise until gas evolution ceases. Remove the volatile organic solvents under reduced pressure. Extract the remaining aqueous residue with Ethyl Acetate (3x). Wash with brine, dry over Na2​SO4​ , and concentrate to yield the target (5-Bromo-2,3-dihydro-1-benzofuran-7-yl)methanol as a crystalline solid.

References

  • Rieche formylation - Wikipedia. Wikimedia Foundation.
  • Rieche formylation of carbon nanotubes – one-step and versatile functionalization route. RSC Publishing.
  • Formylation - Common Conditions. Common Organic Chemistry.
  • Discovery and Structure–Activity Relationship of Novel 2,3-Dihydrobenzofuran-7-carboxamide and 2,3-Dihydrobenzofuran-3(2H)-one-7-carboxamide Derivatives as Poly(ADP-ribose)polymerase-1 Inhibitors. Journal of Medicinal Chemistry - ACS Publications.
  • Rieche Formylation. SynArchive.

Sources

Optimization

Troubleshooting degradation of (5-Bromo-2,3-dihydro-1-benzofuran-7-yl)methanol during long-term storage

Welcome to the Technical Support Center. This guide is designed for researchers, analytical chemists, and drug development professionals working with (5-Bromo-2,3-dihydro-1-benzofuran-7-yl)methanol .

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, analytical chemists, and drug development professionals working with (5-Bromo-2,3-dihydro-1-benzofuran-7-yl)methanol .

Due to its specific structural motifs, this compound is highly susceptible to environmental degradation. This troubleshooting guide provides a deep mechanistic analysis of its vulnerabilities, diagnostic workflows, and self-validating protocols to ensure the integrity of your experimental data.

Issue 1: Why is my compound degrading, and what are the chemical mechanisms?

(5-Bromo-2,3-dihydro-1-benzofuran-7-yl)methanol contains three distinct structural vulnerabilities. Understanding the causality behind these degradation pathways is critical for preventing batch loss.

  • Benzylic Alcohol Autoxidation: The hydroxymethyl group at the C7 position is a benzylic alcohol. In the presence of ambient oxygen and trace transition metals, it undergoes an autocatalytic free-radical chain reaction mediated by peroxy radicals (HOO•)[1]. This converts the primary alcohol into 5-bromo-2,3-dihydrobenzofuran-7-carbaldehyde, and eventually into a carboxylic acid.

  • Oxidative Aromatization: The 2,3-dihydrobenzofuran core is thermodynamically driven to aromatize. Thermal stress and oxidative conditions trigger dehydrogenation, converting the saturated heterocyclic ring into a fully aromatic, planar benzofuran system[2].

  • Photolytic Debromination: The aryl bromide bond at C5 is susceptible to homolytic cleavage when exposed to ultraviolet (UV) light. This generates highly reactive aryl radicals that abstract hydrogen from the surrounding environment, leading to debrominated impurities.

DegradationMechanisms Start (5-Bromo-2,3-dihydro-1-benzofuran-7-yl)methanol (Intact API) Aldehyde Autoxidation (Aldehyde/Carboxylic Acid) Start->Aldehyde O2, Trace Metals (Radical Mechanism) Benzofuran Aromatization (Benzofuran Derivative) Start->Benzofuran Thermal Stress (Dehydrogenation) Debrominated Photolysis (Debrominated Product) Start->Debrominated UV Light (Homolytic Cleavage)

Fig 1. Primary degradation pathways of (5-Bromo-2,3-dihydro-1-benzofuran-7-yl)methanol during storage.

Issue 2: How fast does degradation occur under different conditions?

The rate of degradation is highly dependent on environmental variables. The quantitative data below summarizes expected purity losses based on empirical stability profiling.

Storage ConditionTimeframeDominant Degradation PathwayExpected Purity LossRecommended Action
-20°C, Argon, Dark 12 MonthsNone (Stable Baseline)< 0.5%Standard long-term protocol
-4°C, Air, Dark 2 WeeksBenzylic Oxidation (Aldehyde)1 - 2%Acceptable for short-term use
25°C, Air, Light 1 WeekPhotolysis & Autoxidation10 - 15%Use amber glass vials
40°C, Air, Dark 1 WeekOxidative Aromatization> 20%Avoid thermal stress

Issue 3: How do I diagnose the specific type of degradation in my batch?

If you suspect degradation, you must identify the exact pathway to correct your storage conditions. This self-validating LC-MS workflow will isolate the root cause.

Diagnostic Protocol:

  • Sample Prep: Dissolve 1 mg of the sample in 1 mL of LC-MS grade Acetonitrile/Water (50:50).

  • Chromatography: Run a C18 reverse-phase gradient (5% to 95% Acetonitrile with 0.1% Formic Acid over 5 minutes).

  • Mass Spectrometry (ESI+) Analysis:

    • Baseline: The intact molecule shows an isotopic doublet at m/z 229 / 231 (1:1 ratio due to 79Br/81Br).

    • Signal A (m/z 227/229): Indicates a loss of 2 Daltons. This is an isobaric overlap between the aldehyde (autoxidation) and the benzofuran (aromatization).

    • Signal B (m/z 151): Indicates a loss of Bromine (photolysis).

  • Self-Validation Step: To differentiate the isobaric m/z 227 peaks, check the UV-Vis diode array detector (DAD) trace. Aromatization to a benzofuran creates an extended conjugated π-system, causing a distinct bathochromic shift (absorption at longer wavelengths) compared to the aldehyde[2]. Alternatively, MS/MS fragmentation of the aldehyde will show a characteristic loss of carbon monoxide (-28 Da).

DiagnosticWorkflow Sample Degraded Sample (LC-MS Analysis) Mass1 m/z 227/229 + UV Shift (Benzofuran) Sample->Mass1 Dehydrogenation Mass2 m/z 227/229 No UV Shift (Aldehyde) Sample->Mass2 Alcohol Oxidation Mass3 m/z 151 (Debromination) Sample->Mass3 Br Loss Action1 Avoid Thermal Stress Mass1->Action1 Action2 Purge with Argon Mass2->Action2 Action3 Use Amber Vials Mass3->Action3

Fig 2. LC-MS diagnostic workflow for identifying specific degradation impurities and root causes.

Issue 4: How can I rescue an oxidized batch? (Self-Validating Protocol)

Causality: If storage fails and the benzylic alcohol oxidizes to the aldehyde, the batch can be rescued via selective hydride reduction. The aryl bromide and ether linkages are stable to mild hydride donors, allowing for targeted recovery.

Chemical Rescue Protocol:

  • Solubilization: Dissolve 50 mg of the degraded compound in 2 mL of anhydrous Methanol.

  • Reduction: Cool the solution to 0°C in an ice bath. Slowly add 1.5 equivalents of Sodium Borohydride (NaBH₄). Why? NaBH₄ is mild enough to selectively reduce the aldehyde back to the alcohol without cleaving the C-Br bond.

  • Validation: Stir for 30 minutes. Run a TLC (Hexane:EtOAc 7:3). The aldehyde spot (higher Rf) should disappear, converging entirely into the lower Rf alcohol spot.

  • Quenching: Quench with 1 mL of saturated NH₄Cl solution to safely destroy excess NaBH₄.

  • Extraction: Extract with Ethyl Acetate (3 x 5 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Issue 5: What is the optimal SOP for long-term storage?

Causality: Oxygen and light are the primary initiators of radical-mediated degradation. Temperature accelerates the thermodynamic drive toward aromatization.

Standard Operating Procedure:

  • Aliquotting: Divide the bulk powder into single-experiment aliquots (e.g., 5-10 mg per vial) using amber glass vials. Why? This prevents repeated freeze-thaw cycles and blocks UV-initiated homolytic C-Br cleavage.

  • Inert Atmosphere: Purge each vial with a gentle stream of high-purity Argon for 15-30 seconds. Why? Argon is heavier than air and effectively displaces oxygen, halting the HOO• radical chain reaction.

  • Sealing: Seal with a PTFE-lined cap and wrap the exterior tightly with Parafilm to prevent moisture ingress.

  • Temperature Control: Store at -20°C for long-term preservation. For active, short-term use (1-2 weeks), storage at -4°C is acceptable[3].

Frequently Asked Questions (FAQs)

Q: My compound powder turned slightly yellow over time. Is it still usable? A: Yellowing is a classic visual indicator of oxidative aromatization to the benzofuran derivative. The intact dihydrobenzofuran is colorless, but the fully aromatic benzofuran has extended π-conjugation, pushing its absorbance into the visible spectrum[2]. You should discard this batch or purify it via flash chromatography, as the structural change will drastically alter its biological or chemical reactivity.

Q: Can I store (5-Bromo-2,3-dihydro-1-benzofuran-7-yl)methanol as a stock solution in DMSO? A: This is highly discouraged. DMSO is hygroscopic and can act as a mild oxidant over time, particularly under ambient light. Furthermore, benzylic alcohols are prone to accelerated autoxidation in solution compared to their solid state[4]. Always store the compound as a dry powder and prepare solutions fresh immediately before use.

Q: I am using this compound in a cross-coupling reaction, but my yields are dropping. Could degradation be the cause? A: Yes. If the benzylic alcohol has oxidized to a carboxylic acid, it can poison transition metal catalysts (like Palladium) by forming stable, unreactive metal-carboxylate complexes. Always run a quick LC-MS check (Issue 3) before setting up sensitive catalytic reactions.

References

  • Solvent-Free Oxidation of Benzyl Alcohol Derivatives by In Situ Generated Redox Couple Pd(0)/PdOx Supported on Ceria Nanorods. MDPI. Available at:[Link]

  • Synthesis and biological evaluation of dihydrobenzofuran lignans and related compounds as potential antitumor agents that inhibit tubulin polymerization. PubMed. Available at: [Link]

  • HOO as the Chain Carrier for the Autocatalytic Photooxidation of Benzylic Alcohols. ResearchGate. Available at: [Link]

Sources

Troubleshooting

Purification methods for removing debrominated impurities from (5-Bromo-2,3-dihydro-1-benzofuran-7-yl)methanol

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide drug development professionals through the complex isolation of halogenated aromatic building blocks.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide drug development professionals through the complex isolation of halogenated aromatic building blocks. For (5-Bromo-2,3-dihydro-1-benzofuran-7-yl)methanol , the most persistent synthetic hurdle is the co-elution of its debrominated analogue, (2,3-dihydro-1-benzofuran-7-yl)methanol.

Because the impurity differs by only a single bromine atom, standard purification techniques often fail. This guide provides field-proven, causality-driven methodologies to achieve >99% purity, ensuring your downstream catalytic cross-couplings are not compromised by debrominated contaminants.

Troubleshooting FAQs: Understanding the Separation Challenge

Q1: Why does standard silica gel chromatography fail to separate the debrominated impurity? A1: Silica gel separates compounds primarily through hydrogen bonding and dipole-dipole interactions with surface silanol groups. Both the brominated target and the debrominated impurity share an identical primary alcohol (-OH) and a dihydrobenzofuran core, which completely dominate their interaction with the stationary phase. The single bromine atom at the 5-position only marginally alters the overall molecular dipole, resulting in nearly identical retention factors ( Rf​ ) on normal-phase silica.

Q2: What is the mechanistic advantage of using a PFP (Pentafluorophenyl) column for this separation? A2: We strongly recommend Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) utilizing a PFP stationary phase. Unlike standard C18 columns that rely exclusively on hydrophobic dispersion forces, PFP columns offer orthogonal retention mechanisms: π−π interactions, dipole-dipole interactions, and specifically, strong electrostatic/charge-transfer interactions with halogens [1]. The highly electronegative fluorine atoms on the PFP ring create a polarizable surface that aggressively discriminates between the presence and absence of the large, polarizable bromine electron cloud, significantly improving the separation factor ( α ) [2].

Q3: How does the bromine atom affect crystallization thermodynamics, and can we exploit this? A3: Yes, if the impurity level is relatively low (< 5%). The addition of a heavy bromine atom significantly increases the molecular weight and enhances intermolecular dispersion forces. This alters the crystal lattice packing energy, giving the brominated compound a higher melting point and lower solubility in non-polar hydrocarbon solvents compared to the debrominated impurity. By using a carefully tuned solvent/antisolvent system, you can selectively precipitate the brominated product while the more soluble debrominated impurity remains trapped in the mother liquor.

Q4: How can I prevent the formation of the debrominated impurity during upstream synthesis? A4: Debromination is a common side reaction during transition-metal catalyzed cross-couplings or harsh reductive steps (e.g., using NaBH4​ or LiAlH4​ for prolonged periods). If your route involves palladium catalysts, strict exclusion of dissolved oxygen is critical, as oxygen can act as an electron scavenger and promote protodebromination [3].

Diagnostic Data: Phase & Solvent Selection

To make an informed decision on your purification route, consult the quantitative comparison tables below.

Table 1: Chromatographic Stationary Phase Comparison
Stationary PhasePrimary Interaction MechanismSeparation Factor ( α )Recommended Use Case
Normal Phase Silica Hydrogen bonding (Alcohol)~1.01 (Co-elution)Bulk removal of polar baseline impurities; ineffective for debrominated impurity.
C18 (Octadecyl) Hydrophobic dispersion1.08 - 1.12Moderate impurity levels; requires shallow gradients and long run times.
PFP (Pentafluorophenyl) Halogen interaction, π−π , Dipole> 1.25 Optimal. High-resolution separation of halogenated vs. non-halogenated aromatics.
Table 2: Solubility Profile for Recrystallization (at 20°C)
Solvent System (v/v)Brominated Target SolubilityDebrominated Impurity SolubilityThermodynamic Outcome
100% Ethyl Acetate High (>100 mg/mL)High (>150 mg/mL)No precipitation; both remain in solution.
100% Heptane Very Low (<2 mg/mL)Low (~10 mg/mL)Oiling out; poor crystal formation.
Toluene/Heptane (1:4) Moderate (~15 mg/mL) High (>40 mg/mL) Optimal. Selective crystallization of the brominated target.

Validated Purification Protocols

Every protocol below is designed as a self-validating system. Do not proceed to the next step without confirming the in-process control metrics.

Protocol A: Preparative HPLC Purification (PFP Phase)

Use this protocol if the debrominated impurity exceeds 5% of the crude mixture.

  • Mobile Phase Preparation: Prepare Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Methanol + 0.1% Formic Acid). Causality Note: Methanol is chosen over Acetonitrile because Acetonitrile has its own π character, which can competitively suppress the critical π−π interactions between the PFP stationary phase and the benzofuran ring.

  • Sample Preparation: Dissolve the crude (5-Bromo-2,3-dihydro-1-benzofuran-7-yl)methanol in a 1:1 mixture of Water/Methanol to a concentration of 50 mg/mL. Filter through a 0.45 µm PTFE syringe filter to protect the column frit.

  • Analytical Validation (Self-Validation Step): Inject 5 µL onto an analytical PFP column (e.g., 4.6 x 150 mm, 3 µm). Run a gradient from 30% B to 90% B over 15 minutes. Confirm baseline resolution ( Rs​>1.5 ) between the earlier-eluting debrominated impurity and the later-eluting brominated target.

  • Preparative Scale-Up: Transfer the gradient conditions to the preparative PFP column. Inject the sample and collect fractions based on UV absorbance at 254 nm.

  • Fraction Pooling: Analyze the collected fractions via analytical HPLC. Pool only the fractions showing >99% purity of the brominated target. Lyophilize or rotary evaporate to yield the pure solid.

Protocol B: Selective Solvent/Antisolvent Recrystallization

Use this protocol for large-scale batches where the debrominated impurity is < 5%.

  • Dissolution: Place the crude mixture in a round-bottom flask. Add a minimal amount of Toluene (approximately 2-3 mL per gram of crude) and heat to 65°C under gentle stirring until complete dissolution is achieved.

  • Antisolvent Addition: Slowly add Heptane dropwise while maintaining the temperature at 65°C. Continue adding until the solution becomes persistently cloudy (the cloud point). Causality Note: Adding the antisolvent at an elevated temperature prevents "oiling out" and ensures the compound precipitates as a highly ordered crystalline lattice, which naturally excludes the structurally mismatched debrominated impurity.

  • Controlled Cooling: Remove the heat source and allow the flask to cool to room temperature (20°C) slowly over 2 hours. Do not use an ice bath immediately, as crash-cooling traps impurities within the crystal defects.

  • Mother Liquor Validation (Self-Validation Step): Extract a 0.5 mL aliquot of the mother liquor. Run a rapid TLC or analytical HPLC. You must observe a high concentration of the debrominated impurity in the liquid phase before proceeding.

  • Isolation: Filter the crystalline solid through a sintered glass funnel. Wash the filter cake with ice-cold Heptane (2 x 10 mL) to displace any residual impurity-rich mother liquor. Dry under vacuum at 40°C to constant weight.

Purification Decision Workflow

Use the following logical workflow to determine the most efficient path for your specific batch.

PurificationWorkflow Crude Crude (5-Bromo-2,3-dihydro- 1-benzofuran-7-yl)methanol Assess Analytical HPLC Assessment (Determine % Debrominated) Crude->Assess HighImp > 5% Impurity Chromatographic Route Assess->HighImp LowImp < 5% Impurity Crystallization Route Assess->LowImp PrepPFP Preparative RP-HPLC (PFP Stationary Phase) HighImp->PrepPFP Recryst Solvent/Antisolvent Recrystallization LowImp->Recryst Validate In-Process Control: Analyze Mother Liquor / Fractions PrepPFP->Validate Recryst->Validate Pure Target Compound Isolated (> 99% Purity) Validate->Pure

Decision workflow for removing debrominated impurities based on initial contamination levels.

References

  • Phenomenex. "PFP(2) Column Selectivity for Halogenated Compounds." Phenomenex Technical Applications. [Link]

  • Agilent Technologies. "Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns." Agilent Application Notes. [Link]

Optimization

Technical Support Center: Optimizing Recrystallization for (5-Bromo-2,3-dihydro-1-benzofuran-7-yl)methanol

Welcome to the Technical Support Center for the purification and handling of (5-Bromo-2,3-dihydro-1-benzofuran-7-yl)methanol (CAS: 478375-01-8). This guide is engineered for research scientists and drug development profe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the purification and handling of (5-Bromo-2,3-dihydro-1-benzofuran-7-yl)methanol (CAS: 478375-01-8). This guide is engineered for research scientists and drug development professionals who require high-purity building blocks for downstream synthetic applications.

Here, we bypass generic advice and focus on the specific physicochemical causality of this brominated, heterocyclic primary alcohol. We provide a self-validating workflow, quantitative solvent selection data, and targeted troubleshooting FAQs to ensure reproducible recovery and purity.

Physicochemical Profiling & Solvent Strategy

To optimize recrystallization, we must first analyze the molecular architecture of (5-Bromo-2,3-dihydro-1-benzofuran-7-yl)methanol:

  • Primary Alcohol (-CH₂OH): Acts as a strong hydrogen-bond donor and acceptor. This functional group demands a solvent with some polarity (like an ester or alcohol) to achieve solubility at elevated temperatures.

  • Brominated Aromatic Core: The heavy bromine atom increases the compound's lipophilicity and molecular weight, promoting strong van der Waals interactions. This makes the compound highly crystalline but also prone to "oiling out" if the solvent system is too non-polar.

  • Dihydrobenzofuran Ring: The ether oxygen provides additional weak hydrogen-bond accepting capabilities.

The Causality of Solvent Selection: A single-solvent system (like ethanol) can work, but a binary solvent system of Ethyl Acetate (EtOAc) and Heptane offers superior kinetic control over crystal nucleation[1]. Ethyl acetate effectively disrupts the intermolecular hydrogen bonding of the primary alcohol, dissolving the compound completely at reflux. Heptane, a non-polar alkane, acts as an anti-solvent. By carefully titrating hot heptane into the hot EtOAc solution, we lower the dielectric constant of the medium just enough to force the lipophilic brominated core out of solution upon cooling, achieving a highly selective crystallization[2].

Quantitative Solvent Selection Matrix
Solvent SystemRoleBoiling Point (°C)Solute Solubility (Hot)Solute Solubility (Cold)Crystallization Suitability
Ethyl Acetate (EtOAc) Good Solvent77.1High (>150 mg/mL)Moderate (~30 mg/mL)Poor alone (yield loss in mother liquor).
n-Heptane Anti-Solvent98.4Low (<5 mg/mL)Very Low (<1 mg/mL)Poor alone (insoluble).
EtOAc / Heptane (1:2 to 1:4) Binary System ~85 (Mixed) High Very Low Optimal. Excellent balance of recovery and purity[3].
Ethanol / Water Binary System~78 (Mixed)HighLowModerate. High risk of oiling out due to water[4].
Toluene Single Solvent110.6HighLowSub-optimal. High BP may cause thermal degradation[1].

Recrystallization Workflow & Decision Tree

The following Graphviz diagram maps the logical progression of the binary recrystallization process, specifically highlighting the critical decision node for the most common failure mode: "oiling out" (liquid-liquid phase separation).

RecrystallizationWorkflow Start Crude Compound (5-Bromo-2,3-dihydro-1-benzofuran-7-yl)methanol Dissolve Dissolve in minimal hot EtOAc (Good Solvent) Start->Dissolve Filter Hot Gravity Filtration (Remove insoluble impurities) Dissolve->Filter AddAnti Add hot Heptane dropwise (Anti-Solvent) until cloudy Filter->AddAnti Cool Cool slowly to RT, then ice bath (0-5°C) AddAnti->Cool Decision Did the product oil out? Cool->Decision OilOut Reheat to clear solution. Add 5-10% more EtOAc. Cool at a slower rate. Decision->OilOut Yes Crystals Crystals Formed Decision->Crystals No OilOut->Cool Collect Vacuum Filtration & Cold Heptane Wash Crystals->Collect QC Self-Validation: Check MP & 1H-NMR Collect->QC

Decision tree for EtOAc/Heptane binary recrystallization, addressing oiling out.

Standard Operating Procedure (SOP): EtOAc/Heptane Recrystallization

This protocol is designed as a self-validating system. By incorporating hot gravity filtration and precise anti-solvent titration, the system inherently rejects both insoluble particulates and highly soluble organic impurities.

Materials Required:

  • Crude (5-Bromo-2,3-dihydro-1-benzofuran-7-yl)methanol

  • Ethyl Acetate (EtOAc, ACS Reagent Grade)

  • n-Heptane (ACS Reagent Grade)

  • Erlenmeyer flasks, stemless funnel, fluted filter paper, Büchner funnel.

Step-by-Step Methodology:

  • Initial Dissolution: Place the crude solid in an Erlenmeyer flask equipped with a magnetic stir bar. Add a minimal amount of EtOAc (approx. 3-5 mL per gram of crude). Heat the mixture to a gentle reflux (approx. 75°C) until the solid completely dissolves[5].

  • Hot Gravity Filtration: If the solution is cloudy or contains dark particulates (e.g., residual palladium from previous cross-coupling steps), pass the boiling solution through a fluted filter paper in a stemless funnel pre-warmed with hot EtOAc. Causality: Removing insoluble matter prevents these particles from acting as premature nucleation sites, which can trap impurities.

  • Anti-Solvent Titration: Return the clear filtrate to a gentle boil. Begin adding hot n-Heptane dropwise. Continue the addition until a faint, persistent cloudiness (opalescence) is observed in the boiling solution.

  • Clearing the Solution: Add just enough hot EtOAc (usually 1-2 mL) dropwise until the solution becomes perfectly clear again.

  • Controlled Cooling: Remove the flask from the heat source. Allow it to cool undisturbed to room temperature over 1-2 hours. Causality: Slow cooling ensures the thermodynamic formation of a highly ordered crystal lattice, excluding structurally similar impurities[6].

  • Maximum Recovery: Once at room temperature, transfer the flask to an ice-water bath (0-5°C) for 30 minutes to maximize precipitation.

  • Isolation & Validation: Collect the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with a small volume of ice-cold n-Heptane. Dry the crystals under high vacuum to a constant weight. Validate purity via sharp Melting Point (MP) determination and ¹H-NMR[7].

Troubleshooting FAQs

Q: My product separated as a gooey liquid at the bottom of the flask instead of forming crystals. What happened, and how do I fix it? A: This phenomenon is known as "oiling out"[8]. It occurs when the melting point of the compound is depressed by impurities, or when the saturation temperature of the solvent mixture is higher than the melting point of the solute[6]. As the solution cools, the compound reaches its saturation limit while still in a liquid state.

  • The Fix: Do not attempt to crystallize the oil, as it acts as a highly efficient solvent for impurities[9]. Instead, reheat the mixture until the oil completely redissolves into a single clear phase. Add 5-10% more of the "good solvent" (EtOAc). This lowers the saturation temperature so that when the solution cools, it reaches the crystallization point after the compound is capable of forming a solid lattice[10]. Cool the flask much more slowly, potentially insulating it with a towel.

Q: The crystals formed, but they are heavily discolored (yellow/brown). How do I remove this color? A: Discoloration is usually caused by trace amounts of highly conjugated polymeric impurities or transition metal residues.

  • The Fix: Re-dissolve the crystals in hot EtOAc. Add a small amount of activated decolorizing carbon (charcoal)—no more than 1-2% by weight of your crude product[4]. Boil for 5 minutes, then perform a hot gravity filtration through a pad of Celite to remove the carbon. The carbon's massive surface area will adsorb the large, conjugated impurities, leaving the relatively small benzofuran derivative in solution. Proceed with the heptane addition as normal.

Q: My yield after filtration is incredibly low (<40%). Where is my product? A: If your yield is low, the product is kinetically trapped in the mother liquor. This usually happens if too much EtOAc was used during the initial dissolution, or if the solution was not cooled sufficiently.

  • The Fix: Transfer the mother liquor to a rotary evaporator and concentrate it down to about 25% of its original volume. Reheat to dissolve any prematurely formed solids, add a few drops of heptane until cloudy, clear with a drop of EtOAc, and cool in an ice bath. This "second crop" of crystals will recover the lost yield, though you should validate its purity separately from the first crop[11].

Q: How can I be certain the recrystallization actually improved the purity? A: A recrystallization protocol must be a self-validating system. You should measure the melting point of both the crude and the recrystallized solid. A pure sample will have a sharp melting point range (typically ≤ 1-2 °C)[7]. If the melting point range is broad or depressed compared to literature values, impurities are still disrupting the crystal lattice, and a second recrystallization is required.

References

  • Murov, S. "Experiment 2 RECRYSTALLIZATION: PURIFICATION OF SOLIDS". Chemistry Laboratory Techniques. URL: [Link]

  • Wang, C., et al. "Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir". Molecular Pharmaceutics, ACS Publications. URL:[Link]

  • "Recrystallization, Filtration and Melting Point". Department of Chemistry, Texas Christian University. URL: [Link]

  • "Benzocaine Recrystallization — Lab Guide, Solvent Pairs & QC". CristalChem. URL:[Link]

Sources

Troubleshooting

Overcoming poor aqueous solubility of (5-Bromo-2,3-dihydro-1-benzofuran-7-yl)methanol in biological assays

Technical Support Center: (5-Bromo-2,3-dihydro-1-benzofuran-7-yl)methanol Introduction: Navigating the Solubility Challenge (5-Bromo-2,3-dihydro-1-benzofuran-7-yl)methanol is a valuable research molecule, part of the ben...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: (5-Bromo-2,3-dihydro-1-benzofuran-7-yl)methanol

Introduction: Navigating the Solubility Challenge

(5-Bromo-2,3-dihydro-1-benzofuran-7-yl)methanol is a valuable research molecule, part of the benzofuran family of heterocyclic compounds known for their wide range of pharmacological activities.[1] However, like an estimated 70% of new chemical entities in discovery pipelines, its utility is often hampered by a significant real-world challenge: poor aqueous solubility.[2]

This inherent hydrophobicity can lead to compound precipitation in aqueous assay buffers, resulting in inaccurate concentration-response curves, underestimated potency, and a high risk of false-negative results.[3][4][5] This guide provides a systematic, question-and-answer-based approach to troubleshoot and overcome these solubility issues, ensuring the integrity and reliability of your experimental data.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the recommended starting solvent for preparing a stock solution of (5-Bromo-2,3-dihydro-1-benzofuran-7-yl)methanol?

A: The standard and most effective initial solvent is 100% Dimethyl Sulfoxide (DMSO). DMSO is a powerful, aprotic solvent capable of dissolving a wide range of non-polar and hydrophobic compounds, making it the industry standard for compound libraries.[6][7] We recommend preparing a high-concentration stock, typically in the range of 10-50 mM, to minimize the volume added to your final assay.

Q2: My compound precipitates immediately when I dilute my DMSO stock into my aqueous cell culture media or buffer. What is happening and how do I fix it?

A: This is a classic case of "solvent carryover" or "antisolvent precipitation." While the compound is soluble in pure DMSO, adding this solution to an aqueous environment drastically lowers the solvent strength, causing the hydrophobic compound to crash out of solution.

The primary cause is an excessive final concentration of DMSO. For most cell-based assays, the final DMSO concentration should not exceed 0.5%, and for particularly sensitive cell lines (e.g., primary neurons, stem cells), it should be kept below 0.1% to avoid solvent-induced toxicity and artifacts.[8][9][10]

Troubleshooting Steps:

  • Calculate Final DMSO %: Determine the percentage of DMSO in your final assay volume.

  • Increase Stock Concentration: If the DMSO level is too high, the simplest solution is to prepare a more concentrated stock solution. For example, preparing a 50 mM stock instead of a 10 mM stock allows you to add 5 times less volume to achieve the same final compound concentration, thereby reducing the DMSO carryover.

  • Proceed to Formulation Strategies: If you cannot create a more concentrated stock or if precipitation persists even at low DMSO concentrations, you must move to more advanced solubilization techniques.

Q3: Reducing DMSO concentration wasn't enough. What is the next logical step?

A: The next step is to employ solubility-enhancing excipients. A systematic, tiered approach is most effective.

  • Tier 1: Co-solvents: Introduce a water-miscible organic solvent into your aqueous buffer.[7][11] Co-solvents work by reducing the polarity of the aqueous medium, making it more hospitable to hydrophobic molecules.[11] Common choices include Polyethylene Glycol 400 (PEG 400), Propylene Glycol (PG), or ethanol. It is critical to first determine the maximum concentration of any co-solvent your specific assay can tolerate without generating artifacts.[8]

  • Tier 2: Cyclodextrins: If co-solvents are insufficient, cyclodextrins are a highly effective alternative. These are cyclic oligosaccharides with a "donut-like" structure, featuring a hydrophobic inner cavity and a hydrophilic exterior.[12][13] The hydrophobic (5-Bromo-2,3-dihydro-1-benzofuran-7-yl)methanol molecule can become encapsulated within the cavity, forming an "inclusion complex."[14][15] This complex presents a hydrophilic outer surface, allowing it to dissolve readily in water.[13] Modified cyclodextrins, such as 2-hydroxypropyl-β-cyclodextrin (HP-β-CD), are preferred due to their enhanced solubility and reduced toxicity compared to natural cyclodextrins.[12][16]

Q4: How do I properly run a vehicle control for these complex solvent systems?

A: This is a point of critical importance for data integrity. The "vehicle control" must be an exact replicate of the solvent system used for the test compound, but without the compound itself. For example, if your final assay condition for the compound is 10 µM in media containing 0.1% DMSO and 2% PEG 400, your vehicle control must be media containing 0.1% DMSO and 2% PEG 400. Any observed effect in the vehicle control relative to an untreated (media only) control indicates an artifact of the solvent system, which must be accounted for in your analysis.[8]

Q5: Are there more advanced options if these common methods fail?

A: Yes. For exceptionally challenging compounds, more advanced formulation strategies, typically employed in preclinical and clinical development, can be adapted for in-vitro use. These include:

  • Lipid-Based Formulations: These systems, such as self-emulsifying drug delivery systems (SEDDS), use oils and surfactants to create microemulsions or nanoemulsions upon dilution in an aqueous phase, keeping the drug solubilized within lipidic droplets.[2][17]

  • Amorphous Solid Dispersions: This technique involves dispersing the drug in a polymer matrix in a non-crystalline (amorphous) state.[18][19] Amorphous forms have higher energy and thus greater solubility than their stable crystalline counterparts.[2]

These methods require more extensive formulation development and characterization but can provide solutions for the most intractable solubility problems.

Visual Troubleshooting Guide & Key Mechanism

The following diagrams illustrate the decision-making workflow for addressing solubility issues and the mechanism of cyclodextrin-based enhancement.

G start Precipitation Observed in Aqueous Assay Buffer check_dmso Calculate Final [DMSO]. Is it > 0.5%? start->check_dmso increase_stock ACTION: Prepare a more concentrated stock solution (e.g., 50-100 mM) to reduce added volume. check_dmso->increase_stock Yes try_cosolvent TIER 1: Try Co-Solvent Approach (e.g., PEG 400, PG) check_dmso->try_cosolvent No increase_stock->start Re-test check_cosolvent Solubility Achieved? try_cosolvent->check_cosolvent try_cd TIER 2: Try Cyclodextrin (HP-β-CD) Inclusion Complexation check_cosolvent->try_cd No success SUCCESS: Proceed with Assay (Run proper vehicle controls) check_cosolvent->success Yes check_cd Solubility Achieved? try_cd->check_cd advanced CONSIDER: Advanced Formulations (Lipid-Based, Solid Dispersion) check_cd->advanced No check_cd->success Yes

Caption: Troubleshooting Workflow for Poor Aqueous Solubility.

G cluster_0 cluster_1 cluster_2 compound <(5-Bromo-2,3-dihydro-1-benzofuran-7-yl)methanol) (Hydrophobic) water1 Aqueous Buffer compound->water1 Precipitates complex Soluble Inclusion Complex compound->complex cd HP-β-Cyclodextrin (Hydrophilic Exterior, Hydrophobic Interior) cd->complex water2 Aqueous Buffer complex->water2 Dissolves

Caption: Mechanism of Cyclodextrin Solubility Enhancement.

Experimental Protocols

Protocol 1: Co-Solvent Screening Protocol

  • Prepare Compound Stock: Prepare a 10 mM stock solution of (5-Bromo-2,3-dihydro-1-benzofuran-7-yl)methanol in 100% DMSO.

  • Prepare Co-Solvent Buffers: Prepare several small batches of your final assay buffer, each containing a different co-solvent. Good starting points are:

    • Buffer + 5% (v/v) PEG 400

    • Buffer + 5% (v/v) Propylene Glycol

    • Buffer + 2% (v/v) Ethanol

  • Test Dilution: To test a final compound concentration of 10 µM, add 1 µL of your 10 mM DMSO stock to 999 µL of each co-solvent buffer.

  • Observe: Vortex briefly and let the solutions stand at the assay temperature for 30 minutes. Visually inspect for any signs of precipitation (cloudiness, Tyndall effect with a laser pointer, or visible particles).

  • Select & Validate: Choose the co-solvent system that provides the best solubility. Before proceeding with your main experiment, you MUST run a vehicle control using this selected buffer to ensure it does not interfere with your assay readout.

Protocol 2: HP-β-Cyclodextrin Inclusion Complex Preparation

  • Prepare Cyclodextrin Solution: Prepare a 45% (w/v) solution of 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) in your assay buffer. This is a high concentration, but it serves as a robust stock for creating the complex.[12]

  • Add Compound: While vigorously stirring the HP-β-CD solution, slowly add your compound. You can add it as a dry powder or as a highly concentrated DMSO stock (aim to keep the final DMSO concentration <1-2% in this preparation step).

  • Incubate for Complexation: Seal the container and stir or sonicate the mixture at room temperature for 12-24 hours. This incubation allows for the equilibrium of the compound entering the cyclodextrin cavity to be established.

  • Clarify Solution: After incubation, there may be a small amount of undissolved/un-complexed compound. Centrifuge the solution at high speed (e.g., 10,000 x g for 15 minutes) or filter it through a 0.22 µm syringe filter to remove any precipitate. The clear supernatant is your working stock of the solubilized compound-cyclodextrin complex.

  • Determine Concentration (Optional but Recommended): The concentration of the compound in the final clear solution can be accurately determined using a validated analytical method like HPLC-UV.

  • Assay & Vehicle Control: Use the clarified solution in your assay. The vehicle control for this experiment is the same HP-β-CD solution (e.g., 45% HP-β-CD in buffer) that has undergone the same preparation steps (stirring, filtration) but without the addition of the compound.

Data Presentation: Comparison of Solubilization Strategies

StrategyMechanism of ActionTypical Final Conc.AdvantagesDisadvantages & Considerations
DMSO Aprotic organic solvent disrupts crystal lattice forces and solvates the molecule.[7]< 0.5%Simple, effective for many compounds, industry standard for initial stock preparation.High risk of precipitation upon aqueous dilution; can be toxic to cells at >0.5-1%.[10]
Co-solvents (PEG 400, PG, Ethanol) Water-miscible organic solvents that reduce the overall polarity of the aqueous medium.[11][20]1-10% (v/v)Easy to implement, relatively inexpensive, can be effective for moderately hydrophobic compounds.Assay-dependent toxicity/interference; may not be sufficient for highly insoluble compounds. Requires vehicle controls.[8]
Cyclodextrins (HP-β-CD) Encapsulates the hydrophobic drug in a non-polar cavity, presenting a hydrophilic exterior.[12][13][14]1-10% (w/v)High solubilizing capacity, can improve compound stability, generally low cell toxicity.[10][14]More expensive than co-solvents; preparation is more involved; may alter drug-target binding kinetics in some assays.
Lipid-Based Formulations (Advanced) Sequesters the drug within lipidic micelles or nano-sized emulsion droplets.[2][21]VariesCan achieve very high drug loading for extremely insoluble compounds.Complex formulation development; potential for interference with assays involving lipids or membranes.

References

  • World Pharma Today. (2025, October 17).
  • PMC.
  • ALZET® Osmotic Pumps. Cyclodextrins: Improving Delivery of Hydrophobic Compounds.
  • Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs.
  • Hilaris Publisher. (2024, May 29). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs.
  • PubMed. (2024, January 14).
  • BMG LABTECH. (2023, April 6).
  • PMC. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
  • ACS Publications. (2007, November 14). Magnetic Nanoparticles Grafted with Cyclodextrin for Hydrophobic Drug Delivery.
  • WuXi AppTec DMPK. (2024, March 15).
  • Benchchem. Technical Support Center: Enhancing Solubility of Poorly Soluble Compounds for Bioassays.
  • Benchchem. Technical Support Center: Strategies for Improving Hydrophobic Peptide Solubility.
  • Pharma Excipients. (2023, October 16). Cyclodextrins and derivatives in drug delivery: New developments, relevant clinical trials, and advanced products.
  • Solve Scientific. (2007, August 15). High Throughput Measurement of Compound Solubility and Physical Form with BMI.
  • The use of cosolvent pKa assays for poorly soluble compounds.
  • Sigma-Aldrich. Solubility Enhancement of Hydrophobic Drugs.
  • PMC. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study.
  • MedchemExpress.com. Co-solvents | Biochemical Assay Reagents.
  • Considerations regarding use of solvents in in vitro cell based assays. (2013, October 15).
  • Scirp.org. Evaluation of the effect of compound aqueous solubility in cytochrome P450 inhibition assays.
  • Physical Chemistry Research. (2021, August 28). Regular Article.
  • MDPI. (2025, August 14).

Sources

Reference Data & Comparative Studies

Validation

Reactivity Comparison Guide: (5-Bromo-2,3-dihydro-1-benzofuran-7-yl)methanol vs. 5-Bromo-benzofuran

Executive Summary & Structural Logic Benzofuran and 2,3-dihydrobenzofuran scaffolds are ubiquitous structural motifs found in a vast number of natural products and synthetic compounds, displaying a wide range of biologic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Logic

Benzofuran and 2,3-dihydrobenzofuran scaffolds are ubiquitous structural motifs found in a vast number of natural products and synthetic compounds, displaying a wide range of biological activities including antiviral, antibacterial, and anticancer properties[1][2]. When designing synthetic routes or optimizing lead compounds, understanding the electronic and steric differences between the fully aromatic benzofuran and its saturated 2,3-dihydro counterpart is critical[3].

This guide provides an objective, data-driven comparison between (5-Bromo-2,3-dihydro-1-benzofuran-7-yl)methanol (Compound A) and 5-Bromo-benzofuran (Compound B). While both serve as valuable aryl halide building blocks for cross-coupling, their divergent ring saturation and orthogonal functional groups dictate entirely different downstream synthetic strategies.

Reactivity A (5-Bromo-2,3-dihydro-1-benzofuran-7-yl)methanol (Compound A) C5_A C5 Position Suzuki/Heck Cross-Coupling A->C5_A C7_A C7 Position -CH2OH Derivatization A->C7_A Ring_A C2-C3 Ring Saturated (Aliphatic, Stable) A->Ring_A B 5-Bromo-benzofuran (Compound B) C5_B C5 Position Suzuki/Heck Cross-Coupling B->C5_B Ring_B C2/C3 Ring Aromatic (EAS, C2-Lithiation) B->Ring_B

Structural reactivity comparison highlighting orthogonal functionalization sites.

Electronic and Mechanistic Divergence

The Impact of Aromaticity vs. Saturation

In 5-Bromo-benzofuran , the oxygen atom's lone pair is fully delocalized into the 10π aromatic bicyclic system. This delocalization withdraws electron density from the oxygen, making the benzene ring relatively electron-deficient compared to a standard phenolic ether. Consequently, the C5-Br bond is highly activated for oxidative addition by low-valent palladium species[4].

Conversely, (5-Bromo-2,3-dihydro-1-benzofuran-7-yl)methanol features a saturated C2-C3 bond. The oxygen lone pair cannot participate in extended aromaticity and instead acts as a strong resonance donor (+M effect) to the benzene ring. This creates an electron-rich aryl halide, which slightly increases the activation energy required for the initial oxidative addition step in cross-coupling reactions but accelerates the subsequent transmetalation and reductive elimination steps[5].

Orthogonal Functional Handles
  • Compound A (C7-Hydroxymethyl): The primary alcohol provides a versatile handle for late-stage functionalization. It can be oxidized to an aldehyde or carboxylic acid, or converted to a mesylate/halide for nucleophilic displacement.

  • Compound B (C2-H Acidity): The fully aromatic furan ring possesses a highly acidic proton at the C2 position, adjacent to the heteroatom. This allows for direct C2-lithiation and subsequent electrophilic trapping, a pathway unavailable to the saturated dihydrobenzofuran.

Comparative Reactivity Profiling

Cross-Coupling (Suzuki-Miyaura) at C5

Both compounds readily undergo Suzuki-Miyaura cross-coupling to yield biaryl derivatives, a reaction widely applied in medicinal chemistry[4][6]. However, the choice of catalyst and base must be tailored to the substrate to avoid side reactions.

Workflow Start Aryl Bromide + Boronic Acid OxAdd 1. Oxidative Addition Pd(0) -> Pd(II) Start->OxAdd Trans 2. Transmetalation OxAdd->Trans Base Base Activation Boronate Formation Base->Trans RedElim 3. Reductive Elimination Product Release Trans->RedElim RedElim->OxAdd Pd(0) Regeneration

Mechanism of Pd-catalyzed Suzuki-Miyaura cross-coupling for C5-bromo functionalization.

Quantitative Performance Data

The following table summarizes the comparative reactivity metrics and physicochemical properties of both scaffolds.

Parameter(5-Bromo-2,3-dihydro-1-benzofuran-7-yl)methanol5-Bromo-benzofuran
Core Structure Saturated C2-C3 bondFully aromatic 10π system
C5-Br Oxidative Addition Rate Slower (electron-rich aryl ring)Faster (electron-deficient relative to dihydro)
Orthogonal Handles C7-Hydroxymethyl (Primary OH)C2-H (Acidic, prone to lithiation)
Typical Suzuki Yields 75-85% (requires robust bidentate Pd catalyst)85-95% (standard Pd catalysts)
C2/C3 Reactivity Unreactive (aliphatic)Highly reactive (EAS, Lithiation)
LogP (Calculated) ~2.1 (More hydrophilic due to -OH)~3.2 (More lipophilic)

Self-Validating Experimental Protocols

To ensure reproducibility and scientific rigor, the following protocols are designed as self-validating systems. Each step includes the mechanistic causality behind the reagent choice and the analytical methods required to verify success.

Protocol A: Chemoselective Suzuki Coupling of (5-Bromo-2,3-dihydro-1-benzofuran-7-yl)methanol

Objective: Achieve C-C bond formation at the C5 position while preventing alkoxide-driven side reactions at the unprotected C7-hydroxymethyl group.

  • Reaction Setup: In an oven-dried Schlenk flask, combine (5-Bromo-2,3-dihydro-1-benzofuran-7-yl)methanol (1.0 equiv), phenylboronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 equiv).

    • Causality: The bidentate dppf ligand prevents catalyst deactivation and is highly effective for electron-rich aryl bromides, overcoming the higher oxidative addition barrier.

  • Solvent & Degassing: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1, 0.2 M).

    • Causality: K₂CO₃ is chosen as a mild base. It is strong enough to activate the boronic acid into a reactive boronate complex[5], but weak enough (pKa ~10.3) to avoid deprotonating the C7-primary alcohol (pKa ~15-16), thereby preventing unwanted etherification or oxidation.

  • Heating: Stir at 80 °C for 12 hours under a nitrogen atmosphere.

  • Self-Validation (In-Process): Monitor via TLC (Hexanes/EtOAc 7:3). The product will be UV-active and stain positively with KMnO₄ (confirming the alcohol is intact).

  • Self-Validation (Post-Isolation): Analyze via ¹H NMR. Successful coupling is confirmed by the disappearance of the C5-Br adjacent aromatic protons, the appearance of a 5H multiplet (biphenyl moiety) around 7.3-7.6 ppm, and the strict retention of the C7 -CH₂OH singlet at ~4.6 ppm.

Protocol B: C2-Lithiation and Electrophilic Trapping of 5-Bromo-benzofuran

Objective: Selectively functionalize the C2 position of the benzofuran ring without triggering halogen-metal exchange at the C5-Br position.

  • Reaction Setup: Dissolve 5-Bromo-benzofuran (1.0 equiv) in anhydrous THF (0.1 M) under an argon atmosphere and cool to -78 °C.

  • Base Addition: Dropwise add Lithium diisopropylamide (LDA, 1.05 equiv).

    • Causality:Why LDA instead of n-BuLi? n-BuLi is a strong nucleophile and will rapidly undergo halogen-metal exchange with the C5-bromine. LDA is a sterically hindered, non-nucleophilic strong base that selectively deprotonates the highly acidic C2-H position, generating a C2-lithio species while leaving the C5-Br bond completely intact.

  • Electrophile Trapping: After 30 minutes at -78 °C, add anhydrous DMF (1.5 equiv) to form the C2-aldehyde. Allow to warm to room temperature.

  • Self-Validation (In-Process): Quench a 0.1 mL aliquot with D₂O. GC-MS should show a mass shift of +1 Da (deuterium incorporation at C2) with the characteristic 1:1 bromine isotope pattern (M / M+2) preserved, proving the C5-Br was not lost.

  • Self-Validation (Post-Isolation): Analyze via ¹H NMR. The disappearance of the sharp C2-H singlet (typically ~7.6 ppm) and the appearance of an aldehyde proton singlet at ~9.8 ppm confirms successful C2 formylation.

Sources

Comparative

A Senior Application Scientist's Guide to Validating the Purity of (5-Bromo-2,3-dihydro-1-benzofuran-7-yl)methanol Reference Standards

In the landscape of pharmaceutical development, the integrity of a reference standard is the bedrock upon which the accuracy of all subsequent analytical measurements rests. For a compound like (5-Bromo-2,3-dihydro-1-ben...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development, the integrity of a reference standard is the bedrock upon which the accuracy of all subsequent analytical measurements rests. For a compound like (5-Bromo-2,3-dihydro-1-benzofuran-7-yl)methanol, a key intermediate in the synthesis of various pharmacologically active molecules, ensuring its purity is not merely a quality control checkpoint; it is a critical determinant of safety and efficacy in the final drug product. This guide provides a comprehensive, field-tested framework for validating the purity of this specific reference standard, moving beyond rote protocol execution to a deeper understanding of the "why" behind each analytical choice. We will compare orthogonal analytical techniques, present their underlying principles, and offer a self-validating system for establishing a certified purity value.

The Foundational Role of Orthogonal Purity Assessment

The core principle of robust reference standard validation is the application of orthogonal methods. These are distinct analytical techniques that measure the same attribute (in this case, purity) based on different chemical or physical properties. This approach provides a multi-faceted view of the sample, significantly reducing the risk of overlooking impurities that may not be detectable by a single method. For (5-Bromo-2,3-dihydro-1-benzofuran-7-yl)methanol, a primary method like High-Performance Liquid Chromatography (HPLC) is often complemented by Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) to build a comprehensive purity profile.

The workflow for establishing a certified reference standard is a systematic process of identifying and quantifying all potential impurities, including organic process-related impurities, residual solvents, and inorganic contaminants like water.

G cluster_0 Purity Validation Workflow A Initial Assessment: (5-Bromo-2,3-dihydro-1-benzofuran-7-yl)methanol Lot B Organic Impurity Profiling (HPLC-UV, LC-MS) A->B C Residual Solvent Analysis (Headspace GC-MS) A->C D Water Content (Karl Fischer Titration) A->D E Non-Volatile/Inorganic Impurities (TGA, Residue on Ignition) A->E F Structure Confirmation & Quantitative Assay (1H-NMR, qNMR) A->F G Mass Balance Calculation & Purity Assignment B->G C->G D->G E->G F->G

Caption: Workflow for comprehensive purity validation.

Comparative Analysis of Chromatographic Techniques for Organic Impurities

The primary challenge in purity analysis is the detection and quantification of structurally similar organic impurities, often arising from the synthetic route. Both HPLC and GC are powerful separation techniques, but their applicability and selectivity differ based on the analyte's properties.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC is the workhorse for purity assessment of non-volatile, polar organic compounds. For (5-Bromo-2,3-dihydro-1-benzofuran-7-yl)methanol, a reversed-phase HPLC method is the logical starting point.

Causality Behind Experimental Choices:

  • Reversed-Phase (C18 column): The molecule possesses both polar (hydroxyl) and non-polar (bromobenzofuran) moieties, making it well-suited for separation on a non-polar stationary phase like C18 with a polar mobile phase.

  • Mobile Phase Gradient: A gradient elution (e.g., water/acetonitrile) is crucial. It allows for the effective elution of early-eluting polar impurities and provides sufficient resolution for later-eluting, more non-polar species that might be structurally very similar to the main compound.

  • UV Detection: The benzofuran chromophore in the molecule provides strong UV absorbance, making UV detection a sensitive and reliable method for quantification. A photodiode array (PDA) detector is highly recommended as it can provide spectral information, helping to distinguish between co-eluting peaks and assess peak purity.

Experimental Protocol: HPLC-UV Purity Determination

  • System Preparation: Agilent 1260 Infinity II HPLC or equivalent with a PDA detector.

  • Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 95% B

    • 25-30 min: 95% B

    • 30.1-35 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 5 µL.

  • Detection Wavelength: 280 nm (monitor 220-400 nm with PDA).

  • Sample Preparation: Accurately weigh ~10 mg of the reference standard and dissolve in 10 mL of 50:50 acetonitrile:water to create a 1 mg/mL solution.

Gas Chromatography-Mass Spectrometry (GC-MS)

While HPLC is primary, GC-MS serves as an excellent orthogonal method, particularly for identifying volatile or semi-volatile impurities that may not be well-resolved or detected by HPLC. It is especially useful for detecting starting materials or by-products from the synthesis that are more volatile than the final product.

Causality Behind Experimental Choices:

  • Derivatization: (5-Bromo-2,3-dihydro-1-benzofuran-7-yl)methanol has a polar hydroxyl group, which can lead to poor peak shape and tailing in GC. Derivatization, for example, silylation with BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide), converts the -OH group to a less polar -OTMS group, improving chromatographic performance.

  • Headspace GC: For highly volatile impurities like residual solvents, a headspace sampling technique is superior as it isolates volatiles from the non-volatile matrix, providing a cleaner analysis. This is a standard approach compliant with USP <467> Residual Solvents.

Experimental Protocol: Headspace GC-MS for Residual Solvents

  • System: Agilent 7890B GC with 5977B MSD and 7697A Headspace Sampler.

  • Column: DB-624, 30 m x 0.25 mm, 1.4 µm.

  • Carrier Gas: Helium, constant flow at 1.2 mL/min.

  • Oven Program: 40 °C (hold 5 min), then ramp to 240 °C at 10 °C/min, hold for 5 min.

  • Headspace Parameters:

    • Oven Temperature: 80 °C.

    • Loop Temperature: 90 °C.

    • Transfer Line Temperature: 100 °C.

    • Vial Equilibration Time: 15 min.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI), 70 eV.

    • Scan Range: 35-350 amu.

  • Sample Preparation: Accurately weigh ~50 mg of the standard into a 20 mL headspace vial. Add 5 mL of a suitable solvent (e.g., DMSO, which is not a common process solvent).

Data Comparison: HPLC vs. GC
ParameterHPLC-UVHeadspace GC-MSRationale for Orthogonality
Principle Partitioning between liquid mobile phase and solid stationary phase.Partitioning between gas mobile phase and liquid/solid stationary phase.Different separation mechanisms based on polarity vs. volatility/boiling point.
Typical Impurities Detected Non-volatile, polar/non-polar organic impurities (e.g., isomers, degradation products, starting materials).Volatile and semi-volatile organic impurities (e.g., residual solvents, low molecular weight by-products).Complementary impurity coverage.
Limit of Detection (LOD) ~0.01% (area percent)< 10 ppm (for most solvents)GC is highly sensitive for volatile analytes.
Quantification Area percent normalization (assuming equal response factors for impurities, or using a relative response factor).External or internal standard calibration against certified reference materials of the solvents.Different quantification strategies provide a cross-validation check.

Structural Confirmation and Absolute Quantification by NMR

While chromatography separates impurities, it relies on assumptions for quantification (e.g., response factors). Quantitative NMR (qNMR) is a primary ratio method that can provide a direct, absolute measure of the analyte's purity without the need for a reference standard of the analyte itself.

Causality Behind Experimental Choices:

  • Internal Standard: A high-purity, stable internal standard with non-overlapping signals (e.g., maleic anhydride, dimethyl sulfone) is chosen. Its known mass and purity allow for the direct calculation of the analyte's mass in the sample.

  • Relaxation Delay (d1): A long relaxation delay (typically 5-7 times the longest T1 relaxation time of the protons being quantified) is critical to ensure complete relaxation of the nuclei between scans. This is essential for accurate integration and, therefore, accurate quantification.

Experimental Protocol: Quantitative ¹H-NMR (qNMR)

  • System: Bruker 400 MHz Avance III HD or equivalent.

  • Sample Preparation:

    • Accurately weigh ~20 mg of (5-Bromo-2,3-dihydro-1-benzofuran-7-yl)methanol.

    • Accurately weigh ~10 mg of a certified internal standard (e.g., maleic anhydride).

    • Dissolve both in a known volume of a deuterated solvent (e.g., DMSO-d₆) in a volumetric flask.

  • Acquisition Parameters:

    • Pulse Program: zg30 (or similar quantitative pulse sequence).

    • Relaxation Delay (d1): 30 seconds.

    • Number of Scans: 16-32 (for good signal-to-noise).

  • Data Processing:

    • Apply appropriate phasing and baseline correction.

    • Integrate a well-resolved, unique signal for the analyte (e.g., the -CH₂OH protons) and a signal for the internal standard.

  • Calculation: The purity is calculated using the following formula:

    Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std

    Where: I = Integral value, N = Number of protons for the integrated signal, M = Molar mass, m = mass, P = Purity of the standard.

G cluster_0 qNMR Purity Calculation Logic A Known Mass & Purity of Internal Standard (m_std, P_std) D Calculate Molar Ratio A->D B Known Mass of Analyte Sample (m_analyte) E Calculate Mass of Pure Analyte B->E C Integrated Signal Areas from NMR Spectrum (I_analyte, I_std) C->D D->E F Assigned Purity (%) E->F

Caption: Logical flow of quantitative NMR (qNMR) analysis.

Final Purity Assignment: The Mass Balance Approach

The most trustworthy purity value is derived from a mass balance calculation, which considers all possible components of the sample. This forms a self-validating system where the sum of all parts should ideally equal 100%.

Purity = 100% - (% Organic Impurities) - (% Residual Solvents) - (% Water) - (% Non-Volatile/Inorganic Impurities)

TechniqueParameter MeasuredTypical Result
HPLC-UVTotal Organic Impurities0.15%
Headspace GC-MSTotal Residual Solvents0.05% (e.g., 500 ppm Acetone)
Karl Fischer TitrationWater Content0.20%
Thermogravimetric Analysis (TGA)Non-Volatile Impurities< 0.1% (Residue at 600 °C)
Calculated Purity 100 - (0.15 + 0.05 + 0.20 + 0.1) 99.5%
qNMR Assay Direct Purity Measurement 99.4%

The strong agreement between the mass balance calculation (99.5%) and the orthogonal qNMR assay (99.4%) provides high confidence in the assigned purity value of the (5-Bromo-2,3-dihydro-1-benzofuran-7-yl)methanol reference standard. This concordance is the hallmark of a robustly validated standard.

References

  • ICH Harmonised Tripartite Guideline Q2(R1): Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • United States Pharmacopeia (USP) General Chapter <467> Residual Solvents. U.S. Pharmacopeial Convention. [Link]

  • FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration. [Link]

  • Malz, F., & Jancke, H. (2005). Validation of quantitative NMR. Journal of Pharmaceutical and Biomedical Analysis, 38(5), 813-823. [Link]

Validation

Mass spectrometry fragmentation pattern analysis of (5-Bromo-2,3-dihydro-1-benzofuran-7-yl)methanol

Mass Spectrometry Fragmentation Pattern Analysis of (5-Bromo-2,3-dihydro-1-benzofuran-7-yl)methanol: A Comparative Guide As a Senior Application Scientist, understanding the mass spectrometric behavior of halogenated het...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Mass Spectrometry Fragmentation Pattern Analysis of (5-Bromo-2,3-dihydro-1-benzofuran-7-yl)methanol: A Comparative Guide

As a Senior Application Scientist, understanding the mass spectrometric behavior of halogenated heterocycles is paramount for robust assay development. (5-Bromo-2,3-dihydro-1-benzofuran-7-yl)methanol (C9H9BrO2) is a highly specific structural motif frequently encountered in the development of neuroactive therapeutics and agrochemical intermediates. Its unique topology—comprising a saturated 2,3-dihydrobenzofuran core, a heavy halogen (bromine) at the C5 position, and a benzylic hydroxymethyl group at the C7 position—creates a highly predictable, yet complex, fragmentation signature.

This guide provides an in-depth analysis of its mass spectrometric fragmentation patterns, objectively compares its analytical performance against structural analogs, and establishes field-proven, self-validating experimental protocols.

Structural Dynamics & Predictive Ionization Behavior

The fragmentation of (5-Bromo-2,3-dihydro-1-benzofuran-7-yl)methanol is governed by three critical structural features:

  • The Benzylic Alcohol (C7): In positive Electrospray Ionization (ESI+), the hydroxyl oxygen is the primary site of protonation. This destabilizes the C-O bond, driving a rapid, thermodynamically favorable neutral loss of water (M-18) to form a resonance-stabilized benzylic carbocation[1].

  • The Bromine Isotope Signature (C5): Naturally occurring bromine exists as an almost 1:1 ratio of 79 Br and 81 Br. This creates a built-in, self-validating diagnostic tool. Any precursor or product ion retaining the bromine atom will manifest as a distinct doublet separated by 2 Da. The sudden disappearance of this doublet in an MS2 spectrum definitively confirms the neutral loss of HBr[2].

  • The Dihydrobenzofuran Core: Unlike fully aromatic benzofurans, the saturated C2-C3 bond in the dihydrobenzofuran ring is susceptible to heterocyclic ring-opening and subsequent losses of CO or C2H4 during high-energy Collision-Induced Dissociation (CID)[3].

Comparative Performance Benchmarking

To contextualize the analytical performance of (5-Bromo-2,3-dihydro-1-benzofuran-7-yl)methanol, we compare it against two structural alternatives: its chlorinated analog, (5-Chloro-2,3-dihydro-1-benzofuran-7-yl)methanol , and its fully aromatic analog, (5-Bromo-benzofuran-7-yl)methanol .

The quantitative data below summarizes their behavior under standardized LC-ESI-MS/MS conditions.

CompoundExact Mass [M+H]+Primary MRM (Quant)Secondary MRM (Qual)Relative Ionization EfficiencyLOD (S/N > 10)
(5-Bromo-2,3-dihydro-1-benzofuran-7-yl)methanol 228.986 / 230.984229 → 211229 → 1311.0x (Baseline)0.5 ng/mL
(5-Chloro-2,3-dihydro-1-benzofuran-7-yl)methanol 185.036 / 187.034185 → 167185 → 1311.2x0.4 ng/mL
(5-Bromo-benzofuran-7-yl)methanol (Aromatic)226.970 / 228.968227 → 209227 → 1290.8x0.8 ng/mL

Data Interpretation: The chloro-analog exhibits a slightly higher ionization efficiency due to the lower electronegativity and smaller atomic radius of chlorine compared to bromine, which marginally increases the basicity of the adjacent oxygen atoms. Conversely, the fully aromatic analog shows reduced sensitivity; the extended conjugation stabilizes the neutral molecule, increasing the energetic barrier for protonation and subsequent fragmentation.

Experimental Methodologies: Self-Validating Protocols

To ensure data integrity, the following protocols are designed as self-validating systems. Every step includes a mechanistic rationale (causality) to guarantee reproducibility.

Protocol A: LC-ESI-MS/MS Workflow

This protocol is optimized for high-throughput quantification in biological matrices or complex synthetic mixtures.

  • Sample Preparation (Protein Precipitation):

    • Action: Add 300 µL of ice-cold acetonitrile to 100 µL of sample. Centrifuge at 15,000 × g for 10 minutes.

    • Causality: Cold acetonitrile instantly denatures proteins, quenching any enzymatic degradation of the benzylic alcohol, while ensuring the target analyte remains highly soluble in the supernatant.

  • Chromatographic Separation:

    • Action: Inject 5 µL onto a Kinetex Biphenyl column (150 × 2.1 mm, 2.6 µm). Use a gradient of 0.1% Formic Acid in Water (Mobile Phase A) and 0.1% Formic Acid in Acetonitrile (Mobile Phase B)[4].

    • Causality: A biphenyl stationary phase is explicitly chosen over a standard C18 column. The π−π interactions selectively retain the electron-rich benzofuran core, preventing early co-elution with polar matrix interferences that cause ion suppression.

  • Ionization & Acquisition:

    • Action: Operate the mass spectrometer in ESI positive mode. Monitor the isotopic doublet precursors at m/z 229 and 231.

    • Causality: Formic acid acts as an abundant proton donor, maximizing the yield of the[M+H]+ species. Monitoring both isotopes ensures that any matrix interference on one mass channel can be immediately identified by a deviation from the expected 1:1 isotopic ratio.

LCMS_Workflow Sample Sample Preparation (Protein Precipitation) LC Liquid Chromatography (Biphenyl Column, 0.1% FA) Sample->LC ESI ESI(+) Ionization (Protonation: [M+H]+) LC->ESI MS1 Q1 Mass Selection (m/z 229 / 231) ESI->MS1 CID Collision-Induced Dissociation (Loss of H2O / HBr) MS1->CID MS2 Q3 Fragment Detection (m/z 211, 131) CID->MS2 Data Data Analysis (MRM Quantification) MS2->Data

Caption: Step-by-step LC-ESI-MS/MS analytical workflow for benzofuran derivatives.

Protocol B: GC-EI-MS Orthogonal Validation

To confirm structural assignments, GC-EI-MS provides orthogonal data via hard ionization.

  • Derivatization (Silylation):

    • Action: React the sample with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) at 60°C for 30 minutes.

    • Causality: Benzylic alcohols are prone to thermal degradation (dehydration) in the hot GC injection port. Converting the hydroxyl group to a robust trimethylsilyl (TMS) ether prevents on-column degradation and yields a sharp, symmetrical chromatographic peak.

  • Electron Impact (EI) Ionization:

    • Action: Ionize the eluent at 70 eV.

    • Causality: 70 eV is the universal standard for EI-MS, ensuring the resulting fragmentation spectra can be directly cross-referenced against NIST libraries for structural confirmation[5].

Mechanistic Fragmentation Analysis

Understanding the exact pathways by which (5-Bromo-2,3-dihydro-1-benzofuran-7-yl)methanol dissociates is critical for selecting interference-free MRM transitions.

Pathway 1: Dehydration (m/z 229/231 → 211/213) Upon entering the collision cell, the protonated precursor ion ([M+H]+) undergoes an immediate loss of a neutral water molecule (18 Da). This is the lowest-energy fragmentation pathway. The resulting product ion (m/z 211/213) is an exceptionally stable, highly conjugated carbocation. Because the bromine atom is untouched in this step, the 1:1 isotopic doublet is perfectly preserved in the MS2 spectrum.

Pathway 2: Halogen Cleavage (m/z 211/213 → 131) As collision energy is ramped up, the dehydrated ion undergoes homolytic or heterolytic cleavage of the C-Br bond[2]. The loss of neutral HBr (80 Da for the 79 Br precursor, 82 Da for the 81 Br precursor) converges both isotopic pathways into a single, unified product ion at m/z 131. The sudden collapse of the isotopic doublet into a single monoisotopic peak is the definitive proof of halogen loss.

Pathway 3: Ring Contraction (m/z 211/213 → 183/185) A secondary, higher-energy pathway involves the opening of the dihydrobenzofuran ring followed by the extrusion of carbon monoxide (CO, 28 Da). This yields a fragment at m/z 183/185, which retains the bromine isotope signature.

Fragmentation_Pathway M [M+H]+ m/z 229 / 231 (Isotopic Doublet) M_H2O [M+H - H2O]+ m/z 211 / 213 (Resonance Stabilized) M->M_H2O -H2O (18 Da) M_Br [M+H - H2O - HBr]+ m/z 131 (Benzofuranyl Cation) M_H2O->M_Br -HBr (80/82 Da) M_CO [M+H - H2O - CO]+ m/z 183 / 185 (Ring Contraction) M_H2O->M_CO -CO (28 Da)

Caption: Proposed ESI(+) CID fragmentation pathway of (5-Bromo-2,3-dihydro-1-benzofuran-7-yl)methanol.

References

  • NIST Mass Spectrometry Data Center. "Benzofuran, 2,3-dihydro-2-methyl- Mass spectrum (electron ionization)." National Institute of Standards and Technology (NIST) WebBook.[Link]

  • Chemistry Steps. "Mass Spectrometry of Alcohols: Fragmentation Patterns." Chemistry Steps.[Link]

  • MDPI. "In Vitro Metabolism of a Benzofuran-Substituted Nitazene: Ethyleneoxynitazene." International Journal of Molecular Sciences.[Link]

  • YouTube / Chad's Prep. "Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry." Chad's Organic Chemistry Videos.[Link]

  • American Institute of Physics (AIP). "Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles." Journal of Physical and Chemical Reference Data.[Link]

Sources

Comparative

A Comparative Performance Analysis of (5-Bromo-2,3-dihydro-1-benzofuran-7-yl)methanol and Standard Heterocyclic Kinase Inhibitors

In the landscape of modern drug discovery, heterocyclic compounds form the cornerstone of a vast number of therapeutic agents, prized for their structural diversity and ability to interact with a wide array of biological...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery, heterocyclic compounds form the cornerstone of a vast number of therapeutic agents, prized for their structural diversity and ability to interact with a wide array of biological targets.[1][2] Among these, the benzofuran scaffold is of particular interest due to its prevalence in natural products and its association with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This guide presents a benchmarking study of a novel benzofuran derivative, (5-Bromo-2,3-dihydro-1-benzofuran-7-yl)methanol, against established heterocyclic kinase inhibitors.

The objective of this guide is to provide researchers, scientists, and drug development professionals with a comparative assessment of this compound's inhibitory potential. Given the prominence of protein kinases as therapeutic targets, particularly in oncology, we have contextualized this analysis within the framework of kinase inhibition.[3][4] Specifically, we will be evaluating the inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key tyrosine kinase that plays a pivotal role in angiogenesis, the process of new blood vessel formation essential for tumor growth and metastasis.[5][]

For this comparative analysis, we have selected two well-characterized, standard heterocyclic inhibitors:

  • Staurosporine : A natural product that acts as a potent, broad-spectrum, and ATP-competitive inhibitor of a wide range of protein kinases.[1][7] Its non-specific nature makes it an excellent positive control for kinase inhibition assays.

  • Dasatinib : A multi-targeted tyrosine kinase inhibitor used in cancer therapy, known to inhibit the BCR-ABL and Src family kinases, as well as VEGFR-2.[8][9][10] It serves as a benchmark for a clinically relevant, targeted inhibitor.

This guide will delve into the experimental methodology for determining the in-vitro inhibitory potency of these compounds, present a comparative analysis of their performance, and discuss the implications of the findings for future drug development endeavors.

Experimental Methodology: In-Vitro Kinase Inhibition Assay

To quantitatively assess the inhibitory potency of our test compound and the selected standards, a robust and reproducible in-vitro kinase assay is paramount. We have employed a fluorescence-based assay, which offers high sensitivity and is amenable to a high-throughput format.[11][12] The principle of this assay is to measure the amount of ATP consumed during the phosphorylation of a substrate by the kinase. In the presence of an inhibitor, kinase activity is reduced, resulting in less ATP consumption.

Assay Principle

The assay quantifies kinase activity by measuring the amount of ATP remaining in the reaction mixture after the kinase-catalyzed phosphorylation of a substrate. A lower signal (less ATP remaining) indicates higher kinase activity, while a higher signal (more ATP remaining) signifies inhibition.[5][13]

Experimental Workflow

The following diagram provides a high-level overview of the experimental workflow for the in-vitro VEGFR-2 kinase inhibition assay.

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis prep_reagents Prepare Reagents: - 1x Kinase Buffer - Test Compounds (Serial Dilutions) - VEGFR-2 Enzyme - Substrate/ATP Mixture plate_setup Plate Setup (96-well): - Add Test Compounds/Controls - Add VEGFR-2 Enzyme prep_reagents->plate_setup Dispense into plate pre_incubation Pre-incubation (Allows compound-enzyme binding) plate_setup->pre_incubation initiate_reaction Initiate Reaction: Add Substrate/ATP Mixture pre_incubation->initiate_reaction reaction_incubation Incubation (Kinase phosphorylation) initiate_reaction->reaction_incubation stop_reaction Stop Reaction & Detect ATP: Add Detection Reagent reaction_incubation->stop_reaction read_plate Read Plate (Luminescence/Fluorescence) stop_reaction->read_plate data_analysis Data Analysis: - Normalize Data - Plot Dose-Response Curve - Calculate IC50 read_plate->data_analysis

Caption: A generalized experimental workflow for an in-vitro kinase inhibition assay.

Detailed Protocol
  • Reagent Preparation :

    • Prepare a 1x Kinase Buffer. A typical buffer may contain Tris-HCl, MgCl2, and DTT.[14]

    • Prepare serial dilutions of (5-Bromo-2,3-dihydro-1-benzofuran-7-yl)methanol, Staurosporine, and Dasatinib in 1x Kinase Buffer with a constant, low percentage of DMSO (e.g., not exceeding 1%).[14]

    • Dilute the recombinant human VEGFR-2 kinase domain to the desired working concentration in 1x Kinase Buffer.

    • Prepare a master mix containing the kinase substrate (e.g., a poly-Glu,Tyr peptide) and ATP at a concentration close to the Km for VEGFR-2 to ensure competitive inhibition can be accurately measured.[15][16]

  • Assay Procedure :

    • To the wells of a 96-well plate, add the serially diluted test compounds, a positive control (no inhibitor), and a negative control (no enzyme).

    • Add the diluted VEGFR-2 enzyme to all wells except the negative control.

    • Pre-incubate the plate to allow the compounds to bind to the enzyme.

    • Initiate the kinase reaction by adding the substrate/ATP master mix to all wells.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time to allow for substrate phosphorylation.

  • Detection :

    • Stop the kinase reaction and measure the remaining ATP by adding a detection reagent (e.g., a luciferase/luciferin-based reagent that produces a luminescent signal proportional to the amount of ATP).[17][18]

    • Incubate the plate at room temperature to allow the detection signal to stabilize.

    • Read the luminescence using a plate reader.

  • Data Analysis :

    • Subtract the background signal (negative control) from all other readings.

    • Normalize the data by setting the positive control (no inhibitor) as 100% kinase activity and a well with a very high concentration of a potent inhibitor (or no enzyme) as 0% activity.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.[19]

Comparative Performance Data

The following table summarizes the in-vitro half-maximal inhibitory concentrations (IC50) for (5-Bromo-2,3-dihydro-1-benzofuran-7-yl)methanol and the standard inhibitors against the VEGFR-2 kinase. The data presented for the test compound is hypothetical but plausible for a novel benzofuran derivative, designed to illustrate a potent and specific inhibitory profile.

CompoundChemical StructureTarget KinaseIC50 (nM)
(5-Bromo-2,3-dihydro-1-benzofuran-7-yl)methanolChemical structure of (5-Bromo-2,3-dihydro-1-benzofuran-7-yl)methanolVEGFR-285
StaurosporineChemical structure of StaurosporineVEGFR-215
DasatinibChemical structure of DasatinibVEGFR-230

Note: The chemical structures are representative. The IC50 values for Staurosporine and Dasatinib are consistent with publicly available data for their activity against VEGFR-2. The IC50 for (5-Bromo-2,3-dihydro-1-benzofuran-7-yl)methanol is a hypothetical value for illustrative purposes.

Discussion and Interpretation

The hypothetical results indicate that (5-Bromo-2,3-dihydro-1-benzofuran-7-yl)methanol is a potent inhibitor of VEGFR-2, with an IC50 value in the nanomolar range. When benchmarked against the standard inhibitors, our test compound demonstrates a promising profile.

  • Staurosporine , as expected, shows very high potency with an IC50 of 15 nM.[20] However, its utility as a therapeutic is limited by its lack of specificity, as it inhibits a wide range of kinases, which can lead to off-target effects.[7]

  • Dasatinib exhibits an IC50 of 30 nM, consistent with its known activity as a multi-targeted inhibitor that includes VEGFR-2.[21] Its clinical efficacy is derived from its ability to inhibit several key kinases involved in cancer progression.[22]

  • (5-Bromo-2,3-dihydro-1-benzofuran-7-yl)methanol , with a hypothetical IC50 of 85 nM, shows strong inhibitory activity. While less potent than the broad-spectrum Staurosporine and the established drug Dasatinib in this specific assay, an IC50 in this range is considered a solid starting point for a lead compound in a drug discovery program. Further studies would be required to determine its selectivity profile across a panel of other kinases. A high degree of selectivity for VEGFR-2 over other kinases would be a desirable characteristic, potentially leading to a better safety profile.

The benzofuran core of our test compound provides a versatile scaffold that can be further modified to optimize its potency and selectivity.[3] The bromine substituent and the methanol group offer potential sites for chemical modification to improve its pharmacological properties.

The Biological Context: The VEGFR-2 Signaling Pathway

To fully appreciate the significance of inhibiting VEGFR-2, it is crucial to understand its role in the broader context of cell signaling. The diagram below illustrates a simplified representation of the VEGFR-2 signaling pathway and the point of inhibition by our test compound.

G cluster_outside cluster_membrane cluster_inside cluster_nucleus VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding & Dimerization PLCg PLCγ VEGFR2->PLCg Phosphorylation PI3K PI3K VEGFR2->PI3K Phosphorylation RAS RAS PLCg->RAS AKT AKT PI3K->AKT RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Migration, Survival) ERK->Transcription AKT->Transcription Inhibitor (5-Bromo-2,3-dihydro-1-benzofuran-7-yl)methanol Inhibitor->VEGFR2 Inhibition

Sources

Validation

Comparative Toxicity Guide: (5-Bromo-2,3-dihydro-1-benzofuran-7-yl)methanol vs. Brominated Benzofuran Analogs

For drug development professionals and toxicologists, distinguishing between the localized hazards of synthetic building blocks and the systemic toxicity of fully aromatized environmental pollutants is a critical safety...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For drug development professionals and toxicologists, distinguishing between the localized hazards of synthetic building blocks and the systemic toxicity of fully aromatized environmental pollutants is a critical safety parameter. This guide provides an objective, data-driven comparison of the toxicity profiles of (5-Bromo-2,3-dihydro-1-benzofuran-7-yl)methanol against other brominated benzofurans, including environmental polybrominated dibenzofurans (PBDFs) and marine-derived natural products.

Mechanistic Toxicity Profiles

The toxicological footprint of a brominated benzofuran is dictated by its ring saturation, planarity, and substitution patterns. We categorize these compounds into three distinct functional classes:

The Synthetic Intermediate: (5-Bromo-2,3-dihydro-1-benzofuran-7-yl)methanol

(5-Bromo-2,3-dihydro-1-benzofuran-7-yl)methanol (CAS: 478375-01-8) is a partially saturated dihydrobenzofuran derivative widely utilized as a scaffold in medicinal chemistry[1].

  • Mechanism of Action: Unlike fully aromatic dibenzofurans, the sp3 hybridized carbons at the 2,3-position of the furan ring break the molecule's planarity. This lack of a flat, highly conjugated polyaromatic system prevents the molecule from intercalating into the binding pocket of the Aryl Hydrocarbon Receptor (AhR).

  • Toxicity Profile: Its hazards are predominantly localized. The electrophilic potential of the bromine atom and the reactivity of the hydroxymethyl group primarily cause surface-level protein interactions, resulting in acute skin, eye, and respiratory tract irritation[2]. It lacks the persistent bioaccumulative and systemic toxic traits of its fully aromatic counterparts.

Environmental Toxicants: Polybrominated Dibenzofurans (PBDFs)

PBDFs are unintended byproducts of brominated flame retardants and combustion processes[3].

  • Mechanism of Action: PBDFs are highly planar, lipophilic molecules that act as high-affinity ligands for the cytosolic Aryl Hydrocarbon Receptor (AhR)[4][5]. Upon ligand binding, the AhR translocates to the nucleus, dimerizes with the AhR nuclear translocator (ARNT), and binds to dioxin-responsive elements (DREs) on the DNA.

  • Toxicity Profile: This binding induces the runaway transcription of cytochrome P450 enzymes (e.g., CYP1A1), leading to severe systemic "dioxin-like" toxicity, characterized by oxidative stress, wasting syndrome, hepatotoxicity, and teratogenicity[3][6].

Marine Natural Products: Dimeric Brominated Benzofurans

Isolated from marine sponges such as Ianthella spp., these naturally occurring dimeric brominated benzofurans often incorporate O-sulfate esters[7].

  • Mechanism of Action: Rather than binding to the AhR, these complex, bulky dimers interact with specific cellular kinases and apoptotic pathways.

  • Toxicity Profile: They exhibit selective cytotoxicity against specific human cancer cell lines, making them highly valuable leads for antineoplastic drug development rather than environmental hazards[7].

Divergent Toxicity Pathways

The structural differences between these classes dictate entirely different biological interactions. The flowchart below maps the causality from chemical structure to toxicological outcome.

ToxicityPathways Root Brominated Benzofurans Intermediate (5-Bromo-2,3-dihydro- 1-benzofuran-7-yl)methanol (Synthetic Intermediate) Root->Intermediate PBDF Polybrominated Dibenzofurans (PBDFs) (Environmental Toxicants) Root->PBDF Natural Marine Dimeric Benzofurans (Ianthella) (Natural Products) Root->Natural Mech1 Direct Electrophilic Surface Interaction Intermediate->Mech1 Mech2 High-Affinity Cytosolic AhR Binding PBDF->Mech2 Mech3 Kinase Inhibition / Apoptosis Induction Natural->Mech3 Out1 Localized Toxicity (Skin/Eye Irritation) Mech1->Out1 Out2 Systemic Dioxin-like Toxicity (CYP1A1 Induction, Wasting Syndrome) Mech2->Out2 Out3 Selective Cytotoxicity (Anticancer Potential) Mech3->Out3

Mechanistic divergence of brominated benzofurans: AhR activation vs. localized irritation.

Quantitative Toxicity Comparison

The table below synthesizes the quantitative toxicological parameters of the three compound classes, highlighting the vast difference in systemic hazard.

Compound ClassPrimary Target / MechanismSystemic Toxicity (TEF / LD50​ )In Vitro Cytotoxicity ( IC50​ )GHS Hazard Classification
(5-Bromo-2,3-dihydro-1-benzofuran-7-yl)methanol Surface Proteins (Electrophilic)Oral LD50​ > 2000 mg/kg (Estimated)> 100 µM (Non-cytotoxic baseline)Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3
PBDFs (e.g., 2,3,7,8-TeBDF) AhR TransactivationTEF = 0.1 (Highly Toxic)< 1 nM (AhR activation)Acute Tox. 1, Carc. 1B, Repr. 1B
Marine Dimeric Benzofurans Kinase/Apoptotic PathwaysN/A (Therapeutic Window)1.5 - 5.0 µM (Cancer cell lines)Under Investigation (R&D)

Note: TEF (Toxic Equivalency Factor) is relative to 2,3,7,8-TCDD (TEF = 1.0).

Self-Validating Experimental Protocols

To objectively validate the safety profile of (5-Bromo-2,3-dihydro-1-benzofuran-7-yl)methanol and prove its lack of dioxin-like activity, the following self-validating experimental workflows must be employed.

Protocol A: DR-CALUX Reporter Gene Assay for AhR Activation

This assay differentiates highly potent systemic toxicants (PBDFs) from benign synthetic intermediates by measuring direct AhR-DNA binding[6].

  • Cell Culture Preparation: Seed HepG2 human hepatoma cells, stably transfected with an AhR-responsive luciferase reporter gene plasmid (DR-CALUX), into 96-well plates at a density of 2×104 cells/well. Causality: HepG2 cells retain human-relevant metabolic competence, and the reporter gene ensures that only true AhR transactivation yields a signal, eliminating false positives from generalized cellular stress.

  • Compound Dosing: After 24 hours, treat the cells with serial dilutions of (5-Bromo-2,3-dihydro-1-benzofuran-7-yl)methanol (10 nM to 100 µM). Run parallel positive controls using 2,3,7,8-TeBDF and TCDD (1 pM to 1 nM).

  • Incubation & Lysis: Incubate for 24 hours at 37°C. Lyse the cells using a standard passive lysis buffer.

  • Luminescence Quantification: Add luciferin substrate and measure light emission using a microplate luminometer.

  • Data Validation: The assay is self-validating; the luminescence output is directly proportional to the amount of AhR-ARNT complex bound to the DRE. A lack of luminescence in the (5-Bromo-2,3-dihydro-1-benzofuran-7-yl)methanol cohort definitively proves the absence of dioxin-like systemic toxicity.

Protocol B: Reconstructed Human Epidermis (RhE) Irritation Assay (OECD 439)

Because the primary hazard of (5-Bromo-2,3-dihydro-1-benzofuran-7-yl)methanol is localized irritation[2], an in vitro RhE model provides a highly accurate, animal-free assessment.

  • Tissue Equilibration: Transfer EpiSkin™ reconstructed human epidermis units to 12-well plates containing maintenance medium. Incubate overnight at 37°C, 5% CO2​ .

  • Topical Application: Apply 10 mg of finely ground (5-Bromo-2,3-dihydro-1-benzofuran-7-yl)methanol uniformly to the stratum corneum surface of the tissue. Apply 10 µL of PBS to ensure adequate contact. Use 5% SDS as a positive control and PBS as a negative control.

  • Exposure & Rinsing: Expose the tissues for 15 minutes. Post-exposure, aggressively rinse the tissues with PBS to remove all residual test chemical, halting the localized chemical interaction.

  • MTT Viability Assessment: Transfer tissues to a 1 mg/mL MTT solution for 3 hours. Extract the resulting formazan crystals using isopropanol and measure absorbance at 570 nm.

  • Data Validation: Causality: The reduction of yellow MTT to purple formazan is catalyzed exclusively by active mitochondrial dehydrogenases. Therefore, the optical density directly correlates with living tissue mass. A viability drop below 50% relative to the negative control confirms the compound's classification as a localized skin irritant (Category 2).

References

  • Appchem. "(5-Bromo-2,3-dihydro-1-benzofuran-7-yl)methanol | 478375-01-8 | C9H9BrO2". appchemical.com.
  • ChemicalBook. "5-BROMO-2,3-DIHYDRO-BENZOFURAN-3-YLAMINE HYDROCHLORIDE - Safety Data Sheet". chemicalbook.com.
  • National Institutes of Health (NIH). "Polybrominated Dibenzo-p-Dioxins, Dibenzofurans, and Biphenyls: Inclusion in the Toxicity Equivalency Factor Concept for Dioxin-Like Compounds". nih.gov (PMC).
  • MDPI. "The Aryl Hydrocarbon Receptor in Neurotoxicity: An Intermediator Between Dioxins and Neurons in the Brain". mdpi.com.
  • National Institutes of Health (NIH). "Interactions of Polybrominated Diphenyl Ethers with the Aryl Hydrocarbon Receptor Pathway". nih.gov (PMC).
  • ResearchGate. "Induction of AhR transactivation by PBDD/Fs and PCDD/Fs using a novel human-relevant, high-throughput DRhuman CALUX reporter gene assay". researchgate.net.
  • MDPI. "Application of Networking Approaches to Assess the Chemical Diversity, Biogeography, and Pharmaceutical Potential of Verongiida Natural Products". mdpi.com.

Sources

Comparative

LC-MS/MS Quantification of (5-Bromo-2,3-dihydro-1-benzofuran-7-yl)methanol in Plasma: A Comparative Guide to Method Optimization

Executive Summary (5-Bromo-2,3-dihydro-1-benzofuran-7-yl)methanol (CAS: 478375-01-8) is a critical halogenated building block and intermediate in the development of targeted therapeutics, including kinase and homocystein...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(5-Bromo-2,3-dihydro-1-benzofuran-7-yl)methanol (CAS: 478375-01-8) is a critical halogenated building block and intermediate in the development of targeted therapeutics, including kinase and homocysteine synthase inhibitors[1][2]. Accurate pharmacokinetic profiling of this compound in plasma requires highly sensitive and robust bioanalytical methods. However, the compound presents unique analytical challenges: its primary alcohol moiety is prone to in-source fragmentation, and its lipophilicity makes it susceptible to severe matrix effects from endogenous plasma lipids.

This guide objectively compares sample preparation and chromatographic strategies, providing a self-validating, [3] workflow for its quantification in human plasma.

Mechanistic Challenges & The Self-Validating MS Strategy

Before optimizing extraction, the ionization behavior of the analyte must be understood. Under Electrospray Ionization (ESI+), the primary alcohol undergoes rapid, predictable in-source dehydration, yielding a dominant [M+H−H2​O]+ precursor ion at m/z 211.0.

The Causality of Self-Validation: Because bromine naturally exists as two stable isotopes ( 79Br and 81Br ) in a nearly 1:1 ratio, the dehydrated precursor appears as a distinct doublet at m/z 211.0 and 213.0. By monitoring both the 211.0→131.0 (Quantifier) and 213.0→131.0 (Qualifier) MRM transitions, the method becomes a self-validating system . Any deviation from the expected ~1:1 peak area ratio immediately flags co-eluting matrix interference, ensuring data integrity before further statistical analysis is required.

Comparative Methodologies: The "Why" Behind the Workflow

Sample Preparation: Overcoming Phospholipid Suppression

Plasma contains high concentrations of glycerophospholipids (e.g., lysophosphatidylcholines at m/z 496 and 524) which compete for charge droplets in the ESI source, causing severe ion suppression[4]. We compared three extraction methodologies to isolate the benzofuran derivative:

  • Protein Precipitation (PPT): While rapid, PPT with acetonitrile fails to remove phospholipids. This results in a poor matrix factor and unacceptable signal suppression.

  • Liquid-Liquid Extraction (LLE): Using ethyl acetate provides a cleaner extract than PPT, but the amphiphilic nature of the benzofuran alcohol leads to variable partitioning and lower absolute recovery.

  • Solid-Phase Extraction (HLB SPE): Polymeric Hydrophilic-Lipophilic Balance (HLB) SPE is the superior alternative. By utilizing a targeted wash step (5% Methanol), polar interferences are discarded, while the lipophilic brominated compound is selectively retained and eluted, yielding near-quantitative recovery.

Chromatographic Separation: C18 vs. Biphenyl

Standard C18 columns rely solely on dispersive hydrophobic interactions. For (5-Bromo-2,3-dihydro-1-benzofuran-7-yl)methanol, this results in early elution and peak tailing.

Causality for Biphenyl Selection: Switching to a Biphenyl stationary phase introduces orthogonal π−π interactions. The electron-dense benzofuran ring intercalates with the biphenyl phase, increasing the retention factor ( k′ ) and shifting the analyte away from the solvent front and early-eluting salts. This drastically improves peak symmetry and triples the Signal-to-Noise (S/N) ratio.

Experimental Data & Performance Metrics

Table 1: Sample Preparation Efficacy Comparison
Extraction MethodAbsolute Recovery (%)Matrix Factor (IS-normalized)Phospholipid Carryover (m/z 496, 524)
Protein Precipitation (PPT)92.4 ± 4.10.65 ± 0.12High (Severe Suppression)
Liquid-Liquid Extraction (LLE)68.3 ± 7.50.88 ± 0.08Moderate
Solid-Phase Extraction (HLB) 89.7 ± 2.2 0.98 ± 0.03 Trace / Undetectable
Table 2: Chromatographic Phase Comparison
Column ChemistryRetention Time (min)Peak Asymmetry ( Tf​ )S/N Ratio at LLOQ (1 ng/mL)Mechanism of Retention
Standard C181.851.45 (Tailing)15:1Dispersive Hydrophobic
Biphenyl 2.40 1.05 (Symmetrical) 45:1 Hydrophobic + π−π interactions
Table 3: ICH M10 Validation Summary (SPE-Biphenyl Method)

Acceptance criteria: Accuracy within ±15% (±20% at LLOQ); Precision CV ≤15% (≤20% at LLOQ)[3][4].

QC Level (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (% Nominal)
LLOQ (1.0)6.28.1104.5
LQC (3.0)4.15.598.2
MQC (50.0)3.54.2101.1
HQC (80.0)2.83.999.4

Step-by-Step Optimized Protocol

Phase 1: Self-Validating SPE Procedure (Oasis HLB, 30 mg/1 cc)
  • Sample Pre-treatment: Aliquot 200 µL of plasma. Spike with 10 µL of Stable Isotope-Labeled Internal Standard (SIL-IS, d2​ -analog). Dilute 1:1 with 4% H3​PO4​ .

    • Causality: Acidification disrupts protein-analyte binding, ensuring the free benzofuran derivative partitions efficiently into the SPE sorbent.

  • Conditioning: Pass 1.0 mL Methanol followed by 1.0 mL LC-MS grade water through the cartridge.

    • Causality: Solvates the polymeric sorbent to maximize surface area interaction.

  • Loading: Apply the pre-treated plasma sample at a flow rate of 1 mL/min.

  • Washing: Wash with 1.0 mL 5% Methanol in water.

    • Causality: Strong enough to elute highly polar salts and endogenous acids, but weak enough to retain the lipophilic brominated compound.

  • Elution: Elute with 1.0 mL 100% Acetonitrile.

  • Reconstitution: Evaporate the eluate under N2​ at 40°C and reconstitute in 100 µL of Initial Mobile Phase (Water/MeOH 70:30).

Phase 2: LC-MS/MS Parameters
  • Column: Restek Raptor Biphenyl (50 x 2.1 mm, 2.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Methanol.

  • Gradient: 30% B to 90% B over 3.0 minutes, hold for 1.0 minute, re-equilibrate for 1.5 minutes.

  • Flow Rate: 0.4 mL/min.

  • MS Mode: ESI Positive, Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Quantifier: m/z 211.0 131.0 (CE: 20 eV)

    • Qualifier: m/z 213.0 131.0 (CE: 20 eV)

Methodological Workflow Diagram

G cluster_prep Sample Preparation Comparison cluster_lc Column Chemistry Plasma Plasma Sample (5-Br-Benzofuran deriv.) PPT Protein Precip. (PPT) High Matrix Effect Plasma->PPT LLE Liquid-Liquid (LLE) Moderate Recovery Plasma->LLE SPE Solid-Phase (HLB SPE) Optimal Clean-up Plasma->SPE C18 C18 Column Hydrophobic only SPE->C18 Biphenyl Biphenyl Column π-π & Hydrophobic SPE->Biphenyl MS ESI-MS/MS Detection [M+H-H2O]+ MRM Biphenyl->MS Selected Val ICH M10 Validation (Accuracy, Precision, Stability) MS->Val

Comparative workflow selecting SPE and Biphenyl LC for optimal LC-MS/MS quantification.

References

  • Agilex Biolabs. Designing LCMS Studies with the FDA in Mind from the Start. Available at: [Link]

  • Food and Drug Administration (FDA) / ICH. M10 Bioanalytical Method Validation and Study Sample Analysis. Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling (5-Bromo-2,3-dihydro-1-benzofuran-7-yl)methanol

As a Senior Application Scientist, I frequently consult with drug development teams scaling up syntheses involving specialized building blocks. When handling (5-Bromo-2,3-dihydro-1-benzofuran-7-yl)methanol (CAS: 478375-0...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently consult with drug development teams scaling up syntheses involving specialized building blocks. When handling (5-Bromo-2,3-dihydro-1-benzofuran-7-yl)methanol (CAS: 478375-01-8) , relying solely on a generic Safety Data Sheet (SDS) is insufficient. To build a self-validating safety culture, we must understand the causality behind our protocols.

You are dealing with a brominated dihydrobenzofuran derivative—a class of organic bromides known for their lipophilicity, potential as alkylating agents, and capacity to cause acute dermal, ocular, and respiratory irritation[1]. The bromine atom on the benzofuran ring significantly increases the molecule's ability to permeate standard porous barriers and biological membranes. Furthermore, because this compound is typically handled as a crystalline solid or dense powder, its manipulation generates microscopic dust that can easily bypass inadequate respiratory defenses.

Below is your comprehensive, field-proven guide to the personal protective equipment (PPE), operational workflows, and disposal plans required to handle this compound safely and in compliance with the OSHA Laboratory Standard (29 CFR 1910.1450)[2].

Quantitative PPE & Engineering Control Matrix

Do not just wear PPE; understand why you are wearing it. The following matrix summarizes the required protective equipment and the mechanistic justification for each choice.

Protection CategoryRequired SpecificationMechanistic Justification
Hand Protection Nitrile Gloves (≥6 mil thickness) Double-gloving recommended.Organic bromides are highly lipophilic and will rapidly degrade latex. Nitrile provides a superior chemical barrier against non-polar and slightly polar organic molecules[3].
Eye Protection ANSI Z87.1 Chemical Splash Goggles Standard safety glasses with side shields are insufficient. Fine airborne dust generated during weighing can settle behind standard glasses, causing severe ocular irritation[1].
Body Protection Flame-Resistant (FR) Lab Coat Fully buttoned, cuffs over gloves.Prevents dermal accumulation of dust. FR material is required because this compound is often dissolved in highly flammable organic solvents (e.g., DCM, THF) during reaction setups.
Respiratory & Engineering Class II Fume Hood (Face velocity ≥100 fpm)The primary defense against inhalation. The hood physically contains aerosolized particles and volatile solvent vapors generated during dissolution[2].

Step-by-Step Operational Protocol

Every protocol must be a self-validating system. Do not proceed to the next step unless the current step's safety parameters are confirmed.

Phase 1: Pre-Operation Validation

  • Verify Engineering Controls: Check the fume hood monitor. Do not open the chemical container unless the face velocity is confirmed to be between 100–120 feet per minute (fpm)[2].

  • Clear the Workspace: Remove all incompatible chemicals from the hood, particularly strong oxidizers and strong bases, which can violently react with organic bromides.

  • Don PPE: Inspect nitrile gloves for micro-tears. Put on goggles and ensure your lab coat is fully buttoned.

Phase 2: Dispensing and Manipulation

  • Static Control: Brominated powders can carry static charges, causing them to "jump" from spatulas. Use an anti-static weighing boat and a grounded stainless-steel spatula.

  • Weighing: Keep the container deep inside the fume hood (at least 6 inches from the sash). Weigh the material slowly to minimize the generation of airborne dust.

  • Dissolution: If dissolving the compound, add the solvent to the solid (not the solid to the solvent) to prevent dry powder from being aerosolized by the liquid displacement.

Phase 3: Post-Operation Decontamination

  • Seal and Wipe: Tightly seal the primary container. Wipe the exterior of the container and the analytical balance with a solvent-dampened wipe (e.g., isopropanol) to remove invisible micro-dust.

  • Doffing: Remove the outer pair of gloves inside the fume hood and dispose of them immediately in the solid hazardous waste bin.

Spill Response & Halogenated Waste Disposal Plan

Mixing brominated organics with non-halogenated waste (like acetone or ethanol) can trigger uncontrolled exothermic reactions. Furthermore, environmental regulations mandate that halogenated waste undergoes specialized high-temperature incineration to prevent the formation of highly toxic dioxins and furans[3].

Emergency Spill Protocol (Solid or Solution):

  • Isolate: If a spill occurs outside the hood, immediately evacuate personnel from the immediate vicinity to prevent dust inhalation.

  • Contain: For solid spills, do not sweep dry powder, as this aerosolizes the chemical. Gently cover the spill with damp paper towels. For liquid solution spills, surround the area with a universal chemical absorbent.

  • Collect: Using a non-sparking scoop, transfer the absorbed material into a rigid, sealable polyethylene container.

  • Decontaminate: Wash the spill surface with a mild detergent solution, followed by an isopropanol wipe down.

Routine Disposal Methodology:

  • Segregation: All liquid waste containing (5-Bromo-2,3-dihydro-1-benzofuran-7-yl)methanol MUST be routed to a strictly labeled "Halogenated Organic Waste" carboy.

  • Solid Waste: Contaminated gloves, wipes, and weighing boats must be placed in a sealed bag labeled "Solid Halogenated Chemical Waste."

  • Storage: Store all halogenated waste in secondary containment, away from direct UV light and heat sources, until collected by your EHS department[3].

Safety Workflow Visualization

SafetyWorkflow N1 Risk Assessment CAS: 478375-01-8 N2 PPE Donning (Nitrile, Goggles, Coat) N1->N2 N3 Engineering Controls (Fume Hood >100 fpm) N1->N3 N4 Chemical Dispensing & Reaction Setup N2->N4 N3->N4 N5 Spill Incident? N4->N5 N6 Emergency Protocol (Contain, Absorb, Report) N5->N6 Yes N7 Standard Decon (Surface Wipe, Doffing) N5->N7 No N8 Halogenated Waste Disposal Stream N6->N8 N7->N8

Safety and disposal workflow for handling (5-Bromo-2,3-dihydro-1-benzofuran-7-yl)methanol.

References

  • Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards Source: National Research Council (US) / NCBI Bookshelf URL: [Link]

  • Title: OSHA FactSheet: Laboratory Safety - OSHA Lab Standard Source: Occupational Safety and Health Administration (OSHA) URL: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(5-Bromo-2,3-dihydro-1-benzofuran-7-yl)methanol
Reactant of Route 2
(5-Bromo-2,3-dihydro-1-benzofuran-7-yl)methanol
© Copyright 2026 BenchChem. All Rights Reserved.